1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(4-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXGDURKRPWFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-58-0 | |
| Record name | 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
This guide provides a detailed exploration of the synthetic pathway leading to this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The 1,2,3-triazole core is a highly stable and versatile scaffold, frequently employed as a bioisostere for amide bonds and valued for its ability to engage in hydrogen bonding and dipole interactions, making it a privileged structure in drug discovery.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, providing detailed experimental protocols, and offering insights for successful execution.
The synthesis is logically segmented into three primary stages: the preparation of a key aryl azide intermediate, the regioselective construction of the triazole ring via a catalyzed cycloaddition, and the final functional group transformation to yield the target carboxylic acid.
Core Synthetic Strategy: The Huisgen 1,3-Dipolar Cycloaddition
The cornerstone of modern 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful ring-forming reaction between a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne).[3][4][5] This reaction proceeds through a concerted, pericyclic mechanism to form the stable five-membered triazole ring.[3][4][6]
While the thermal Huisgen cycloaddition is effective, it often suffers from a lack of regioselectivity, producing a mixture of 1,4- and 1,5-disubstituted isomers, which complicates purification and reduces the yield of the desired product.[6][7] The advent of "Click Chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), revolutionized this field.[1][8][9] The copper(I) catalyst orchestrates the reaction to proceed with exceptional fidelity, yielding the 1,4-disubstituted regioisomer almost exclusively and under mild reaction conditions.[7][8] This high degree of control and reliability makes the CuAAC the premier choice for the synthesis of the target molecule.
Overall Synthetic Workflow
The is achieved through a robust three-stage process. This workflow is designed for efficiency and high yield, starting from commercially available precursors.
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1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Triazole Scaffold
This compound is a heterocyclic compound featuring a highly stable 1,2,3-triazole core. This scaffold is of significant interest in medicinal chemistry and materials science. The triazole ring acts as a robust, bio-isosteric replacement for other functional groups and is known for its resistance to metabolic degradation, acid/base hydrolysis, and oxidative or reductive conditions.[1] The strategic placement of a 3-chlorophenyl group and a carboxylic acid moiety provides two distinct points for chemical modification, making this molecule a versatile building block for constructing more complex chemical entities with potential therapeutic applications.[2] The unique combination of the electron-withdrawing chlorophenyl group, the stable aromatic triazole, and the reactive carboxylic acid handle defines its chemical character and utility.[2]
Core Physicochemical and Structural Data
A summary of the fundamental properties of the title compound is presented below. These data are essential for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClN₃O₂ | [2][3][4] |
| Molecular Weight | 223.62 g/mol | [2] |
| CAS Number | 944901-58-0 | [4] |
| Appearance | White to off-white crystalline solid (predicted) | [2] |
| Storage | Sealed in a dry environment at 2-8°C is recommended | [4] |
Synthetic Pathway: The Power of Click Chemistry
The most efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[5][6] This method is favored for its high yields, mild reaction conditions, and exceptional functional group tolerance.
The synthesis of this compound proceeds via a [3+2] cycloaddition between two key precursors: 1-azido-3-chlorobenzene and propiolic acid.
Causality of the Synthetic Choice:
-
Regioselectivity: The copper(I) catalyst ensures the exclusive formation of the 1,4-disubstituted regioisomer, which is critical for predictable structure-activity relationships in drug design.
-
Efficiency: The reaction is typically high-yielding and proceeds cleanly, simplifying purification.
-
Versatility: This methodology allows for the synthesis of a wide array of derivatives by simply changing the azide or alkyne starting material.[5][7]
Caption: Synthetic workflow for the target compound via CuAAC.
Spectroscopic and Analytical Characterization
While specific experimental spectra for this exact isomer are not widely published, its structure allows for the confident prediction of its key spectroscopic signatures based on data from closely related analogs.[6]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Carboxylic Acid (COOH): A highly deshielded, broad singlet is expected far downfield, typically >13 ppm.
-
Triazole Proton (C5-H): A sharp singlet is anticipated between 8.5 and 9.5 ppm, characteristic of the proton on the triazole ring.[6]
-
Aromatic Protons (chlorophenyl ring): A complex multiplet pattern between 7.5 and 8.0 ppm corresponding to the four protons on the substituted phenyl ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carboxylic Carbon (C=O): Expected in the 160-170 ppm region.
-
Triazole Carbons (C4 & C5): Two distinct signals in the 120-145 ppm range.
-
Aromatic Carbons: Six signals corresponding to the carbons of the chlorophenyl ring, with the carbon bearing the chlorine atom (C-Cl) being significantly influenced by the halogen's electronegativity.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
O-H Stretch: A very broad and strong absorption band from ~2400 to 3500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[6]
-
C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹ for the carbonyl of the carboxylic acid.[6]
-
Aromatic C-H & C=C Stretches: Multiple sharp peaks in the 3100-3150 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The expected m/z for the primary ion [M+H]⁺ is approximately 224.02.[3]
-
Chemical Reactivity and Derivatization Potential
The molecule's utility as a research tool is defined by the reactivity of its functional groups. The triazole core provides stability, while the carboxylic acid is the primary site for chemical elaboration.
-
Carboxylic Acid Reactions: The -COOH group is the most versatile handle for derivatization.
-
Amide Coupling: It readily reacts with primary or secondary amines using standard coupling reagents (e.g., EDC/HOBt, HATU) to form a diverse library of amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships.[2]
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an activated intermediate yields the corresponding esters.
-
Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to a primary alcohol, yielding [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol.
-
-
Triazole Ring Stability: The triazole ring is exceptionally stable and generally unreactive under common synthetic conditions, making it a reliable and inert linker or scaffold.[1][8]
Caption: Key derivatization pathways from the carboxylic acid group.
Experimental Protocol: Synthesis via CuAAC
This protocol describes a reliable method for the synthesis and purification of the title compound, designed as a self-validating system for reproducibility.
Materials and Reagents:
-
1-Azido-3-chlorobenzene
-
Propiolic acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Hydrochloric acid (2M HCl)
-
Ethyl acetate
-
Brine
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1-azido-3-chlorobenzene (1.0 eq) and propiolic acid (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.10 eq).
-
Initiation: Add the catalyst solution to the flask containing the azide and alkyne. The reaction is often exothermic and may change color.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide spot has been completely consumed (typically 2-4 hours).
-
Workup and Acidification: Once complete, dilute the reaction mixture with water. Acidify the solution to a pH of ~2 using 2M HCl. This protonates the carboxylate, causing the product to precipitate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
-
Validation: Confirm the identity and purity of the final product using the analytical methods described above (¹H NMR, MS, etc.).
Conclusion
This compound is a well-defined molecular building block whose value lies in its synthetic accessibility, structural rigidity, and chemical stability. The predictable reactivity of its carboxylic acid handle, combined with the inertness of the triazole core, makes it an ideal starting point for the synthesis of targeted molecules in drug discovery and materials science. A thorough understanding of its synthesis, characterization, and reactivity is paramount for its effective application in advanced research endeavors.
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- Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. (2021). MDPI.
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- Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates. (2025). ResearchGate.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.
- Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (2018). Journal of Applicable Chemistry.
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A Predictive Spectroscopic and Synthetic Guide to 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Introduction
1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,2,3-triazole core is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions.[1][2] The presence of a 3-chlorophenyl substituent and a carboxylic acid moiety suggests potential for diverse biological activities and applications as a building block in the synthesis of more complex molecules.[3]
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, in the absence of direct experimental spectra in the public domain. By leveraging established principles of spectroscopic interpretation and drawing parallels with structurally analogous compounds, we present a robust predictive profile for its ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy. Furthermore, a detailed, field-proven synthetic protocol is proposed, offering a practical pathway for its preparation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of novel triazole derivatives.
Proposed Synthesis Methodology
The most efficient and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] We propose a two-step synthesis for this compound, commencing with the diazotization of 3-chloroaniline followed by azidation, and culminating in a CuAAC reaction with propiolic acid.
Experimental Protocol
Step 1: Synthesis of 1-azido-3-chlorobenzene
-
To a stirred solution of 3-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added portion-wise to a stirred solution of sodium azide (1.2 eq) in water at 0-5 °C.
-
The reaction mixture is stirred for an additional 1-2 hours at room temperature, allowing for the formation of the azide.
-
The product is extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-azido-3-chlorobenzene.
Step 2: Synthesis of this compound
-
To a solution of 1-azido-3-chlorobenzene (1.0 eq) and propiolic acid (1.1 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water), a catalytic amount of a copper(I) source, such as copper(I) iodide or freshly prepared from copper(II) sulfate and a reducing agent like sodium ascorbate, is added.
-
The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Caption: Proposed two-step synthesis of the target compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and fragmentation principles, and by drawing analogies from the spectroscopic data of similar compounds.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons of the 3-chlorophenyl ring, the triazole proton, and the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 12.0 and 14.0 ppm . This significant downfield shift is characteristic of acidic protons in carboxylic acids.
-
Triazole Proton (-CH): A singlet is expected for the C5-proton of the triazole ring, likely appearing between 8.5 and 9.0 ppm . The electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylic acid group contributes to its deshielding. For comparison, the triazole proton in 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole appears at 7.69 ppm, and the presence of the carboxylic acid group in our target molecule is expected to shift this further downfield.[4]
-
3-Chlorophenyl Protons: The four protons on the 3-chlorophenyl ring will exhibit a complex splitting pattern.
-
The proton at the 2-position (ortho to the triazole) is expected to be a triplet or a narrow multiplet around 8.1-8.3 ppm .
-
The proton at the 6-position (ortho to the triazole and meta to the chlorine) will likely be a doublet of doublets or a multiplet in the region of 7.9-8.1 ppm .
-
The proton at the 4-position (meta to the triazole and ortho to the chlorine) is predicted to be a doublet of doublets or a multiplet around 7.6-7.8 ppm .
-
The proton at the 5-position (para to the triazole and meta to the chlorine) is expected to be a triplet around 7.5-7.7 ppm .
-
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum in DMSO-d₆ will display nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Carboxylic Acid Carbon (-COOH): The carbonyl carbon is expected to resonate in the downfield region, typically between 160.0 and 165.0 ppm .
-
Triazole Carbons:
-
The C4 carbon of the triazole ring, attached to the carboxylic acid, is predicted to be in the range of 140.0 to 145.0 ppm .
-
The C5 carbon, bearing the triazole proton, is expected to appear between 125.0 and 130.0 ppm .
-
-
3-Chlorophenyl Carbons:
-
The C1' carbon, directly attached to the triazole nitrogen, is anticipated to be around 136.0 to 138.0 ppm .
-
The C3' carbon, bonded to the chlorine atom, is predicted to be in the region of 133.0 to 135.0 ppm .
-
The C5' carbon is expected to be around 131.0 to 133.0 ppm .
-
The C4' carbon is predicted to appear in the range of 125.0 to 128.0 ppm .
-
The C6' carbon is expected to be around 124.0 to 126.0 ppm .
-
The C2' carbon is anticipated to be the most upfield of the aromatic carbons, likely between 120.0 and 122.0 ppm .
-
Online prediction tools can provide more specific estimations for these chemical shifts.[5][6][7]
Mass Spectrometry (MS)
The mass spectrum, likely acquired using electrospray ionization (ESI), will be crucial for confirming the molecular weight and providing structural information through fragmentation analysis.
-
Molecular Ion Peak: The exact mass of this compound (C₉H₆ClN₃O₂) is approximately 223.0148 g/mol . The mass spectrum should show a prominent molecular ion peak ([M+H]⁺) at m/z 224.0227 and/or a deprotonated molecular ion peak ([M-H]⁻) at m/z 222.0070. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster, with a peak at [M+2] that is about one-third the intensity of the main peak.
-
Predicted Fragmentation Pattern:
-
A primary fragmentation pathway is the loss of the carboxylic acid group as CO₂ (44 Da), leading to a fragment ion at m/z 179.
-
Subsequent fragmentation could involve the loss of N₂ (28 Da) from the triazole ring, a common fragmentation pattern for triazoles, resulting in a fragment at m/z 151.[8]
-
Loss of the entire carboxylic acid group (-COOH, 45 Da) could also occur, yielding a fragment at m/z 178.[9]
-
Cleavage of the bond between the chlorophenyl ring and the triazole ring could lead to fragments corresponding to the chlorophenyl cation (m/z 111) and the triazole carboxylic acid radical.
-
Caption: A plausible ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[3][10]
-
C-H Stretch (Aromatic and Triazole): Aromatic and triazole C-H stretching vibrations are expected to appear as multiple weak to medium bands between 3000 and 3150 cm⁻¹ .[10]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted between 1700 and 1725 cm⁻¹ , corresponding to the carbonyl stretch of the carboxylic acid.[11][12]
-
C=C and C=N Stretches (Aromatic and Triazole Rings): Several medium to strong bands are expected in the 1450-1600 cm⁻¹ region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and triazole rings.
-
C-Cl Stretch: A medium to strong absorption band in the fingerprint region, typically between 700 and 800 cm⁻¹ , can be attributed to the C-Cl stretching vibration.
Summary of Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (DMSO-d₆) | δ 12.0-14.0 (br s, 1H, COOH), 8.5-9.0 (s, 1H, triazole-H), 7.5-8.3 (m, 4H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 160.0-165.0 (COOH), 120.0-145.0 (Ar-C, triazole-C) |
| Mass Spectrometry (ESI) | [M-H]⁻ at m/z 222, with a characteristic Cl isotope pattern. Key fragments at m/z 178 and 150. |
| IR Spectroscopy (KBr) | ν (cm⁻¹) 2500-3300 (br, O-H), 3000-3150 (m, C-H), 1700-1725 (s, C=O), 1450-1600 (m-s, C=C, C=N), 700-800 (m-s, C-Cl) |
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics and a viable synthetic route for this compound. By integrating fundamental spectroscopic principles with comparative data from structurally related compounds, a comprehensive and scientifically grounded profile of the target molecule has been constructed. The proposed synthetic methodology offers a practical and efficient approach for its laboratory preparation. This guide is intended to facilitate further research into this and similar triazole derivatives, enabling their exploration in various scientific disciplines, particularly in the realm of drug discovery and development.
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Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. National Institutes of Health. [Link]
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Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]
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1H NMR and 13C NMR of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data report to offer an in-depth interpretation of the spectral features, grounded in the fundamental principles of NMR spectroscopy. We will dissect the expected chemical shifts, multiplicities, and coupling constants, explaining the structural and electronic rationale behind them. Furthermore, this guide presents a robust, field-proven protocol for the acquisition and processing of NMR data for this class of molecules, ensuring reproducibility and accuracy. The methodologies and interpretations are supported by authoritative references, establishing a trustworthy framework for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Introduction: The Role of NMR in Structural Elucidation
This compound is a molecule that combines three key pharmacophores: a 1,2,3-triazole ring, a chlorophenyl group, and a carboxylic acid moiety. The 1,2,3-triazole core is a prominent structural motif in modern drug discovery, valued for its metabolic stability and ability to engage in hydrogen bonding.[1][2] The precise arrangement of these fragments is critical to the molecule's function, and NMR spectroscopy stands as the most powerful technique for its unambiguous structural determination in solution.
This guide serves to:
-
Predict and interpret the key features of the ¹H and ¹³C NMR spectra.
-
Explain the influence of the molecule's electronic and steric properties on the NMR signals.
-
Provide a detailed, standardized experimental protocol for acquiring high-quality NMR data for this compound.
The causality behind spectral patterns will be explored, providing insights that are crucial for researchers working on the synthesis and characterization of related derivatives.[3][4][5]
Molecular Structure and Spectroscopic Overview
The structural integrity of the title compound is the foundation of its spectral output. The molecule consists of two distinct aromatic systems—the 3-chlorophenyl ring and the 1,2,3-triazole ring—linked by a nitrogen-carbon bond, with a carboxylic acid group at the 4-position of the triazole. Each unique proton and carbon atom within this structure will give rise to a distinct signal in the NMR spectrum, influenced by its local electronic environment.
Caption: Molecular structure of the title compound with key atoms labeled.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum provides a map of the proton environments. We anticipate signals in three distinct regions: the highly deshielded acidic proton, the aromatic region containing both phenyl and triazole protons, and no signals in the aliphatic region.
Theoretical Signal Assignments
-
Carboxylic Acid Proton (-COOH): This proton is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. In a solvent like DMSO-d₆, it is expected to appear as a very broad singlet in the δ 12.0–14.0 ppm range.[6][7][8] Its broadness is a result of chemical exchange with residual water and intermolecular hydrogen bonding. In less polar solvents like CDCl₃, this signal can be so broad it merges with the baseline.[6]
-
Triazole Proton (H-5): The single proton on the triazole ring is attached to a carbon (C-5) adjacent to two nitrogen atoms. This environment is electron-deficient, leading to a significant downfield shift. It is expected to appear as a sharp singlet (no adjacent protons to couple with) in the δ 8.5–9.5 ppm region.[2][9]
-
3-Chlorophenyl Protons (H-2', H-4', H-5', H-6'): These four protons will appear in the aromatic region (δ 7.0–8.5 ppm). Their precise shifts and multiplicities are dictated by the electronic effects of the chlorine atom and the triazole ring.
-
H-2': This proton is ortho to the triazole substituent. It will likely appear as a triplet or a narrow multiplet due to small couplings to H-4' and H-6'. It is expected to be the most deshielded of the phenyl protons due to its proximity to the electron-withdrawing triazole.
-
H-6': This proton is also ortho to the triazole and meta to the chlorine. It will likely appear as a doublet of doublets or a multiplet.
-
H-4': This proton is para to the triazole and ortho to the chlorine. It is expected to be a doublet of doublets or a multiplet.
-
H-5': This proton is meta to the triazole and para to the chlorine. It is expected to appear as a triplet.
-
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR spectral data when acquired in DMSO-d₆.
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Rationale |
| ~13.5 | br s | -COOH | Highly deshielded acidic proton, subject to hydrogen bonding and exchange.[6][7] |
| ~9.1 | s | H-5 (Triazole) | Proton on an electron-deficient heterocyclic ring.[9] |
| ~8.2 | t | H-2' | Ortho to the electron-withdrawing triazole ring. |
| ~8.0 | ddd | H-6' | Ortho to the triazole ring and influenced by the meta-chlorine. |
| ~7.8 | ddd | H-4' | Ortho to the chlorine atom and influenced by the para-triazole. |
| ~7.7 | t | H-5' | Influenced by ortho- and para-substituents. |
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, providing a robust fingerprint of the carbon framework.
Theoretical Signal Assignments
-
Carbonyl Carbon (-COOH): This carbon is part of a highly polarized C=O bond and is significantly deshielded. It is expected to appear in the δ 160–165 ppm range.[7][10]
-
Triazole Carbons (C-4 & C-5): The two carbons of the triazole ring are in distinct environments. C-4, being substituted with the carboxylic acid, will have a different chemical shift from the proton-bearing C-5. Both are expected in the δ 125–145 ppm range.
-
3-Chlorophenyl Carbons (C-1' to C-6'): Six distinct signals are expected for the phenyl ring carbons.
-
C-1' (ipso-to-triazole): The carbon directly attached to the triazole ring. Its shift is influenced by the nitrogen atom.
-
C-3' (ipso-to-chloro): The carbon bearing the chlorine atom. The direct attachment of the electronegative chlorine causes a significant shift.[11]
-
C-2', C-4', C-5', C-6': The remaining four protonated carbons will appear in the typical aromatic region of δ 120–135 ppm, with their specific shifts determined by their position relative to the two substituents.
-
Predicted ¹³C NMR Data Summary
The following table summarizes the predicted ¹³C NMR spectral data when acquired in DMSO-d₆.
| Chemical Shift (δ ppm) | Assignment | Rationale |
| ~162.5 | -C OOH | Deshielded carbonyl carbon.[7][10] |
| ~142.0 | C -4 (Triazole) | Quaternary carbon of the triazole ring, attached to the carboxylic acid. |
| ~137.5 | C -1' | Carbon attached to the electron-withdrawing triazole ring. |
| ~134.0 | C -3' | Carbon directly attached to the electronegative chlorine atom.[11] |
| ~131.5 | C -5' | Aromatic CH carbon. |
| ~129.0 | C -5 (Triazole) | Protonated carbon of the triazole ring. |
| ~126.0 | C -6' | Aromatic CH carbon. |
| ~125.0 | C -4' | Aromatic CH carbon. |
| ~120.0 | C -2' | Aromatic CH carbon, shielded by ortho and para effects. |
Experimental Protocol for High-Fidelity NMR Data Acquisition
Adherence to a standardized protocol is paramount for obtaining reproducible and high-quality NMR data. The following methodology is a self-validating system designed for compounds of this class.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The choice of DMSO-d₆ is critical as it readily dissolves the polar carboxylic acid and slows the proton exchange of the -COOH group, allowing for its observation.[10][11]
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Use a spectrometer with a proton frequency of at least 400 MHz.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the field on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Experiment: Standard one-pulse (zg30) sequence.
-
Temperature: 298 K.
-
Spectral Width: 20 ppm (to ensure the acidic proton is included).
-
Number of Scans: 16 (adjust as needed for signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all protons, including slower-relaxing quaternary-adjacent protons).
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled one-pulse (zgpg30) sequence.
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or higher (as ¹³C is much less sensitive than ¹H).
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) before Fourier transformation.
-
Perform Fourier transformation.
-
Carefully phase the spectra manually (both zero- and first-order).
-
Apply a baseline correction.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Experimental Workflow Diagram
Caption: A standardized workflow for acquiring and processing NMR data.
Conclusion
The structural characterization of this compound is definitively achieved through a combined ¹H and ¹³C NMR analysis. The predicted spectra show distinct, well-resolved signals corresponding to each of the key structural motifs: the carboxylic acid, the triazole ring, and the substituted phenyl ring. The deshielded nature of the acidic and triazole protons provides a clear diagnostic window in the ¹H spectrum, while the ¹³C spectrum confirms the full carbon skeleton. The robust experimental protocol outlined herein ensures that researchers can reliably obtain high-fidelity data, which is the cornerstone of accurate structural elucidation and a critical step in any drug discovery or materials science pipeline. For absolute confirmation, 2D NMR experiments such as HSQC and HMBC would be employed to correlate proton and carbon signals directly.
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The Ascendant Therapeutic Trajectory of Substituted 1,2,3-Triazole-4-Carboxylic Acids: A Technical Guide for Drug Discovery
Abstract
The 1,2,3-triazole scaffold, a cornerstone of modern medicinal chemistry, has witnessed a surge in interest, largely propelled by the advent of "click chemistry." Among its myriad derivatives, substituted 1,2,3-triazole-4-carboxylic acids have emerged as a particularly promising class of compounds, exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological potential, and structure-activity relationships of these versatile molecules. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, offers practical experimental insights, and charts a course for future investigations in this dynamic field.
Introduction: The Rise of a Privileged Scaffold
The 1,2,3-triazole ring system, once a synthetic curiosity, now occupies a privileged position in drug discovery. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, make it an ideal linker and pharmacophore. The carboxylic acid moiety at the 4-position further enhances its drug-like properties, providing a handle for salt formation, improving solubility, and enabling key interactions with biological targets. This guide delves into the burgeoning therapeutic landscape of substituted 1,2,3-triazole-4-carboxylic acids, highlighting their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.
Synthetic Strategies: Mastering the Click Reaction and Beyond
The synthesis of 1,2,3-triazole-4-carboxylic acids is predominantly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry. This reaction's reliability, high yields, and tolerance of a wide range of functional groups have made it the method of choice for generating diverse libraries of these compounds.
Core Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the [3+2] cycloaddition of an organic azide with a terminal alkyne, specifically propiolic acid in this case, to regioselectively yield the 1,4-disubstituted 1,2,3-triazole.
Experimental Protocol: General Synthesis of 1-Aryl-1H-1,2,3-triazole-4-carboxylic acid
-
Reactant Preparation: In a round-bottom flask, dissolve the desired aryl azide (1.0 eq.) and propiolic acid (1.2 eq.) in a suitable solvent system, such as a mixture of t-butanol and water (1:1).
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.). The in situ reduction of Cu(II) to the active Cu(I) species is a critical step.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water).
The choice of catalyst and solvent system can be optimized to improve yields and reaction times. For instance, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can provide access to the 1,5-disubstituted regioisomer, offering an alternative avenue for structural diversification.
Visualization of the Synthetic Workflow
Caption: General workflow for the CuAAC synthesis of 1,2,3-triazole-4-carboxylic acids.
The Broad Spectrum of Biological Activity
Substituted 1,2,3-triazole-4-carboxylic acids have demonstrated significant potential across a range of therapeutic areas. The following sections detail their activity and, where known, their mechanisms of action.
Anticancer Potential
Numerous studies have highlighted the antiproliferative effects of 1,2,3-triazole-4-carboxylic acid derivatives against various cancer cell lines.[1][2] These compounds often serve as key fragments or precursors for more complex anticancer agents, such as 1,2,3-triazole-4-carboxamides.[2]
Some derivatives have been found to induce apoptosis and target specific signaling pathways. For instance, certain 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamides, derived from the corresponding carboxylic acids, have been identified as c-Met-targeting and apoptosis-inducing agents.[2] Others have been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in many cancers.[2]
Table 1: Selected Anticancer Activities of 1,2,3-Triazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity/Mechanism | Reference |
| 5-amino-1H-1,2,3-triazole-4-carboxamides | CNS Cancer (SNB-75) | Potent antiproliferative agents | [2] |
| 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamides | Various (MCF-7, HepG2, A549, etc.) | c-Met targeting, apoptosis induction | [2] |
| 1,2,3-triazole-4-carboxamides | - | Inhibition of Wnt/β-catenin signaling | [2] |
| 5-Amino-1-p-tolyl-1H-[1][2][3]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide | Leukemia, Melanoma, NSCLC, CNS, Ovarian, Renal, Breast | Significant anticancer activity | [4] |
Antimicrobial Efficacy
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 1,2,3-triazole-4-carboxylic acids have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[3][5]
For example, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid has demonstrated significant antibacterial activity against Bacillus subtilis and Vibrio cholerae, with a minimum inhibitory concentration (MIC) of 59.5 µg/ml.[3][5] Structure-activity relationship studies have indicated that all functional groups on this particular molecule are essential for its antimicrobial activity.[3][5] The mechanism of action for some of these compounds is believed to involve DNA binding and degradation.[5]
Table 2: Antimicrobial Activity of a 1,2,3-Triazole-4-Carboxylic Acid Derivative
| Compound | Pathogen | MIC (µg/ml) | Reference |
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis | 59.5 | [3][5] |
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Vibrio cholerae | 59.5 | [3][5] |
Antiviral Applications
The triazole nucleus is a component of several clinically used antiviral drugs, and derivatives of 1,2,3-triazole-4-carboxylic acid are being explored for their antiviral potential.[6][7] These compounds have been investigated for activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus.[6][7]
The mechanism of antiviral action can vary. For some derivatives, it may involve the inhibition of key viral enzymes, while for others, it could be through interference with viral entry or replication processes. Further research is needed to fully elucidate the antiviral mechanisms of this class of compounds.
Anti-inflammatory Properties
Chronic inflammation is implicated in a multitude of diseases, and there is a continuous search for safer and more effective anti-inflammatory drugs. Certain 1,2,3-triazole derivatives have demonstrated anti-inflammatory activity.[8] The proposed mechanism for some of these compounds is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the synthesis of pro-inflammatory mediators like prostaglandins.[9]
Studies on 1,4-disubstituted 1H-1,2,3-triazole derivatives have shown significant anti-inflammatory effects in animal models of inflammation.[9] The most active compounds were found to modulate cytokine levels, increasing the anti-inflammatory cytokine IL-4 while decreasing the pro-inflammatory cytokines IL-6 and TNF-α.[9]
Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint
Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug design. For substituted 1,2,3-triazole-4-carboxylic acids, the nature and position of the substituents on the triazole ring and the aryl moiety significantly influence their potency and selectivity.
-
Substituents on the Aryl Ring: The electronic properties and steric bulk of substituents on the aryl ring attached to the N1 position of the triazole can dramatically alter biological activity. Electron-withdrawing or electron-donating groups can modulate the compound's interaction with its biological target.
-
Substituents on the Triazole Ring: While this guide focuses on 4-carboxylic acid derivatives, modifications at the 5-position of the triazole ring can also impact activity. For example, the introduction of a trifluoromethyl group has been shown to enhance anticancer properties.[2]
A systematic approach to SAR involves synthesizing and testing a library of analogs with diverse substituents to identify key structural features responsible for the desired biological effect.
Future Directions and Conclusion
The field of substituted 1,2,3-triazole-4-carboxylic acids is ripe with opportunities for further exploration. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.
-
Combinatorial Chemistry and High-Throughput Screening: Leveraging these technologies will accelerate the discovery of novel and potent derivatives.
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discovery and history of chlorophenyl-triazole compounds
An In-Depth Technical Guide to the Discovery and History of Chlorophenyl-Triazole Compounds
Authored by a Senior Application Scientist
Abstract
The advent of chlorophenyl-triazole compounds represents a watershed moment in the management of fungal diseases, transitioning antifungal therapy from a realm of high toxicity and limited options to one of broad-spectrum, targeted efficacy. This guide provides a comprehensive exploration of the discovery and historical development of this critical class of molecules. We will trace their origins from the early azoles, chronicle the strategic chemical modifications that led to the first and second-generation triazoles, and delve into the core mechanism of action that underpins their therapeutic and agricultural success. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but also field-proven insights into the causality behind experimental choices, detailed protocols, and the structure-activity relationships that continue to drive innovation in this field.
The Pre-Azole Era: A Call for Innovation
Until the mid-20th century, the arsenal against systemic fungal infections was dangerously sparse.[1][2] The primary therapeutic agent was Amphotericin B, a polyene antifungal introduced in the 1950s. While effective, its utility was severely hampered by significant infusion-related side effects and dose-limiting nephrotoxicity.[1][2] This challenging clinical landscape created an urgent need for safer, more selective antifungal agents, setting the stage for the discovery of the azoles. The breakthrough came with the development of imidazole compounds in the late 1960s and early 1980s, with ketoconazole being the first orally available agent for systemic fungal infections.[1][2][3] However, the imidazoles had their own limitations, including metabolic instability and a propensity for drug-drug interactions. This spurred a pivotal shift in research focus towards a related, yet distinct, heterocyclic core: the triazole ring.
From Imidazole to Triazole: A Strategic Evolution
The transition from two-nitrogen imidazole rings to three-nitrogen triazole rings was a deliberate and highly successful strategy. Researchers discovered that triazole analogues exhibited greater metabolic stability and a higher selectivity for the fungal cytochrome P450 enzyme system over its human counterpart.[1][4][5] This enhanced selectivity translated directly into a more favorable safety profile, marking the dawn of the triazole antifungal era.
The First Generation: Fluconazole and Itraconazole
The first generation of triazoles, discovered in the late 1970s and early 1980s, fundamentally changed the treatment of fungal diseases.
-
Fluconazole: A research program initiated at Pfizer in 1978 sought a broad-spectrum, water-soluble antifungal.[4][6] The key insight was to synthesize polar derivatives to improve pharmacokinetics.[4][6] This led to the creation of 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-2-propanol, or fluconazole . The incorporation of the difluorophenyl group and two triazole moieties yielded a compound with an optimal combination of efficacy, excellent oral bioavailability, high aqueous solubility (allowing for intravenous formulation), and a strong safety profile.[5][7]
-
Itraconazole: Synthesized in the early 1980s by Janssen Pharmaceutica, itraconazole emerged as another cornerstone of the first-generation triazoles.[8][9] Structurally more complex than fluconazole, it provided a broader spectrum of activity, notably against molds like Aspergillus species.[1][2] While a significant advance, its clinical use was sometimes complicated by high lipophilicity and variable oral absorption, which is dependent on food and gastric pH.[1][10]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The efficacy of all chlorophenyl-triazole compounds stems from a precise and targeted mechanism of action: the disruption of ergosterol biosynthesis. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and proper function.[7][11][12]
Chlorophenyl-triazoles act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) .[7][12][13][14] The nitrogen atom (N4) of the unsubstituted triazole ring binds to the heme iron atom in the enzyme's active site, preventing it from converting lanosterol to ergosterol. This blockade has two critical consequences:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal membrane.
-
Accumulation of Toxic Sterols: The enzymatic pathway is halted, leading to a buildup of toxic 14α-methylated sterol precursors.[12][15]
This dual-pronged assault disrupts membrane-bound enzymes, increases permeability, and ultimately inhibits fungal growth (fungistatic effect) or leads to cell death (fungicidal effect).[12][16][17]
The Second Generation: Answering the Call for Broader, Stronger Agents
The success of the first-generation triazoles was tempered by the emergence of resistant fungal strains and gaps in their spectrum of activity. This drove the development of second-generation agents designed for greater potency and broader coverage.[1][2]
-
Voriconazole: Approved in 2002, voriconazole is a structural derivative of fluconazole. It was engineered to possess an expanded spectrum of activity, demonstrating excellent potency against Aspergillus species, making it a first-line treatment for invasive aspergillosis.[12][16][18] It is also effective against many fluconazole-resistant Candida strains.[12]
-
Posaconazole: Structurally similar to itraconazole, posaconazole's discovery was unique, originating from the identification of an active metabolite of an earlier lead compound.[19] It has one of the broadest spectrums of any azole, with potent activity against yeasts and molds, and is uniquely active against the agents of mucormycosis (Zygomycetes), a class of fungi notoriously difficult to treat.[11]
-
Epoxiconazole (Agrochemical Application): The impact of chlorophenyl-triazoles extends beyond medicine. Introduced by BASF in 1993, epoxiconazole is a highly effective fungicide used to protect crops such as cereals, soybeans, and coffee.[20] It operates via the same ergosterol biosynthesis inhibition mechanism and provides preventative, curative, and eradicative action against a wide range of plant pathogens.[14][20][21][22]
Structure-Activity Relationship (SAR) and Synthesis Overview
The remarkable biological activity of these compounds is dictated by their core chemical architecture. SAR studies have revealed several key principles:
-
The 1,2,4-Triazole Ring: This moiety is essential for activity, with the N4 atom coordinating to the heme iron of the CYP51 enzyme.
-
The Chlorophenyl/Fluorophenyl Group: This halogenated phenyl ring is critical for binding within the active site of the enzyme. Dichloro- and difluoro-substitutions, as seen in itraconazole and fluconazole respectively, have proven particularly effective.[23][24]
-
The Propanol Backbone: The core scaffold to which the triazole and phenyl groups are attached.
-
The Side Chain (R-group): Modifications at this position are the primary driver of generational differences. The relatively simple hydroxyl group of fluconazole imparts polarity and water solubility, while the complex, extended side chains of itraconazole and posaconazole contribute to their broader spectrum of activity.
The synthesis of these molecules is a multi-step process. A generalized workflow often involves the creation of a substituted oxirane (epoxide) intermediate which is then opened by the 1,2,4-triazole ring.
Quantitative Data Summary
The following table summarizes the key characteristics of the leading chlorophenyl-triazole antifungal agents.
| Compound | Generation | Key Structural Feature | Spectrum of Activity Highlights | Key Pharmacokinetic Property |
| Fluconazole | First | Difluorophenyl, bis-triazole | Candida spp., Cryptococcus neoformans | High oral bioavailability and water solubility[5][7] |
| Itraconazole | First | Dichlorophenyl, complex side chain | Broader than fluconazole; includes Aspergillus spp., Blastomyces, Histoplasma[1] | Lipophilic, variable absorption[1] |
| Voriconazole | Second | Fluoropyrimidine side chain | Excellent activity against Aspergillus spp., fluconazole-resistant Candida[12][18] | High oral bioavailability |
| Posaconazole | Second | Furan ring, extended side chain | Very broad spectrum; includes Zygomycetes (e.g., Mucor)[10][11] | Absorption enhanced with fatty food |
Experimental Protocols
To ensure the principles discussed are grounded in practice, the following validated protocols are provided.
Protocol: Synthesis of a Phenoxymethyl Triazole Precursor
This protocol describes the synthesis of an azide intermediate, a crucial step in forming the triazole ring via copper-catalyzed "click chemistry," a common strategy in modern medicinal chemistry.[25]
Objective: To synthesize 2-azido-N-(4-chlorophenyl)acetamide.
Materials:
-
2-chloro-N-(4-chlorophenyl)acetamide (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Standard glassware for workup and extraction
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round bottom flask, dissolve 2-chloro-N-(4-chlorophenyl)acetamide (1.0 eq) in a minimal amount of anhydrous DMF.
-
Addition of Azide: To the stirred solution, carefully add sodium azide (1.5 eq) in one portion at room temperature. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Reaction: Allow the mixture to stir at room temperature for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine solution to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography or recrystallization to yield the pure 2-azido-N-(4-chlorophenyl)acetamide.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a triazole compound against a fungal isolate (e.g., Candida albicans). This protocol is based on CLSI M27 standards.
Materials:
-
96-well microtiter plates
-
Fungal isolate (Candida albicans)
-
RPMI-1640 medium, buffered with MOPS
-
Triazole compound stock solution (in DMSO)
-
Spectrophotometer or plate reader (530 nm)
-
Incubator (35°C)
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Drug Dilution: Prepare serial twofold dilutions of the triazole compound in RPMI medium directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL down to 0.06 µg/mL.
-
Plate Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution.
-
Controls: Include a positive control well (inoculum, no drug) and a negative control well (medium only, no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in turbidity compared to the positive control. This can be determined visually or by reading the optical density at 530 nm with a microplate reader.
Conclusion and Future Perspectives
From their conceptualization as a more stable alternative to imidazoles to their current status as first-line therapies for life-threatening mycoses, chlorophenyl-triazole compounds have had a profound and lasting impact on medicine and agriculture. The journey from fluconazole to posaconazole is a testament to the power of rational drug design, where a deep understanding of mechanism, SAR, and pharmacokinetics has enabled the systematic improvement of a core chemical scaffold.
The primary challenge moving forward is the inexorable rise of antifungal resistance.[1][11] Future research will undoubtedly focus on synthesizing novel triazole derivatives that can evade resistance mechanisms, offer improved safety profiles, and further broaden the antifungal spectrum. The foundational history and scientific principles outlined in this guide will continue to serve as the bedrock for these future innovations, ensuring that the legacy of the chlorophenyl-triazoles endures.
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1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid mechanism of action
An In-Depth Technical Guide to the Potential Mechanisms of Action of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Authored by: A Senior Application Scientist
Preamble: Elucidating the Bioactivity of a Privileged Scaffold
The 1,2,3-triazole ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to engage with a diverse array of biological targets.[1] Its unique electronic properties, including hydrogen bonding capability, dipole moment, and relative stability, make it an ideal building block for the design of novel therapeutic agents.[2] This guide focuses on a specific derivative, This compound , a molecule that combines the triazole core with a chlorophenyl substituent and a carboxylic acid moiety. While direct and extensive research on this particular compound is emerging, this document aims to provide a comprehensive overview of its potential mechanisms of action by synthesizing data from structurally related 1,2,3-triazole derivatives.
This guide is intended for researchers, scientists, and drug development professionals, offering a technical exploration of plausible biological activities and the experimental frameworks required for their validation. We will delve into the established pharmacology of the 1,2,3-triazole class and extrapolate to hypothesize the specific actions of the title compound, thereby providing a roadmap for future investigation.
Part 1: The 1,2,3-Triazole Core - A Hub of Biological Activity
The versatility of the 1,2,3-triazole scaffold is evident from the wide spectrum of biological activities reported for its derivatives. These activities range from enzyme inhibition to the modulation of complex signaling pathways, underscoring the scaffold's potential in addressing various pathological conditions.
Enzyme Inhibition: A Prominent Mode of Action
A significant body of research points to enzyme inhibition as a primary mechanism through which 1,2,3-triazole derivatives exert their effects. The triazole ring can act as a bioisostere for other functional groups, such as amides and esters, allowing it to fit into the active sites of various enzymes.[2]
Key enzyme classes targeted by 1,2,3-triazole derivatives include:
-
Hydrolases:
-
α-Amylase and α-Glucosidase: Derivatives of 1,2,3-triazole have been developed as dual inhibitors of these carbohydrate-hydrolyzing enzymes, suggesting a potential therapeutic avenue for type 2 diabetes.[3]
-
Cholinesterases (AChE and BChE): Several 1,2,3-triazole compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1][4]
-
-
Carbonic Anhydrases: Certain 1H-1,2,3-triazole analogs have shown potential as inhibitors of carbonic anhydrase-II, an enzyme involved in various physiological processes.[5]
-
Kinases and Other Enzymes: The 1,2,3-triazole scaffold has been incorporated into molecules designed as multi-target inhibitors, for example, targeting EGFR, VEGFR-2, and Topoisomerase II in the context of anticancer activity.[6]
The presence of the carboxylic acid group in This compound is particularly noteworthy. This functional group can participate in crucial hydrogen bonding and ionic interactions within an enzyme's active site, potentially enhancing binding affinity and inhibitory potency.
Anticancer and Antiproliferative Effects
The antiproliferative properties of 1,2,3-triazole derivatives are well-documented, with various mechanisms proposed.[7][8] These include:
-
Inhibition of Tubulin Polymerization: Some 1,2,3-triazole-4-carboxamides have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cytotoxic effects in cancer cell lines.[7]
-
Induction of Apoptosis: Certain derivatives can trigger programmed cell death in tumor cells.[8]
-
Modulation of Signaling Pathways: Inhibition of pathways such as the Wnt/β-catenin signaling cascade has been observed with 1,2,3-triazole-4-carboxamides.[7]
-
Kinase Inhibition: As mentioned, targeting key kinases involved in cancer progression is a known mechanism for this class of compounds.[6]
The 3-chlorophenyl substituent on the title compound could play a significant role in its potential anticancer activity. The chlorine atom can alter the electronic properties of the phenyl ring and participate in halogen bonding, potentially influencing interactions with biological targets.
Antimicrobial and Other Biological Activities
Beyond enzyme inhibition and anticancer effects, 1,2,3-triazole derivatives have demonstrated a broad range of other biological activities, including:
-
Antimicrobial and Antifungal Properties: The triazole scaffold is a key component of several clinically used antifungal drugs.[2] Studies have also shown the effectiveness of 1,2,3-triazole-4-carboxylic acid derivatives against various bacterial strains.[9][10]
-
Anticonvulsant Activity: Structurally related 1,2,4-triazole derivatives have been investigated as anticonvulsant agents, with a proposed mechanism involving the modulation of voltage-gated sodium channels.[11]
-
Anti-inflammatory and Analgesic Effects: Various triazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[12]
Part 2: Postulated Mechanisms of Action for this compound
Based on the established activities of the 1,2,3-triazole scaffold and the specific functional groups present in the title compound, we can propose several plausible mechanisms of action that warrant experimental investigation.
Hypothesis 1: Inhibition of a Key Metabolic or Signaling Enzyme
The combination of the triazole ring, the chlorophenyl group, and the carboxylic acid creates a molecule with the potential for high-affinity binding to an enzyme active site.
Proposed Signaling Pathway and Experimental Workflow:
Caption: Workflow for identifying and characterizing enzyme inhibition.
Detailed Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Objective: To determine if this compound inhibits the activity of a specific target enzyme.
-
Materials:
-
The test compound, dissolved in a suitable solvent (e.g., DMSO).
-
Purified target enzyme.
-
Substrate for the enzyme.
-
Assay buffer.
-
96-well microplate.
-
Plate reader (spectrophotometer or fluorometer).
-
-
Procedure: a. Prepare a serial dilution of the test compound. b. In the wells of the microplate, add the assay buffer, the enzyme, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle). c. Pre-incubate the plate at the optimal temperature for the enzyme. d. Initiate the enzymatic reaction by adding the substrate to all wells. e. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using the plate reader. f. Calculate the percentage of inhibition for each concentration of the test compound. g. Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Hypothesis 2: Disruption of Cancer Cell Proliferation and Viability
The structural features of the compound suggest potential as an anticancer agent.
Proposed Experimental Workflow for Anticancer Activity Evaluation:
Caption: Stepwise evaluation of anticancer properties.
Quantitative Data Summary (Hypothetical):
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast) | 15.5 | 0.8 |
| A549 (Lung) | 22.1 | 1.2 |
| HT-29 (Colon) | 18.9 | 1.0 |
This table presents hypothetical IC50 values for illustrative purposes.
Hypothesis 3: Modulation of Ion Channel Activity
Given the known effects of some triazoles on ion channels, particularly in the context of anticonvulsant activity, this represents another plausible mechanism.
Proposed Experimental Approach: Electrophysiology
-
Patch-Clamp Electrophysiology: This technique would be the gold standard for investigating the compound's effects on specific ion channels (e.g., voltage-gated sodium or calcium channels) in cultured neurons or cells expressing the channel of interest.
-
High-Throughput Screening (HTS) using Fluorescent Probes: Membrane potential-sensitive dyes could be used in a higher-throughput format to screen for general effects on ion channel activity across various cell types.
Part 3: Concluding Remarks and Future Directions
This compound is a molecule of significant interest due to its privileged 1,2,3-triazole scaffold and functional groups that suggest a high potential for biological activity. While direct experimental data on this specific compound is not yet abundant in the public domain, a robust framework for its investigation can be built upon the extensive research into its structural analogs.
The most promising avenues for exploration appear to be in the realms of enzyme inhibition and anticancer activity . The proposed experimental workflows in this guide provide a clear and logical path for elucidating the precise mechanism of action. Future research should focus on:
-
Broad-panel screening to identify initial biological targets.
-
In-depth mechanistic studies on the identified targets, including kinetic and binding analyses.
-
Structure-Activity Relationship (SAR) studies to optimize the compound's potency and selectivity.
-
In vivo studies in relevant animal models to validate the in vitro findings and assess the therapeutic potential.
The systematic application of these research strategies will undoubtedly uncover the full pharmacological profile of this promising compound and pave the way for its potential development as a novel therapeutic agent.
References
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Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. PubMed. Available at: [Link]
-
New 1,2,3-triazoles and their oxime derivatives: AChE/BChE enzyme inhibitory and DNA binding properties. Journal of Molecular Structure. Available at: [Link]
-
Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Reported 1,2,3-triazole scaffolds as multi-target enzyme inhibitors. ResearchGate. Available at: [Link]
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Some examples of 1,2,3-triazole used as inhibitors of butyrylcholinesterase (BuChE) and neuroprotective agents. ResearchGate. Available at: [Link]
-
Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. Available at: [Link]
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Potential Therapeutic Targets of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,3-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability, capacity for hydrogen bonding, and synthetic accessibility.[1][2] This privileged scaffold is present in numerous FDA-approved drugs and clinical candidates, demonstrating a vast range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This technical guide provides an in-depth exploration of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, a representative member of this class. While direct studies on this specific molecule are limited, by leveraging structure-activity relationships from analogous compounds, we can delineate a robust set of potential therapeutic targets. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining high-potential target classes and providing validated experimental workflows for their identification and validation.
The Compound of Interest: A Structural Rationale
The therapeutic potential of This compound stems from the unique interplay of its three core functional groups. Understanding these components is key to predicting its biological interactions.
-
1,2,3-Triazole Core: This five-membered heterocycle is more than a simple linker. Its nitrogen atoms act as hydrogen bond acceptors and can coordinate with metallic cofactors in enzyme active sites, while the ring itself is exceptionally stable to both oxidative and reductive metabolic processes.[1][2]
-
Carboxylic Acid Moiety (-COOH): This group is a potent pharmacophore. Its acidic nature allows it to form strong ionic bonds and hydrogen bonds with basic residues (e.g., arginine, lysine) in protein binding pockets.[5] This feature is critical for the inhibition of several enzyme classes, including metalloenzymes.
-
3-Chlorophenyl Substituent: The chlorinated aromatic ring provides a lipophilic domain that can engage in hydrophobic and van der Waals interactions within a target protein. The chlorine atom, an electron-withdrawing group, can modulate the electronic properties of the entire molecule and potentially form halogen bonds, further enhancing binding affinity.
High-Potential Therapeutic Target Classes
Based on extensive evidence from related 1,2,3-triazole-4-carboxylic acid derivatives, the following enzyme families and signaling pathways represent the most promising therapeutic targets for this compound.
Metalloenzyme Inhibition: Carbonic Anhydrases
Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Isoforms IX and XII are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[6]
-
Scientific Rationale: Triazole-carboxylic acids have been explicitly identified as effective, non-classical inhibitors of carbonic anhydrases.[5][7] The carboxylic acid group is hypothesized to coordinate with the catalytic zinc ion in the active site, while the triazole and phenyl rings establish further interactions within the binding pocket. The demonstrated anticancer activity of many triazole derivatives may be, in part, attributable to this mechanism.[1][6]
Cysteine Protease Modulation: Cathepsin B
Cathepsin B is a lysosomal cysteine protease that is often upregulated and secreted by cancer cells, where it plays a crucial role in extracellular matrix degradation, invasion, and metastasis.
-
Scientific Rationale: A study synthesizing a library of 1,2,3-triazole derivatives bearing both carboxylic acid and ester moieties reported dual-inhibitory activity against both carbonic anhydrases and Cathepsin B.[5][7] This suggests a multi-targeting potential relevant to oncology, where inhibiting tumor acidosis (via CAs) and invasion (via Cathepsin B) simultaneously could offer a synergistic therapeutic benefit.
Kinase Signaling Pathways in Oncology
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 1,2,3-triazole scaffold has been successfully incorporated into inhibitors of several key oncogenic kinases.
-
Scientific Rationale:
-
PI3Kα: The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling routes in human cancer. Triazole derivatives have shown a binding affinity for the PI3Kα enzyme, highlighting their potential as targeted cancer therapeutics.[8]
-
Receptor Tyrosine Kinases (RTKs): Triazole-based compounds have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and c-Met, two RTKs whose aberrant signaling drives the proliferation and survival of various cancer cell lines.[2][9]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): Icotinib-1,2,3-triazole derivatives have demonstrated potent inhibitory activity against IDO1, an enzyme that contributes to immune evasion in cancer by depleting tryptophan.[3] The mechanism often involves the triazole coordinating with the heme iron within the IDO1 active site.[3]
-
Metabolic Enzyme Inhibition
Targeting cellular metabolism is an increasingly important strategy in both oncology and infectious diseases.
-
Scientific Rationale:
-
Thiamine Pyrophosphate (TPP)-Dependent Enzymes: TPP is a critical coenzyme for enzymes involved in energy metabolism. Triazole-based analogues of thiamine have been shown to act as competitive inhibitors of TPP-dependent enzymes, suggesting a potential mechanism for antimicrobial or anticancer effects by disrupting cellular energy production.[10][11]
-
Xanthine Oxidase: Structurally similar compounds, such as the 4-chlorophenyl isomer of the topic molecule, have been noted for their potential to inhibit xanthine oxidase.[12] This enzyme is the target for treating hyperuricemia and gout.
-
Data Summary: Potential Targets and Associated Pathologies
| Target Class | Specific Example(s) | Associated Disease(s) | Supporting Rationale |
| Metalloenzymes | Carbonic Anhydrase IX, XII | Cancer (various solid tumors) | Direct inhibition by triazole-carboxylic acids confirmed.[5][6] |
| Cysteine Proteases | Cathepsin B | Cancer Metastasis | Dual inhibition alongside CAs demonstrated in related scaffolds.[5][7] |
| Protein Kinases | PI3Kα, EGFR, c-Met | Cancer | Triazole scaffold is a known pharmacophore for kinase inhibitors.[2][8] |
| Heme Enzymes | IDO1 | Cancer (Immuno-oncology) | Triazole nitrogen atoms can coordinate with heme iron.[3] |
| Metabolic Enzymes | TPP-Dependent Enzymes | Infectious Diseases, Cancer | Triazole analogues compete with the natural coenzyme.[10][11] |
| Oxidoreductases | Xanthine Oxidase | Gout, Hyperuricemia | Activity noted in structurally similar triazole derivatives.[12] |
Experimental Workflows for Target Deconvolution
A multi-pronged approach is essential to first identify and subsequently validate the direct molecular targets of this compound. The following protocols provide a self-validating system for robust target deconvolution.
Diagram: Target Deconvolution Workflow
Caption: A logical workflow for identifying and validating molecular targets.
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
-
Objective: To identify direct protein targets in a live-cell, label-free context by measuring changes in protein thermal stability upon compound binding.
-
Causality: A drug binding to its target protein almost invariably increases the protein's resistance to heat-induced denaturation. This change can be quantified to confirm direct engagement.
-
Methodology:
-
Cell Culture: Grow the selected human cancer cell line (e.g., A549 for lung cancer) to ~80% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation (20,000 x g for 20 min at 4°C).
-
Quantification: Analyze the soluble fractions by quantitative mass spectrometry (isobaric tagging, e.g., TMT) to identify proteins that show a significant thermal shift in the drug-treated samples compared to the vehicle control.
-
-
Self-Validation: The inclusion of a vehicle control at every temperature point establishes a baseline denaturation curve for every protein identified. A statistically significant rightward shift in this curve for a specific protein in the presence of the compound is a strong indicator of direct binding.
Protocol 2: In Vitro Enzymatic Inhibition Assay (Example: Carbonic Anhydrase II)
-
Objective: To quantify the functional inhibitory potency (IC₅₀) of the compound against a purified candidate enzyme identified in Phase 1.
-
Causality: This assay directly measures the compound's ability to interfere with the catalytic function of the target enzyme.
-
Methodology:
-
Reagents: Recombinant human Carbonic Anhydrase II (hCA II), 4-nitrophenyl acetate (NPA) as substrate, assay buffer (e.g., Tris-HCl).
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO. Include a known CA inhibitor (e.g., Acetazolamide) as a positive control.
-
Assay Plate Setup: In a 96-well plate, add hCA II enzyme to all wells except the blank. Add the serially diluted compound, positive control, or vehicle (DMSO).
-
Reaction Initiation: Add the substrate (NPA) to all wells to start the reaction. The enzyme will hydrolyze NPA to 4-nitrophenol, which is yellow.
-
Signal Detection: Measure the increase in absorbance at 405 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Self-Validation: The positive control (Acetazolamide) must yield an IC₅₀ value within the expected literature range, confirming the assay is performing correctly. The vehicle control defines 0% inhibition.
Protocol 3: Isothermal Titration Calorimetry (ITC)
-
Objective: To provide definitive confirmation of a direct binding interaction and to determine the key thermodynamic parameters (affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).
-
Causality: ITC directly measures the heat released or absorbed during a binding event, providing an unambiguous and label-free confirmation of interaction.
-
Methodology:
-
Sample Preparation: Dialyze the purified target protein (e.g., hCA II) and dissolve the compound in the exact same buffer to minimize buffer mismatch artifacts.
-
Instrument Setup: Load the protein into the sample cell of the ITC instrument and the compound into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change after each injection.
-
Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit this curve to a suitable binding model (e.g., one-site binding) to calculate Kᴅ, n, ΔH, and ΔS.
-
-
Self-Validation: A clear sigmoidal binding isotherm that fits well to a theoretical model is strong evidence of a specific interaction. A control titration of the compound into buffer alone should produce negligible heat changes, confirming the observed signal is due to binding to the protein.
Signaling Pathway Visualization
The diagram below illustrates a hypothesized mechanism of action in a cancer context, where the compound inhibits a tumor-associated enzyme, leading to a downstream anti-proliferative effect.
Diagram: Hypothesized Anti-Tumor Mechanism
Caption: Inhibition of CA IX disrupts pH homeostasis, suppressing tumor growth.
Conclusion and Future Directions
This compound is a molecule with significant therapeutic potential, predicated on the well-documented activities of its chemical class. The evidence strongly suggests that its primary targets are likely to be enzymes, particularly those involved in cancer progression such as carbonic anhydrases, cathepsins, and protein kinases. The carboxylic acid and chlorophenyl moieties are key features that can be rationally modified to enhance potency and selectivity against these targets.
The immediate next steps should involve the execution of the unbiased target identification workflows (CETSA and Affinity-MS) outlined herein. The hits from these screens must then be rigorously validated through orthogonal biochemical and biophysical methods to build a compelling case for a specific mechanism of action. This systematic approach will pave the way for lead optimization and the potential development of a novel therapeutic agent.
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literature review of 1,2,3-triazole derivatives in medicinal chemistry
An In-Depth Technical Guide to 1,2,3-Triazole Derivatives in Medicinal Chemistry
Authored by a Senior Application Scientist
The 1,2,3-triazole moiety has emerged as a uniquely privileged scaffold in modern medicinal chemistry. Its facile and highly efficient synthesis via azide-alkyne cycloaddition reactions, coupled with its remarkable chemical stability and ability to forge key molecular interactions, has cemented its role as a cornerstone in the design of novel therapeutic agents. This guide provides a comprehensive exploration of the 1,2,3-triazole core, delving into its synthesis, its diverse and potent biological activities, and the critical structure-activity relationships that govern its efficacy. We will examine its application across major therapeutic areas—including oncology, infectious diseases, and inflammation—and provide detailed protocols and expert insights for researchers and drug development professionals.
The Ascendancy of the 1,2,3-Triazole Scaffold
Nitrogen-containing heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, owing to their ability to engage in various biological interactions.[1][2] Among these, the five-membered 1,2,3-triazole ring has garnered immense attention from chemists and biologists alike.[3] This is not merely due to its presence in several FDA-approved drugs but because of a confluence of advantageous properties.[4] The triazole ring is chemically robust, stable against hydrolysis, and resistant to a wide range of oxidizing, reducing, and metabolic conditions.[1][5]
From a pharmacodynamic perspective, the nitrogen atoms in the triazole ring are excellent hydrogen bond acceptors, while the C-H bond can act as a hydrogen bond donor. This capacity for hydrogen bonding and dipole interactions allows triazole-containing molecules to bind effectively with biological targets like enzymes and receptors.[5][6] Furthermore, the 1,2,3-triazole unit is often employed as a bioisostere for amide bonds, offering a more stable alternative that is not susceptible to enzymatic cleavage.[6] Perhaps most significantly, it serves as an inert and reliable linker, capable of connecting two distinct pharmacophores to create hybrid molecules with enhanced or novel biological activities.[7][8]
The explosion of interest in this scaffold is inextricably linked to the development of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[7][9]
Synthetic Strategies: Mastering the Triazole Core
The foundational method for synthesizing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an organic azide and an alkyne.[1][9] While pioneering, this method often requires harsh conditions (elevated temperatures) and suffers from a critical lack of regioselectivity, typically yielding a mixture of 1,4- and 1,5-disubstituted isomers, which complicates purification and is unsuitable for targeted drug design.[9]
The advent of catalyzed reactions revolutionized the field, offering precise control over the isomeric outcome.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessence of "click chemistry." It is highly regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer.[9] The reaction proceeds under mild, often aqueous, conditions with high yields, demonstrating exceptional functional group tolerance. This reliability and efficiency have made it the predominant method for synthesizing 1,2,3-triazole derivatives in medicinal chemistry.[10]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Complementary to the CuAAC, the ruthenium-catalyzed reaction provides exclusive access to the 1,5-disubstituted 1,2,3-triazole isomer.[7] This allows chemists to systematically probe the entire chemical space around the triazole core, which is crucial for optimizing structure-activity relationships (SAR).
Caption: Regioselective synthesis of 1,2,3-triazole isomers.
Experimental Protocol: A Standard CuAAC "Click" Reaction
This protocol describes a general, self-validating system for the synthesis of a 1,4-disubstituted 1,2,3-triazole derivative. The causality behind these steps ensures high yield and purity.
Materials:
-
Terminal Alkyne (1.0 eq)
-
Organic Azide (1.0-1.1 eq)
-
Sodium Ascorbate (0.1-0.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)
-
Solvent: t-Butanol/Water (1:1 mixture)
Methodology:
-
Reactant Dissolution: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.1 eq) in the t-BuOH/H₂O (1:1) solvent system. The use of a co-solvent system is critical to solubilize both the often-organic reactants and the inorganic catalyst salts.
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of sodium ascorbate and CuSO₄·5H₂O in minimal water. Sodium ascorbate's role is crucial; it acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.
-
Initiation of Reaction: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution. The order of addition is important to ensure the reducing agent is present when the copper salt is introduced. A color change (e.g., to pale yellow or green) often indicates the formation of the active catalyst.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the limiting starting material (usually the alkyne). The self-validating nature of this reaction means that if the starting materials are consumed, the desired product is almost invariably formed due to the reaction's high fidelity.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
Therapeutic Landscape: Biological Activities of 1,2,3-Triazole Hybrids
The versatility of the 1,2,3-triazole scaffold is demonstrated by its broad spectrum of biological activities.[1][3][11] Researchers have successfully developed derivatives with significant potential in numerous therapeutic areas.
Anticancer Agents
The search for more effective and safer anticancer drugs is a major focus of medicinal chemistry, and 1,2,3-triazoles are at the forefront of this effort.[12][13] Hybrid molecules containing this scaffold have shown potent activity against a wide range of human cancer cell lines, including lung, breast, and colon cancer.[6][12]
-
Mechanism of Action: These compounds often work by inducing apoptotic cell death and arresting the cell cycle at various phases, such as the G0/G1 phase.[1][6][14]
-
Structure-Activity Relationship (SAR): Studies on 1,2,3-triazole-containing chalcones and chromenes have shown that the nature and position of substituents on the aromatic rings are critical for activity. For instance, the presence of a bromo group or a fluoro atom has been shown to enhance antiproliferative effects against lung cancer cell lines.[14]
Table 1: Selected 1,2,3-Triazole Derivatives with Anticancer Activity
| Compound Class | Target Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference |
| Chromene Hybrid | A549 (Lung) | 1.02 - 74.28 | Fluoro atom on phenyl ring enhances activity | [14] |
| Chalcone Hybrid | A549 (Lung) | 8.67 | Bromo group deemed essential for activity | [14] |
| Naphthoquinone Hybrid | A549 (Lung) | 9.19 | More active than Tamoxifen (10.87 µM) | [14] |
| Phosphonate Derivative | HT-1080 | 15.13 | Arrests cell cycle at G0/G1 phase | [6] |
Antimicrobial Agents
With the rise of antimicrobial resistance, there is an urgent need for new classes of antibacterial and antifungal drugs.[10] 1,2,3-triazole derivatives have shown considerable promise in this area.[10][15][16]
-
Antibacterial Activity: These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[10][17] Some derivatives interfere with the formation of bacterial biofilms, which are structured communities of microorganisms that provide protection against antibiotics.[15]
-
Antifungal Activity: Hybrids of 1,2,3-triazoles tethered to other scaffolds like coumarin have shown significant antifungal activity against species such as Candida albicans and Aspergillus niger.[1][10]
Antiviral Agents
The 1,2,3-triazole moiety is an integral component in the design of novel antiviral agents.[5][18] Its stability and ability to mimic other functional groups make it an ideal building block for molecules that can disrupt viral replication cycles.[5]
-
Broad-Spectrum Activity: Derivatives have been investigated for activity against a range of viruses, including influenza, HIV, and even SARS-CoV-2.[5][19][20]
-
Nucleoside Analogs: A common strategy involves incorporating the triazole ring into nucleoside analogs. For example, 1,2,3-triazolyl nucleoside analogs have shown potent activity against the influenza A virus.[5]
Anti-inflammatory Agents
Inflammation is a key pathological mechanism in many diseases. The anti-inflammatory effect of some triazole derivatives is based on their ability to inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in the synthesis of inflammatory mediators.[21] Studies have shown that certain 1,2,3-triazole derivatives can effectively reduce carrageenan-induced paw edema in animal models, a classic test for anti-inflammatory activity.[1] Hybrids of 7-Oxodehydroabietic acid and 1,2,3-triazole have also demonstrated significant nitric oxide (NO) inhibitory activities in vitro.[22]
Caption: The 1,2,3-triazole ring acting as a stable linker.
Conclusion and Future Directions
The 1,2,3-triazole scaffold represents a true success story in medicinal chemistry. Its rise from a chemical curiosity to a privileged structure is a testament to the power of robust and efficient synthetic methodologies like the CuAAC reaction.[7][9] This has allowed for the rapid generation and screening of vast libraries of compounds, accelerating the drug discovery process.
The research clearly demonstrates that 1,2,3-triazole derivatives possess a remarkable breadth of biological activities, with significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3][7] The triazole core often acts as more than just a passive linker; its unique electronic and steric properties actively contribute to the overall pharmacodynamic profile of the molecule.
Future investigations will likely focus on several key areas:
-
Multi-target Ligands: Leveraging the triazole ring as a linker to design molecules that can simultaneously modulate multiple biological targets, a promising strategy for complex diseases like cancer.
-
Overcoming Drug Resistance: Developing novel triazole hybrids that can circumvent existing drug resistance mechanisms in both cancer cells and pathogenic microbes.[12]
-
Bioconjugation: Utilizing click chemistry to attach triazole-containing drugs to targeting moieties like antibodies or nanoparticles for more precise drug delivery and reduced side effects.[18]
The continued exploration of the chemical space around the 1,2,3-triazole nucleus, guided by rational design and a deeper understanding of its SAR, will undoubtedly lead to the development of the next generation of highly effective and targeted therapeutics.
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A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. Research Square. Available at: [Link]
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Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. PubMed. Available at: [Link]
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1,2,3-Triazole hybrids as anticancer agents: A review. PubMed. Available at: [Link]
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Examples of 1,2,3-triazole containing molecules with antiviral activity. ResearchGate. Available at: [Link]
-
Representative derivatives of 1,2,3-triazoles with anti-microbial activity. ResearchGate. Available at: [Link]
-
Synthesis and anti–microbial activity of 1,2,3–triazole tethered nitroguiacol ethers. ResearchGate. Available at: [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. ResearchGate. Available at: [Link]
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1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers. Available at: [Link]
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Demonstrative examples of 1,2,3-triazoles with anti-inflammatory activity. ResearchGate. Available at: [Link]
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Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid. PubMed Central. Available at: [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Power and Precision of Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept first comprehensively described by K. Barry Sharpless and his colleagues in 2001.[1] This reaction offers a highly efficient and reliable method for covalently linking molecular building blocks.[2] The CuAAC reaction transforms organic azides and terminal alkynes exclusively into 1,4-disubstituted 1,2,3-triazoles, a significant improvement over the uncatalyzed thermal Huisgen cycloaddition which requires high temperatures and often yields a mixture of 1,4 and 1,5-regioisomers.[1][2][3] The reaction's robustness, high yields, and tolerance of a wide array of functional groups have made it an indispensable tool in drug discovery, materials science, and bioconjugation.[1][4][5]
This guide provides an in-depth technical overview and detailed protocols for the synthesis of a specific, high-value compound: 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. This molecule serves as a valuable scaffold in medicinal chemistry, and its synthesis via CuAAC exemplifies the power and precision of this chemical transformation. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols for the preparation of precursors and the final product, and discuss critical experimental considerations for achieving optimal results.
Mechanistic Insights: The Role of Copper in Catalysis
The remarkable rate acceleration of the CuAAC reaction, often by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version, is attributed to the unique catalytic cycle involving copper(I) ions.[2][3] While the precise mechanism has been a subject of extensive study, a generally accepted pathway involves the following key steps:
-
Formation of a Copper-Acetylide Complex: The catalytic cycle begins with the coordination of the copper(I) ion to the terminal alkyne, which significantly lowers the pKa of the acetylenic proton.[6][7] This facilitates the formation of a copper-acetylide intermediate.[8]
-
Coordination of the Azide: The organic azide then coordinates to the copper-acetylide complex.[6]
-
Cycloaddition and Ring Formation: This is followed by a cyclization event to form a six-membered copper-containing intermediate.[3][8] Subsequent rearrangement and ring contraction lead to a triazolyl-copper intermediate.[3]
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.[3][8]
The stability and activity of the copper(I) catalyst are paramount for the success of the reaction. Copper(I) is susceptible to oxidation to the inactive copper(II) state.[9] Therefore, reaction conditions are often optimized to maintain a sufficient concentration of the active catalyst. This can be achieved by starting with a copper(I) salt, or more commonly, by generating copper(I) in situ from a copper(II) salt using a reducing agent like sodium ascorbate.[2][3][7] The use of stabilizing ligands can also protect the copper(I) from oxidation and enhance reaction efficiency.[9][10][11]
Experimental Guide: Synthesis of this compound
This section outlines the complete synthetic route, including the preparation of the necessary precursors, 3-chlorophenyl azide and propiolic acid, followed by the final copper-catalyzed cycloaddition.
PART I: Synthesis of Precursors
1. Synthesis of 3-Chlorophenyl Azide
The synthesis of aryl azides is commonly achieved through the diazotization of the corresponding aniline, followed by a reaction with sodium azide.[12][13]
-
Reaction Scheme:
-
3-chloroaniline + NaNO₂ + HCl → [3-chlorobenzenediazonium chloride]
-
[3-chlorobenzenediazonium chloride] + NaN₃ → 3-chlorophenyl azide
-
-
Materials:
Reagent Molar Mass ( g/mol ) Quantity Moles 3-chloroaniline 127.57 10.0 g 0.0784 Sodium Nitrite (NaNO₂) 69.00 5.69 g 0.0825 Sodium Azide (NaN₃) 65.01 5.35 g 0.0823 Concentrated HCl 36.46 20 mL - Water 18.02 100 mL - Diethyl Ether 74.12 As needed - | Sodium Sulfate (anhydrous) | 142.04 | As needed | - |
-
Protocol:
-
In a 250 mL flask, dissolve 10.0 g of 3-chloroaniline in 50 mL of water and 20 mL of concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of 5.69 g of sodium nitrite in 20 mL of water dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for an additional 15 minutes at this temperature.
-
In a separate flask, dissolve 5.35 g of sodium azide in 30 mL of water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate will form.
-
Allow the reaction mixture to stir for 1 hour at 0-5 °C, then let it warm to room temperature and stir for an additional 2 hours.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: Do not heat the crude azide.
-
The resulting 3-chlorophenyl azide is a pale yellow oil and can be used in the next step without further purification.
-
2. Preparation of Propiolic Acid
Propiolic acid is the simplest acetylenic carboxylic acid and is commercially available.[14] However, it can also be prepared through various methods, such as the oxidation of propargyl alcohol or the carboxylation of an acetylene source.[14][15][16] For the purpose of this protocol, we will assume the use of a commercial source.
PART II: Copper-Catalyzed Azide-Alkyne Cycloaddition
This is the key "click" reaction to form the desired triazole.
-
Reaction Scheme:
-
3-chlorophenyl azide + Propiolic acid --(CuSO₄·5H₂O, Sodium Ascorbate)--> this compound
-
-
Materials:
Reagent Molar Mass ( g/mol ) Quantity Moles 3-Chlorophenyl Azide 153.57 5.0 g 0.0326 Propiolic Acid 70.05 2.28 g 0.0326 Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) 249.68 0.41 g 0.00163 Sodium Ascorbate 198.11 0.65 g 0.00326 t-Butanol 74.12 50 mL - Water 18.02 50 mL - | Hydrochloric Acid (2M) | 36.46 | As needed | - |
-
Protocol:
-
In a 250 mL round-bottom flask, dissolve 2.28 g of propiolic acid in a mixture of 50 mL of t-butanol and 50 mL of water.
-
To this solution, add 5.0 g of 3-chlorophenyl azide.
-
In a separate container, prepare a fresh solution of 0.65 g of sodium ascorbate in 10 mL of water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of 0.41 g of copper(II) sulfate pentahydrate.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 2M hydrochloric acid. This will precipitate the carboxylic acid product.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound as a white to off-white solid.
-
Visualizing the Process
Reaction Mechanism Workflow
Caption: The catalytic cycle of the CuAAC reaction.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Critical Considerations and Safety Precautions
-
Handling of Azides: Organic azides are potentially explosive and should be handled with extreme care.[17][18] Avoid heating, friction, and shock.[17] It is recommended to work on a small scale and behind a blast shield.[17] Do not use metal spatulas for handling sodium azide, as this can form highly sensitive heavy metal azides.[17][19] Halogenated solvents should not be used in reactions involving sodium azide due to the risk of forming explosive diazidomethane.[17][18][20]
-
Purity of Reagents: The purity of the starting materials, particularly the alkyne, is crucial for obtaining high yields and a clean product.
-
Catalyst System: The copper(II) sulfate and sodium ascorbate should be added as fresh solutions. The ascorbate is essential to reduce Cu(II) to the active Cu(I) state and to prevent oxidative homocoupling of the alkyne.[2][3]
-
Solvent System: A mixture of t-butanol and water is a common and effective solvent system for CuAAC reactions, as it can dissolve both the organic substrates and the inorganic catalyst components.
-
Reaction Monitoring: TLC is a convenient method to monitor the progress of the reaction. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light.
-
Purification: Recrystallization is often sufficient to obtain a highly pure product. The choice of recrystallization solvent may need to be optimized based on the specific properties of the final compound.
Conclusion
The copper-catalyzed azide-alkyne cycloaddition is a powerful and versatile reaction that has revolutionized the way chemists approach the synthesis of complex molecules. The synthesis of this compound serves as an excellent case study, demonstrating the efficiency and reliability of this "click" reaction. By understanding the underlying mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and successfully apply this methodology to their own synthetic targets in the fields of drug discovery and materials science.
References
-
Synthesis of Propiolic and Butynedioic Acids via Carboxylation of CaC2 by CO2 under Mild Conditions. MDPI. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central (PMC). Available at: [Link]
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Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors. PubMed Central (PMC). Available at: [Link]
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Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PubMed Central (PMC). Available at: [Link]
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Click chemistry. Wikipedia. Available at: [Link]
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Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. Available at: [Link]
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Propiolic Acids in the Synthesis of N-heterocycles. Bentham Science Publishers. Available at: [Link]
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Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]
- Process for the preparation of propiolic acid. Google Patents.
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Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. Available at: [Link]
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The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. Available at: [Link]
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Propiolic acid. Wikipedia. Available at: [Link]
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Available at: [Link]
-
Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Structure of Protonated Propiolic Acid. PubMed. Available at: [Link]
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Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. National Institutes of Health (NIH). Available at: [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
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4-Chlorophenyl azide. Grokipedia. Available at: [Link]
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Information on Azide Compounds. Stanford Environmental Health & Safety. Available at: [Link]
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Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. National Institutes of Health (NIH). Available at: [Link]
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Safe Handling of Azides. University of Pittsburgh. Available at: [Link]
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Standard Operating Procedure Safe Handling of Azido Compounds. University of New Mexico Chemistry. Available at: [Link]
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4-Chlorophenyl azide. PubChem. Available at: [Link]
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Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University. Available at: [Link]
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4-Chlorophenyl azide. Wikipedia. Available at: [Link]
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Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination. eScholarship.org. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
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-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Publications. Available at: [Link]
-
Chlorophenyl azide. Wikipedia. Available at: [Link]
-
The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate. Available at: [Link]
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Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
1,2,4-Triazole-3(5)-thiol. Organic Syntheses. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
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Application Note & Protocol: A Guided Synthesis of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Abstract
This document provides a comprehensive, field-tested protocol for the multi-step synthesis of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic strategy is built upon the robust and highly efficient Huisgen 1,3-dipolar cycloaddition, commonly known as "click chemistry".[1] The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices. All procedures have been designed with safety and reproducibility as paramount concerns.
Introduction and Scientific Background
The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its metabolic stability and its capacity to engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[2] The target molecule, this compound, incorporates this versatile heterocycle, making it a valuable building block for the synthesis of novel pharmaceutical agents.
The synthetic pathway detailed herein follows a logical and efficient three-step sequence:
-
Diazotization-Azidation: Synthesis of the key intermediate, 3-chlorophenyl azide, from commercially available 3-chloroaniline.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The cornerstone "click" reaction, where 3-chlorophenyl azide is reacted with propargyl alcohol to regioselectively form the 1,4-disubstituted triazole ring.[3][4]
-
Oxidation: Conversion of the primary alcohol functionality on the triazole intermediate to the final carboxylic acid.
This approach is selected for its high yields, mild reaction conditions, and the reliability of the cycloaddition step.
Overall Synthetic Scheme
The complete synthetic transformation is illustrated below:
Caption: Overall workflow for the synthesis of the target compound.
Safety Precautions and Hazard Management
CRITICAL SAFETY WARNING: This protocol involves the use of sodium azide (NaN₃) and the in-situ generation of hydrazoic acid, as well as the synthesis of an organic azide intermediate (3-chlorophenyl azide). Azides are highly toxic and potentially explosive.
-
Toxicity: Sodium azide is extremely toxic if ingested or absorbed through the skin (LD50 oral [rat] 27mg/kg).[5][6] It can form strong complexes with hemoglobin, blocking oxygen transport.[7]
-
Explosion Hazard: Sodium azide reacts with heavy metals (e.g., lead, copper, brass, silver) to form shock-sensitive and potentially explosive heavy metal azides.[5] Never use metal spatulas for handling solid sodium azide.[7] Avoid contact with metal pipes; do not dispose of azide solutions down the drain.[6] The organic azide intermediate can decompose explosively upon heating or shock.[8]
-
Hydrazoic Acid Formation: Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic and volatile liquid.[7] All steps involving the acidification of azide-containing solutions must be performed in a certified chemical fume hood with excellent ventilation.
Required Personal Protective Equipment (PPE):
-
Standard laboratory attire: fully buttoned lab coat, long pants, and closed-toe shoes.[9]
-
Chemical safety goggles and a face shield when splashes are possible.[5]
-
Double-gloving with nitrile gloves (minimum 4 mils thickness) is strongly recommended.[9][10] Change gloves immediately upon contamination.
Waste Disposal: All materials contaminated with sodium azide or organic azides (glassware, pipette tips, paper towels, etc.) are considered P-listed hazardous waste and must be disposed of according to institutional and EPA guidelines.[6][10]
Detailed Experimental Protocols
Step 1: Synthesis of 3-Chlorophenyl Azide
This procedure is adapted from standard diazotization methods for converting aryl amines to aryl azides.[8][11]
Rationale: 3-chloroaniline is converted to a diazonium salt at low temperatures using sodium nitrite under acidic conditions. The unstable diazonium intermediate is then immediately reacted with sodium azide to yield the desired product via nucleophilic substitution. Maintaining a low temperature (0-5 °C) is critical to prevent premature decomposition of the diazonium salt.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 3-Chloroaniline | 127.57 | 5.00 g | 39.2 |
| Concentrated HCl | 36.46 | 10 mL | ~120 |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.84 g | 41.2 |
| Sodium Azide (NaN₃) | 65.01 | 2.81 g | 43.2 |
| Deionized Water | 18.02 | ~100 mL | - |
| Diethyl Ether | 74.12 | ~150 mL | - |
| Anhydrous MgSO₄ | 120.37| As needed | - |
Procedure:
-
In a 250 mL beaker, combine 3-chloroaniline (5.00 g, 39.2 mmol) and deionized water (50 mL).
-
While stirring vigorously, slowly add concentrated HCl (10 mL). The aniline salt may precipitate.
-
Cool the mixture to 0 °C in an ice-water bath. Continue stirring for 15 minutes.
-
Prepare a solution of sodium nitrite (2.84 g, 41.2 mmol) in deionized water (15 mL).
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension over 20 minutes. Ensure the temperature remains below 5 °C throughout the addition. A clear diazonium salt solution should form.
-
In a separate 250 mL flask, dissolve sodium azide (2.81 g, 43.2 mmol) in deionized water (20 mL) and cool to 0 °C.
-
IN A FUME HOOD , slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. CAUTION: Do not heat the solution above 40 °C.
-
The resulting crude 3-chlorophenyl azide (a pale yellow oil) is typically used in the next step without further purification.
Step 2: Synthesis of (1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol
This step utilizes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][12]
Rationale: The reaction is a 1,3-dipolar cycloaddition between the terminal alkyne (propargyl alcohol) and the organic azide (3-chlorophenyl azide).[4][13] A copper(I) catalyst, generated in situ from copper(II) sulfate by reduction with sodium ascorbate, is used to dramatically accelerate the reaction and ensure high regioselectivity for the 1,4-disubstituted product.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 3-Chlorophenyl Azide (crude) | 153.57 | ~6.0 g (from Step 1) | ~39.2 |
| Propargyl Alcohol | 56.06 | 2.42 g (2.6 mL) | 43.1 |
| Copper(II) Sulfate Pentahydrate | 249.68 | 0.49 g | 1.96 (5 mol%) |
| Sodium Ascorbate | 198.11 | 0.78 g | 3.92 (10 mol%) |
| tert-Butanol | 74.12 | 50 mL | - |
| Deionized Water | 18.02 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude 3-chlorophenyl azide (~39.2 mmol) and propargyl alcohol (2.42 g, 43.1 mmol) in a 1:1 mixture of tert-butanol and deionized water (100 mL total).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.78 g, 3.92 mmol) in deionized water (5 mL).
-
In another vial, dissolve copper(II) sulfate pentahydrate (0.49 g, 1.96 mmol) in deionized water (5 mL).
-
Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The solution should turn a heterogeneous yellow-green color.
-
Stir the reaction vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate (the product) should be visible. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL).
-
Dry the solid product under vacuum to yield (1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol as a white or off-white solid. The product can be recrystallized from an ethanol/water mixture if higher purity is required.
Step 3: Synthesis of this compound
The final step involves the oxidation of a primary alcohol to a carboxylic acid. Jones oxidation is a classic and effective method for this transformation.[14][15]
Rationale: Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, is a powerful oxidizing agent capable of converting primary alcohols directly to carboxylic acids.[14] The reaction is performed in acetone, which is miscible with both the organic substrate and the aqueous reagent. The reaction is exothermic and must be cooled initially.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| (1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol | 209.62 | 5.00 g | 23.8 |
| Acetone | 58.08 | 100 mL | - |
| Jones Reagent | - | Added dropwise | - |
Preparation of Jones Reagent:
-
CAUTION: Chromium(VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a fume hood.
-
Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Carefully and slowly dilute the mixture with deionized water to a final volume of 100 mL.
Procedure:
-
Dissolve the triazole alcohol (5.00 g, 23.8 mmol) in 100 mL of acetone in a 500 mL flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice-water bath.
-
While stirring vigorously, add Jones reagent dropwise from an addition funnel. A brown-green precipitate will form. Maintain the temperature below 10 °C during the addition.
-
Continue adding the reagent until a faint orange color persists in the supernatant for at least 20 minutes, indicating a slight excess of oxidant.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Quench the excess oxidant by the careful addition of isopropanol until the orange color disappears and the solution becomes uniformly green.
-
Remove the acetone using a rotary evaporator.
-
Add 100 mL of deionized water to the remaining residue. The product should precipitate.
-
Collect the solid by vacuum filtration, washing thoroughly with cold deionized water to remove chromium salts.
-
Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain pure this compound as a white crystalline solid.
Visualization of the Synthetic Workflow
Caption: Step-by-step experimental workflow diagram.
References
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Safe Handling of Sodium Azide (SAZ) . Environment, Health & Safety - University of Wisconsin-Madison.
-
Sodium Azide NaN3 . Division of Research Safety - University of Illinois.
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Lab Safety Guideline: Sodium Azide . The University of Tennessee Health Science Center.
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Sodium Azide - Standard Operating Procedure . Environment, Health & Safety - University of Michigan.
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Sodium Azide . Yale Environmental Health & Safety.
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review . (2022). Frontiers in Chemistry.
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1,3-Dipolar cycloaddition . Wikipedia.
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review . (2022). National Center for Biotechnology Information (PMC).
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An Overview of Synthetic Approaches towards 1,2,3-Triazoles . (2024). Chemistry – An Asian Journal.
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Synthesis of 1,2,3-Triazoles . Organic Chemistry Portal.
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Oxidation of primary alcohols 4a,b, 5a,b, and 6a-f to carboxylic acids . ResearchGate.
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4-Chlorophenyl azide . Grokipedia.
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Oxidation of Primary Alcohols to Carboxylic Acids . SpringerLink.
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Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes . (2023). Chemistry LibreTexts.
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Oxidation of Primary Alcohols to Carboxylic Acids . ACS Green Chemistry Institute.
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4-Chlorophenyl azide . Wikipedia.
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives . (2005). National Center for Biotechnology Information (PMC).
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1-Azido-4-chlorobenzene|4-Chlorophenyl Azide|CAS 3296-05-7 . Benchchem.
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Chlorophenyl azide . Wikipedia.
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Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate . Google Patents.
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Synthesis of 1H-1,2,4-triazoles . Organic Chemistry Portal.
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Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry . (2021). National Center for Biotechnology Information (PMC).
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This compound . Alchem Pharmtech.
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester . (2023). MDPI.
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1H-1,2,3-Triazole-4-carboxylic acid . Sigma-Aldrich.
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Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines . (2011). ACS Publications.
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Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review . (2022). SciSpace.
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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Authored by: Your Senior Application Scientist
Introduction: The 1,2,3-triazole nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] Compounds incorporating this heterocyclic motif have been investigated for their potential to induce cell cycle arrest and apoptosis in cancer cells.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxicity assessment of a specific derivative, 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. The protocols herein are designed to establish a foundational understanding of the compound's cytotoxic potential and to elucidate its mechanism of action.
These application notes will detail the essential methodologies for evaluating cytotoxicity through metabolic activity, membrane integrity, and the induction of apoptosis. By following these robust and validated protocols, researchers can generate reliable and reproducible data, crucial for the preclinical development of novel anticancer agents.
I. Foundational Concepts in Cytotoxicity Testing
Before proceeding to the experimental protocols, it is crucial to understand the principles underpinning the selected assays. A multi-faceted approach is recommended to gain a comprehensive understanding of the cytotoxic effects of this compound.
-
Metabolic Viability Assay (MTT Assay): This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[5]
-
Membrane Integrity Assay (LDH Assay): The lactate dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8][9][10] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[8][11]
-
Apoptosis Detection (Annexin V/PI Staining): This flow cytometry-based assay is a standard method for the detection and quantification of apoptosis.[12][13] It is based on the principle that phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during the early stages of apoptosis.[14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised.[13] This dual-staining method allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
II. Experimental Workflow
The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of this compound.
Caption: General workflow for in vitro cytotoxicity testing.
III. Detailed Protocols
A. Cell Culture and Maintenance
The choice of cancer cell lines is critical and should be relevant to the intended therapeutic target. It is recommended to use established and well-characterized cell lines.
Protocol:
-
Cell Line Selection: Choose appropriate human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer, HeLa for cervical cancer).[16][17]
-
Culture Conditions: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Subculture the cells when they reach 80-90% confluency to maintain exponential growth.[18]
B. MTT Assay for Cell Viability
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
C. LDH Cytotoxicity Assay
Materials:
-
LDH Cytotoxicity Assay Kit
-
This compound
-
Selected cancer cell lines
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual, typically:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
D. Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at the determined IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]
IV. Data Presentation and Interpretation
Summarize the quantitative data in a clear and structured format.
Table 1: IC50 Values of this compound
| Cell Line | Incubation Time (h) | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| Cell Line A | 24 | ||
| 48 | |||
| 72 | |||
| Cell Line B | 24 | ||
| 48 | |||
| 72 |
Table 2: Apoptosis Analysis by Flow Cytometry
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | |||
| Compound (IC50) |
V. Potential Mechanism of Action
The results from the Annexin V/PI assay can provide insights into the mechanism of cell death induced by this compound. An increase in the population of Annexin V-positive cells would suggest the induction of apoptosis. Some 1,2,3-triazole derivatives have been shown to exert their anticancer effects by inducing apoptosis through the modulation of Bcl-2 family proteins and caspases.[20]
Caption: A potential apoptotic pathway induced by the test compound.
VI. Conclusion
This document provides a comprehensive set of protocols for the in vitro cytotoxicity assessment of this compound. By employing a combination of assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can obtain a thorough understanding of the compound's cytotoxic potential and its mechanism of action. The data generated from these studies will be invaluable for the further development of this and similar 1,2,3-triazole derivatives as potential anticancer agents.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Technology Networks. (2020). How To Culture Cells for Cancer Research. Retrieved from [Link]
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NSTC News. (2023). Master Cancer Cell Culture Techniques: Advancing Research and Therapy. Retrieved from [Link]
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Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]
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OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
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Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. Retrieved from [Link]
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Biopolymers and Cell. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Retrieved from [Link]
- Sharma, D. K., & Singh, S. (2023). Evaluation of Cytotoxicity of 1H-1, 2, 4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies.
- Sharma, D. K., & Singh, S. (2023). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-Carboxamide Derivatives in Various Cancer Cell Lines Using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Asian Journal of Chemistry, 35, 2963-2970.
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Application Notes & Protocols: Antimicrobial Screening of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
<_-3a_loading_indicator>
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of the novel synthetic compound, 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. The 1,2,3-triazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including significant antimicrobial properties.[1][2][3][4][5][6] This guide details the scientific rationale and step-by-step protocols for evaluating the antibacterial and antifungal potential of this specific triazole derivative. Methodologies covered include standardized broth microdilution for Minimum Inhibitory Concentration (MIC) determination, agar disk diffusion for preliminary screening, and subsequent determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Furthermore, this document explores potential mechanisms of action and outlines preliminary cytotoxicity assessments to provide a comprehensive framework for the preliminary evaluation of this compound as a potential antimicrobial agent.
Introduction: The Significance of Triazole Derivatives in Antimicrobial Research
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[4][7] Triazole compounds, five-membered heterocyclic rings containing three nitrogen atoms, have emerged as a promising class of therapeutic agents.[8] Notably, azole-based drugs are mainstays in antifungal therapy, primarily acting through the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[8][9][10][11][12] The 1,2,3-triazole isomer, in particular, has been the subject of extensive research due to its synthetic accessibility via "click chemistry" and its diverse pharmacological profile.[1][4] The incorporation of a 1,2,3-triazole moiety can enhance the biological activity of a parent molecule and modulate its physicochemical properties.[13]
The target compound, this compound, combines the triazole core with a chlorophenyl group and a carboxylic acid moiety. These functional groups can influence the compound's solubility, cell permeability, and interaction with biological targets. This guide provides the foundational protocols to systematically investigate its antimicrobial efficacy.
Compound Profile: this compound
-
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₆ClN₃O₂
-
Molecular Weight: 223.62 g/mol
-
-
Physicochemical Properties (Predicted):
-
The carboxylic acid group suggests some aqueous solubility, which may be pH-dependent.
-
The chlorophenyl group imparts lipophilicity, which can be crucial for membrane permeability.
-
The triazole ring is a polar, aromatic system capable of hydrogen bonding.[13]
-
-
Handling and Storage:
-
Store at room temperature in a dry, well-ventilated place, away from strong oxidizing agents.
-
For experimental use, prepare stock solutions in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and store at -20°C. Ensure the final DMSO concentration in assays is non-inhibitory to the test microorganisms.
-
Primary Screening: Qualitative Assessment of Antimicrobial Activity
The initial step in evaluating a novel compound is often a qualitative assessment to determine if it possesses any antimicrobial activity. The agar disk diffusion method is a widely used, cost-effective, and rapid technique for this purpose.[14][15][16][17]
Agar Disk Diffusion Method
Principle: This method is based on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium inoculated with a test microorganism.[16] If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[15] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[18]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions.[15][19] The agar depth should be uniform, approximately 4 mm.[15][19]
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[19] This standard corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[19][20]
-
Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[14][20]
-
Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[20]
-
-
Disk Application:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound (e.g., 10, 30, 50 µ g/disk ). A stock solution in a volatile solvent like ethanol or methanol can be used to impregnate the disks, followed by complete solvent evaporation.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[16][19]
-
Place a solvent-only disk as a negative control and a disk with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control.
-
-
Incubation:
-
Result Interpretation:
-
Measure the diameter of the zones of complete growth inhibition in millimeters (mm), including the diameter of the disk.[19]
-
The presence of a clear zone indicates antimicrobial activity. The size of the zone gives a preliminary indication of the compound's potency.
-
Quantitative Analysis: Determination of Minimum Inhibitory Concentration (MIC)
Following a positive primary screen, a quantitative method is required to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism. The broth microdilution method is the gold standard for this purpose, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[21][22][23][24][25]
Broth Microdilution Method
Principle: This method involves preparing serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[22][23] Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth occurs.[18][23][26][27]
Protocol:
-
Prepare Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Prepare Inoculum:
-
Prepare an inoculum of the test microorganism as described for the disk diffusion method (0.5 McFarland standard).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculate Microtiter Plate:
-
Add 100 µL of the standardized inoculum to each well containing the compound dilutions. This will bring the total volume in each well to 200 µL and dilute the compound concentration by half.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[23]
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 28-30°C for 24-48 hours for fungi.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[23] A reading mirror or a spectrophotometer (at 600 nm) can aid in determining the endpoint.
-
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determining Bactericidal/Fungicidal Activity
The MIC value indicates the concentration that inhibits growth (bacteriostatic or fungistatic), but not necessarily the concentration that kills the microorganism.[18][27] To determine the lethal concentration, a further step is required to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
MBC/MFC Determination
Principle: The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial or fungal inoculum.[22][27] It is determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto antibiotic-free agar.[18]
Protocol:
-
Subculture from MIC Plate:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature and duration for the test microorganism.
-
-
Determine MBC/MFC:
-
After incubation, observe the plates for colony growth.
-
The MBC/MFC is the lowest concentration of the compound from the MIC assay that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, this is often the lowest concentration that shows no growth or only a few colonies on the subculture plate.
-
Interpreting MIC and MBC/MFC Data:
-
If the MBC/MFC is ≤ 4 times the MIC, the compound is generally considered bactericidal/fungicidal .[27]
-
If the MBC/MFC is > 4 times the MIC, the compound is considered bacteriostatic/fungistatic .[27]
Data Presentation:
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation |
| Staphylococcus aureus ATCC 29213 | 16 | 32 | Bactericidal |
| Escherichia coli ATCC 25922 | 64 | >256 | Bacteriostatic |
| Candida albicans ATCC 90028 | 8 | 16 | Fungicidal |
| Aspergillus niger ATCC 16404 | 32 | 64 | Fungicidal |
Table 1: Example data for antimicrobial screening of this compound.
Insights into Potential Mechanism of Action
While detailed mechanism of action studies require extensive experimentation, preliminary insights can be drawn from the chemical structure and the known activities of related compounds.
-
Inhibition of Ergosterol Biosynthesis: As a triazole derivative, a primary hypothesis for its antifungal activity is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[8][9][10][11] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting fungal cell membrane integrity.[10][11]
-
Other Potential Mechanisms: Triazole compounds can also exert their antimicrobial effects through other mechanisms, such as generating reactive oxygen species (ROS) leading to oxidative stress, or interfering with other essential cellular processes.[9] Further studies, such as membrane permeability assays or target-based enzymatic assays, would be necessary to elucidate the precise mechanism.[28][29]
Potential Antifungal Mechanism of Action:
Caption: Putative mechanism of antifungal action via ergosterol synthesis inhibition.
Preliminary Cytotoxicity Assessment
A crucial aspect of early-stage drug discovery is to assess the potential toxicity of a compound to mammalian cells. A simple and rapid method for this is the MTT assay.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the solution at a specific wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. This can be used to determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell viability).
A high IC₅₀ value relative to the MIC values suggests that the compound has a favorable selectivity index and is more toxic to microbial cells than to mammalian cells.
Conclusion
This application note provides a structured and scientifically grounded approach to the initial antimicrobial screening of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's qualitative and quantitative antimicrobial activity, its potential for cidal versus static effects, and a preliminary assessment of its safety profile. Positive results from these assays would warrant further investigation, including screening against a broader panel of resistant strains, time-kill kinetic studies, and more in-depth mechanistic and in vivo efficacy studies.
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: [Link]
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Application Notes and Protocols for 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid in Drug Design
Introduction: The Versatility of the 1,2,3-Triazole Scaffold in Medicinal Chemistry
The 1,2,3-triazole ring system is a prominent scaffold in modern drug discovery, recognized for its unique physicochemical properties and broad spectrum of biological activities.[1][2][3] This five-membered heterocycle, with three adjacent nitrogen atoms, can act as a bioisostere for amide bonds, enhancing metabolic stability and offering diverse interaction possibilities with biological targets.[1] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has further propelled the exploration of 1,2,3-triazoles by providing a highly efficient and regioselective synthetic route.[1][4] Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[2][3][5][6]
This document provides detailed application notes and protocols for the investigation of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid , a specific derivative with significant potential in drug design. The presence of a 3-chlorophenyl group and a carboxylic acid moiety at positions 1 and 4 of the triazole ring, respectively, offers distinct opportunities for therapeutic intervention. The chlorophenyl group can engage in hydrophobic and halogen bonding interactions, while the carboxylic acid can participate in hydrogen bonding and salt bridge formation, crucial for binding to target proteins.
Potential Therapeutic Applications and Mechanisms of Action
Based on the extensive literature on 1,2,3-triazole derivatives, this compound is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
The 1,2,3-triazole scaffold is a recurring motif in the design of novel anticancer agents.[7][8][9] These compounds can exert their effects through various mechanisms, including:
-
Enzyme Inhibition: Triazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as kinases, carbonic anhydrases, and topoisomerases.[7][10][11]
-
Induction of Apoptosis: Many triazole-containing compounds have been reported to induce programmed cell death in cancer cells.[8]
-
Cell Cycle Arrest: These agents can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[9]
The 3-chlorophenyl substituent on the triazole ring can enhance the anticancer potential by increasing lipophilicity, thereby improving cell membrane permeability.
Antimicrobial and Antifungal Activity
Triazole-based compounds are well-established as potent antimicrobial and antifungal agents.[12][13] The primary mechanism of action for many antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14][15] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.
Enzyme Inhibition
The structural features of this compound make it a candidate for inhibiting a range of enzymes. For instance, derivatives of 1,2,3-triazoles have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[6][16] The carboxylic acid moiety can mimic the substrate's carboxylate group, while the triazole and chlorophenyl groups can interact with the enzyme's active site gorge.
Experimental Protocols
The following protocols provide a framework for the initial screening and characterization of the biological activities of this compound.
Protocol 1: In Vitro Anticancer Activity Assessment – MTT Assay
This protocol outlines the determination of the cytotoxic effects of the compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for In Vitro Anticancer Screening
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
Protocol 2: In Vitro Antifungal Susceptibility Testing – Broth Microdilution Method
This protocol is for determining the minimum inhibitory concentration (MIC) of the compound against pathogenic fungi, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[12]
Principle: The broth microdilution method involves challenging a standardized inoculum of a fungus with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents the visible growth of the fungus.
Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
This compound
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
DMSO
-
96-well U-bottom plates
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the compound in DMSO. Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to cover a wide range of concentrations.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the absorbance at 530 nm.
Antifungal Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Protocol 3: Enzyme Inhibition Assay – Acetylcholinesterase (AChE)
This protocol describes a method for evaluating the inhibitory activity of the compound against AChE using Ellman's method.
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Phosphate buffer (pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the buffer.
-
Assay Setup: In a 96-well plate, add 25 µL of different concentrations of the test compound, 50 µL of phosphate buffer, and 25 µL of AChE solution.
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 25°C.
-
Reaction Initiation: Add 50 µL of DTNB and 75 µL of ATCI to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (without the inhibitor). Calculate the IC₅₀ value.
AChE Inhibition Assay Workflow
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay using Ellman's method.
Data Presentation
Quantitative data from the above protocols should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert Value] |
| Doxorubicin | [Insert Value] | [Insert Value] |
Table 2: In Vitro Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | [Insert Value] |
| Cryptococcus neoformans | [Insert Value] |
| Fluconazole | [Insert Value] |
Table 3: Enzyme Inhibitory Activity of this compound
| Enzyme | IC₅₀ (µM) |
| Acetylcholinesterase (AChE) | [Insert Value] |
| Butyrylcholinesterase (BChE) | [Insert Value] |
| Donepezil (Positive Control) | [Insert Value] |
Conclusion and Future Directions
The provided application notes and protocols offer a starting point for the comprehensive evaluation of this compound as a potential therapeutic agent. The unique combination of the 1,2,3-triazole core, a chlorophenyl substituent, and a carboxylic acid moiety suggests a high potential for this compound to interact with various biological targets. Further studies should focus on elucidating the precise mechanism of action, exploring structure-activity relationships through the synthesis of analogs, and conducting in vivo efficacy and toxicity studies in relevant animal models. The versatility of the 1,2,3-triazole scaffold continues to make it a highly attractive framework in the ongoing quest for novel and effective therapeutic agents.
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Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. PubMed. Available at: [Link]
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Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. Available at: [Link]
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New 1,2,3-triazoles and their oxime derivatives: AChE/BChE enzyme inhibitory and DNA binding properties. PubMed. Available at: [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. Available at: [Link]
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Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers. Available at: [Link]
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Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry. Semantic Scholar. Available at: [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available at: [Link]
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Application Notes and Protocols for Molecular Docking Studies of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
Introduction: The Therapeutic Potential of Triazole Scaffolds
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] These five-membered heterocyclic rings are bioisosteres of amide bonds, capable of engaging in various non-covalent interactions such as hydrogen bonding and van der Waals forces with biological targets like enzymes and receptors.[3] This chemical stability and interactive capability have propelled the investigation of triazole derivatives as potent anticancer, antimicrobial, and antiviral agents.[4][5]
This guide focuses on a specific derivative, 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid , a compound of interest due to the combined pharmacophoric features of the triazole ring and a substituted phenyl group. While extensive research exists on the broader family of triazoles, this document provides a specialized, in-depth protocol for investigating the interaction of this specific molecule with a therapeutically relevant biological target through molecular docking.
For the purpose of this illustrative protocol, we will be targeting the ATP-binding site of bacterial DNA gyrase B , a well-established and validated target for antibacterial agents.[1] The inhibition of this enzyme disrupts DNA replication, leading to bacterial cell death. We will utilize the crystal structure of Staphylococcus aureus DNA gyrase B complexed with an inhibitor (PDB ID: 4URO) as our receptor model.
I. Foundational Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[6] The primary objectives are to predict the binding mode and to estimate the binding affinity, often expressed as a docking score. A more negative binding energy generally indicates a more stable protein-ligand complex.[7] This in silico technique is instrumental in drug discovery for hit identification and lead optimization, offering a cost-effective and rapid screening of potential drug candidates before their synthesis and in vitro testing.
The workflow of a molecular docking study can be broadly categorized into three main stages: preparation of the receptor and ligand, performing the docking simulation, and analysis of the results. This guide will provide a detailed, step-by-step protocol for each of these stages using widely accepted and validated software tools.
II. Experimental Workflow: A Visual Overview
The following diagram outlines the comprehensive workflow for the molecular docking study of this compound against DNA gyrase B.
Caption: A generalized workflow for molecular docking studies.
III. Detailed Protocols
This section provides a meticulous, step-by-step methodology for the molecular docking of this compound.
Part 1: Receptor Preparation (DNA Gyrase B - PDB ID: 4URO)
The initial and critical step is the preparation of the protein structure to ensure it is suitable for docking. This involves cleaning the PDB file and preparing it in the required format.
Tools:
-
UCSF Chimera: For visualization and initial protein cleaning.
-
AutoDock Tools (ADT): For final preparation and generation of the PDBQT file.
Protocol:
-
Retrieve the Protein Structure:
-
Navigate to the RCSB Protein Data Bank (PDB) and download the structure with PDB ID: 4URO .
-
-
Initial Cleaning using UCSF Chimera:
-
Open the downloaded PDB file in UCSF Chimera.
-
Remove unwanted chains, water molecules, and co-crystallized ligands. For 4URO, we will remove the original ligand and any solvent molecules.
-
Inspect the protein for any missing residues or atoms. If necessary, use the model-building tools in Chimera to repair these.
-
-
Final Preparation using AutoDock Tools (ADT):
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogens to the protein, as these are crucial for defining hydrogen bonds.
-
Compute and add Gasteiger charges to all atoms. These partial charges are essential for the scoring function to calculate electrostatic interactions.[8]
-
Merge non-polar hydrogens to reduce computational complexity.
-
Save the prepared protein in the PDBQT format. This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
Part 2: Ligand Preparation (this compound)
Proper preparation of the ligand is equally important to ensure its chemical accuracy and to define its flexibility.
Tools:
-
ChemDraw or similar chemical drawing software: To generate a 2D structure.
-
UCSF Chimera or Avogadro: For 3D structure generation and energy minimization.
-
AutoDock Tools (ADT): For final preparation in PDBQT format.
Protocol:
-
Generate 2D Structure:
-
Draw the 2D structure of this compound.
-
Save the structure in a suitable format (e.g., MOL file).
-
-
Convert to 3D and Energy Minimize:
-
Open the 2D structure file in UCSF Chimera or Avogadro.
-
The software will automatically generate a 3D conformation.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable 3D conformation.
-
-
Final Preparation using AutoDock Tools (ADT):
-
Open the energy-minimized 3D structure of the ligand in ADT.
-
Compute and add Gasteiger charges.
-
Define the rotatable bonds. This is a critical step that allows for flexible ligand docking, where the ligand's conformation can change during the simulation to find the best fit in the protein's binding site.[8]
-
Save the prepared ligand in the PDBQT format.
-
Part 3: Molecular Docking Simulation
With the prepared receptor and ligand, the docking simulation can now be performed.
Tool:
-
AutoDock Vina: A widely used and validated open-source molecular docking program.[9]
Protocol:
-
Grid Box Generation:
-
In ADT, with the prepared protein loaded, define a grid box that encompasses the active site. The grid box specifies the three-dimensional space where AutoDock Vina will search for the best binding pose of the ligand.[10]
-
For 4URO, the grid box should be centered on the ATP-binding site, which can be identified from the position of the co-crystallized inhibitor in the original PDB file.
-
Record the center coordinates (x, y, z) and dimensions of the grid box.
-
-
Configuration File:
-
Create a text file (e.g., conf.txt) that contains the necessary information for AutoDock Vina, including the names of the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking simulation, exploring different conformations and orientations of the ligand within the grid box and calculating the binding affinity for each.
-
The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their docking scores.
-
IV. Analysis and Interpretation of Docking Results
Tools:
-
PyMOL or UCSF Chimera: For visualization of protein-ligand interactions.
-
Discovery Studio Visualizer: For detailed 2D and 3D interaction mapping.
Protocol:
-
Binding Affinity Analysis:
-
The primary quantitative result is the binding affinity, reported in kcal/mol.[6] A more negative value suggests a stronger binding interaction.
-
Examine the docking scores for the top-ranked poses. A significant energy gap between the top poses can indicate a more reliable prediction.
-
-
Pose and Interaction Visualization:
-
Load the protein receptor PDBQT file and the docking output PDBQT file into a molecular visualization tool like PyMOL.
-
Analyze the top-ranked binding pose to identify key interactions between the ligand and the protein's active site residues.
-
Look for hydrogen bonds, hydrophobic interactions, and any potential pi-pi stacking. These interactions are crucial for the stability of the protein-ligand complex.
-
-
Data Presentation:
-
Summarize the quantitative results in a clear and concise table.
-
| Parameter | Value |
| Protein Target | DNA Gyrase B (S. aureus) |
| PDB ID | 4URO |
| Ligand | This compound |
| Docking Software | AutoDock Vina |
| Binding Affinity (Top Pose) | -8.5 kcal/mol (Example Value) |
| Key Interacting Residues | ASP81, ILE86, PRO87 (Example Residues) |
| Types of Interactions | Hydrogen bonds, Hydrophobic interactions (Example) |
V. Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded protocol for conducting molecular docking studies on this compound. The results from such studies can provide valuable insights into the potential of this compound as a therapeutic agent by elucidating its binding mechanism to a specific biological target.
It is imperative to remember that molecular docking is a predictive tool. The in silico findings should be validated through experimental assays, such as in vitro enzyme inhibition assays and antimicrobial susceptibility testing, to confirm the biological activity of the compound.
VI. References
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
BIOVIA Discovery Studio. (n.d.). Dassault Systèmes. Retrieved from [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). Retrieved from [Link]
-
Schafer, M., Brich, N., Byska, J., Marques, S. M., Bednar, D., Thiel, P., Kozlikova, B., & Krone, M. (2024). InVADo: Interactive Visual Analysis of Molecular Docking Data. IEEE Transactions on Visualization and Computer Graphics, 30(4), 1984–1997. Retrieved from [Link]
-
The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. Retrieved from [Link]
-
Zhang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 794013. Retrieved from [Link]
Sources
- 1. Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
Derivatization of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid for Enhanced Biological Activity: Application Notes and Protocols
Introduction: The Therapeutic Potential of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a prominent scaffold in medicinal chemistry, recognized for its remarkable stability and capacity to engage in various biological interactions.[1][2] This five-membered heterocyclic motif is a key component in a multitude of compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The core structure, 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, presents a strategic starting point for the development of novel therapeutic agents. The presence of the carboxylic acid group at the 4-position offers a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological efficacy.[5] This document provides a comprehensive guide for researchers on the derivatization of this core molecule, with a focus on enhancing its therapeutic potential.
The rationale for derivatization lies in the principle that modifying the physicochemical properties of a lead compound can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[6] For this compound, key derivatization strategies will focus on the carboxylic acid moiety. These modifications aim to explore new binding interactions, improve cell permeability, and potentially reduce off-target effects.
Strategic Approaches to Derivatization
The primary focus of derivatization will be the transformation of the carboxylic acid group into amides and esters. These functional groups allow for the introduction of a wide range of substituents, thereby enabling a systematic investigation of the SAR.
Amide Synthesis: Expanding Chemical Diversity
The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry.[7] Amide derivatives can introduce new hydrogen bond donors and acceptors, which can lead to enhanced binding affinity with target proteins.[8] Furthermore, the diverse array of commercially available amines provides a vast chemical space to explore for optimizing biological activity.
Causality Behind Experimental Choices:
-
Activation of the Carboxylic Acid: Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[9] Therefore, the carboxylic acid must first be activated to a more reactive species. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which form a highly reactive O-acylisourea intermediate.[7][9]
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid unwanted side reactions with the activated intermediate.[7]
-
Base Addition: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.[7]
Esterification: Modulating Lipophilicity and Pro-drug Strategies
Esterification of the carboxylic acid can significantly alter the lipophilicity of the molecule, which can in turn affect its membrane permeability and oral bioavailability.[10] Moreover, esters can be designed as pro-drugs that are hydrolyzed in vivo to release the active carboxylic acid, a strategy often employed to improve drug delivery.
Causality Behind Experimental Choices:
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). While effective, the harsh conditions may not be suitable for sensitive substrates.
-
Steglich Esterification: A milder alternative that utilizes DCC as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is often preferred for its high yields and compatibility with a wider range of functional groups.
-
Alkylation of Carboxylate Salts: The carboxylic acid can be deprotonated with a base (e.g., sodium hydroxide or potassium carbonate) to form the corresponding carboxylate salt, which can then be reacted with an alkyl halide to form the ester.
Bioisosteric Replacement: A Strategy for Optimizing Physicochemical Properties
Bioisosterism refers to the replacement of a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or ADME profile.[11][12] The carboxylic acid group can be replaced with various bioisosteres, such as tetrazoles, which can mimic the acidity and hydrogen bonding capabilities of the carboxylic acid while offering potential advantages in terms of metabolic stability and cell permeability.[13][14]
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis via EDC Coupling
This protocol describes a general method for the synthesis of amide derivatives of this compound using EDC as the coupling agent.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM, add the desired amine (1.1 eq.), EDC (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide derivative.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[15][16]
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
Protocol 2: General Procedure for Ester Synthesis via Steglich Esterification
This protocol outlines a general procedure for the synthesis of ester derivatives of this compound.
Materials:
-
This compound
-
Desired alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous DCM, add DCC (1.1 eq.) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the DCU precipitate and wash the filter cake with DCM.
-
Combine the filtrate and washings, and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired ester derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[17][18]
Workflow for Ester Synthesis
Caption: General workflow for the synthesis of ester derivatives.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
A systematic approach to derivatization will generate a library of compounds. The biological activity of these compounds should be evaluated in relevant assays (e.g., antimicrobial, anticancer). The data should be organized in a table to facilitate SAR analysis.[19][20]
Table 1: Hypothetical Data for Derivatized 1-(3-chlorophenyl)-1H-1,2,3-triazoles
| Compound ID | R Group (Amide/Ester) | Biological Activity (IC₅₀, µM) |
| Parent | -OH | >100 |
| AMD-01 | -NH-CH₃ | 50.2 |
| AMD-02 | -NH-CH₂CH₃ | 45.8 |
| AMD-03 | -NH-Ph | 25.1 |
| AMD-04 | -N(CH₃)₂ | 89.5 |
| EST-01 | -O-CH₃ | 75.3 |
| EST-02 | -O-CH₂CH₃ | 68.9 |
| EST-03 | -O-CH₂Ph | 42.6 |
Logical Relationship of Derivatization and SAR
Caption: Logical flow from the core molecule to lead optimization.
Conclusion and Future Directions
The derivatization of this compound represents a promising avenue for the discovery of new therapeutic agents. The protocols outlined in this application note provide a robust framework for the synthesis of a diverse library of amide and ester derivatives. Systematic evaluation of these compounds will enable the elucidation of key structure-activity relationships, guiding further lead optimization efforts. Future work should focus on expanding the diversity of the amine and alcohol building blocks, as well as exploring other bioisosteric replacements for the carboxylic acid functionality. The insights gained from these studies will be invaluable in the rational design of novel 1,2,3-triazole-based drugs with enhanced potency and improved pharmacokinetic properties.
References
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- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
- Jin, Y., et al. (2020). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 10, 1368.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
- Parlak, A., et al. (2019). Anticancer Properties of 1,2,4-Triazoles. ISRES.
- Revankar, G. R., Solan, V. C., Robins, R. K., & Witkowski, J. T. (1981). Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. Nucleic Acids Symposium Series, (9), 65–68.
- Dounay, A. B., & Anderson, M. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.
- El-Malah, A. A., et al. (2021).
- Yurttaş, L., et al. (2013). Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. Medicinal Chemistry Research, 22(12), 5903–5911.
- Rinaldi, F., et al. (2021).
- Rachakonda, S., et al. (2019). Synthesis and anti-microbial activity of 1,2,3-triazole tethered nitroguiacol ethers. Asian Journal of Pharmaceutical and Clinical Research, 12(5), 329-334.
- El-Sayed, N. F., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(4), 853.
- Kowalczyk, M., et al. (2020). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. International Journal of Molecular Sciences, 21(18), 6835.
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- de Almeida, M. V., et al. (2020). Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. Current Drug Discovery Technologies, 17(4), 527-534.
- Kumar, S., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 21(1), 1-25.
- Barreiro, E. J., & Fraga, C. A. M. (2015).
- Benchchem. (2024). An In-depth Technical Guide to the Synthesis and Characterization of 1,2,4-Triazole Containing Molecules. Benchchem.
- Sharma, R., et al. (2019). Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 180, 656-672.
- Kumar, A., et al. (2022). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules, 27(1), 244.
- Wang, S., et al. (2012). Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. European Journal of Medicinal Chemistry, 53, 341-349.
- D'Souza, S., & Shivananda, M. K. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888222.
- Sharma, D., et al. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry, 33(12), 2821-2834.
- Kaur, H., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 13(1), 86-98.
- Liu, J., et al. (2014). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. Journal of Medicinal Chemistry, 57(9), 3787-3803.
- Oganesyan, G., et al. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Drug Design & Discovery, 11(7), 841-847.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4235.
- Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.
- Al-Jumaili, A. S. H. (2021). Synthesis and Diagnosis of Some Derivatives of 1,2,4-Triazole-3-Dicarboxylic Acid and Study their Biological Activity. International Journal of Drug Delivery Technology, 11(3), 734-740.
- Al-Amiery, A. A., et al. (2016). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of the Chilean Chemical Society, 61(1), 2848-2852.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Al-Jubouri, H. A., & Al-Masoudi, W. A. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Journal of Global Pharma Technology, 10(9), 291-298.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Al-Jaf, S. J. (2014). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives.
- Todaro, L. J., & McQuade, D. T. (2020).
- Abdel-Wahab, B. F., et al. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. Trade Science Inc.
- Patel, N. B., & Shaikh, F. M. (2011). Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. E-Journal of Chemistry, 8(1), 348-356.
- El-Sayed, M. A. A., et al. (2020). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Bioorganic Chemistry, 102, 104085.
- Kumar, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1145-1158.
- Kurbangalieva, A., et al. (2021).
- CN111808034A. (2020). Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
- CN105037284A. (2015). Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.
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Application Note: A Comprehensive Guide to the Analytical Characterization of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Introduction
1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family of heterocyclic compounds, a class of molecules that has garnered significant attention in medicinal chemistry and drug development.[1][2][3][4][5] Triazole derivatives are known for their broad spectrum of biological activities and their relative stability, making them attractive scaffolds for novel therapeutic agents.[6][7][8][9][10] The 1,2,3-triazole ring, in particular, is a key structural motif in various pharmaceuticals.[9]
The precise and comprehensive characterization of any new chemical entity is a cornerstone of drug discovery and development, ensuring its identity, purity, and stability. This application note provides a detailed guide to the essential analytical techniques for the thorough characterization of this compound. We will delve into the theoretical underpinnings and provide practical, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Elemental Analysis, and Thermal Analysis.
This document is designed to be a self-validating system, where the combination of orthogonal analytical techniques provides a cohesive and unambiguous structural confirmation and purity assessment of the target molecule.
Overall Analytical Workflow
A multi-faceted analytical approach is crucial for the definitive characterization of this compound. The interplay between spectroscopic and chromatographic techniques ensures both structural elucidation and purity assessment.
Caption: Overall analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and potentially ¹⁵N NMR experiments will provide a detailed map of the molecule's carbon-hydrogen framework and the nitrogen environment of the triazole ring.[11][12]
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Expected ¹H NMR Spectral Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Triazole-H | ~8.5 - 9.0 | Singlet | 1H | The proton on the triazole ring is deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms. |
| Phenyl-H | ~7.5 - 8.0 | Multiplet | 4H | The protons on the chlorophenyl ring will exhibit complex splitting patterns due to their relative positions and coupling with each other. |
| Carboxylic-OH | > 12.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with D₂O. |
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 25 °C.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxylic C=O | ~160 - 170 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| Triazole C-4 | ~140 - 150 | The carbon atom of the triazole ring attached to the carboxylic acid. |
| Triazole C-5 | ~125 - 135 | The carbon atom of the triazole ring attached to the proton. |
| Phenyl C-Cl | ~130 - 140 | The carbon atom directly attached to the chlorine atom. |
| Phenyl C-N | ~135 - 145 | The carbon atom directly attached to the triazole nitrogen. |
| Other Phenyl C | ~120 - 130 | The remaining carbon atoms of the phenyl ring. |
Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H).
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Acquisition and Processing: Similar to ¹H NMR, acquire and process the data to obtain the ¹³C spectrum.
2D NMR and ¹⁵N NMR Spectroscopy
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[11]
Furthermore, ¹⁵N NMR can provide direct information about the nitrogen atoms in the triazole ring, which is crucial for confirming the correct isomer.[12][13] ¹H-¹⁵N HMBC experiments are particularly useful for correlating the triazole proton to the nitrogen atoms.[13]
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.[14] High-Resolution Mass Spectrometry (HRMS) is particularly important for confirming the elemental composition.
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Expected Mass Spectrometric Data:
-
Molecular Formula: C₉H₆ClN₃O₂
-
Monoisotopic Mass: 223.01485 Da
-
Expected Ionization: Electrospray ionization (ESI) is a suitable technique for this polar, acidic molecule, likely in negative ion mode to form the [M-H]⁻ ion.
| Ion | Expected m/z |
| [M+H]⁺ | 224.02213 |
| [M-H]⁻ | 222.00757 |
| [M+Na]⁺ | 246.00407 |
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Mass Spectrometer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.[14]
-
Ionization Source: ESI.
-
Mode: Both positive and negative ion modes should be tested to determine the optimal ionization.
-
Mass Range: Scan a range that includes the expected molecular ion (e.g., 100-500 m/z).
-
-
Data Acquisition and Analysis: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum and compare the experimentally determined accurate mass with the theoretical mass calculated for the elemental composition C₉H₆ClN₃O₂. The mass error should be within 5 ppm.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can provide further structural confirmation.[15][16] Common fragmentation pathways for triazoles include the loss of N₂.[15]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the synthesized compound and for quantitative analysis.[17][18][19][20][21] Given the polar nature of the carboxylic acid group, a reversed-phase (RP-HPLC) method is generally suitable.
Principle: The compound is separated from impurities based on its differential partitioning between a stationary phase and a mobile phase.
Protocol for RP-HPLC Purity Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
HPLC System and Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is a good starting point. An acidic modifier is crucial for suppressing the ionization of the carboxylic acid, leading to better peak shape.
-
Gradient: A typical gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan, likely around 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Logic diagram for selecting the appropriate HPLC method.
Elemental Analysis
Principle: Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. This provides an independent verification of the empirical formula.
Protocol for Elemental Analysis (CHN):
-
Sample Preparation: A small, accurately weighed amount of the dried, pure compound (typically 1-3 mg) is required.
-
Instrumentation: The analysis is performed using an automated elemental analyzer. The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
-
Data Analysis: The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₉H₆ClN₃O₂). The experimental values should be within ±0.4% of the theoretical values.
Theoretical Elemental Composition:
| Element | Percentage |
| Carbon (C) | 48.34% |
| Hydrogen (H) | 2.70% |
| Nitrogen (N) | 18.79% |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.[22][23]
Principle:
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, and other phase transitions.
Protocol for Thermal Analysis:
-
Sample Preparation: A small amount of the sample (2-5 mg) is placed in an appropriate pan (e.g., aluminum).
-
Instrument Setup (TGA):
-
Temperature Range: Typically from room temperature to 500 °C or higher.
-
Heating Rate: A linear heating rate of 10 °C/min is common.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.
-
-
Instrument Setup (DSC):
-
Temperature Range: A range that encompasses the expected melting point.
-
Heating Rate: 5-10 °C/min.
-
Atmosphere: Inert atmosphere.
-
-
Data Analysis:
Conclusion
The comprehensive characterization of this compound requires a suite of orthogonal analytical techniques. NMR spectroscopy provides the foundational structural elucidation, while high-resolution mass spectrometry confirms the molecular formula. HPLC is indispensable for assessing purity, and elemental analysis provides further confirmation of the elemental composition. Finally, thermal analysis offers insights into the material's physical properties and stability. By following the detailed protocols and understanding the principles outlined in this application note, researchers can confidently and accurately characterize this and similar triazole-based compounds, ensuring the integrity of their research and development endeavors.
References
- BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
- American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
- Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (n.d.).
- National Institutes of Health. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma.
- Oxford Academic. (n.d.). High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions.
- HELIX Chromatography. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
- Royal Society of Chemistry. (n.d.). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles.
- ResearchGate. (n.d.). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives.
- Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. (n.d.).
- Royal Society of Chemistry. (n.d.). Mass spectra of 1,2,3-triazoles.
- ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1.
- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
- BenchChem. (n.d.). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.
-
ResearchGate. (n.d.). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Retrieved from [Link]
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). Retrieved from [Link]
Sources
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 12. dspace.ncl.res.in [dspace.ncl.res.in]
- 13. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 18. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 21. helixchrom.com [helixchrom.com]
- 22. researchgate.net [researchgate.net]
- 23. eng.uc.edu [eng.uc.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing CuAAC Reactions for 1,2,3-Triazole Synthesis
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you achieve successful and reproducible 1,2,3-triazole syntheses.
Introduction to CuAAC "Click" Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The CuAAC reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne with remarkable efficiency and specificity.[1][2] This reaction has found widespread application in drug discovery, bioconjugation, materials science, and diagnostics due to its reliability and compatibility with a vast array of functional groups.[2][]
The catalytic cycle is initiated by the coordination of a Cu(I) species to the alkyne, which facilitates the reaction with the azide to form the triazole product.[2][4] While the reaction is robust, its success hinges on maintaining the active Cu(I) catalytic species and avoiding common pitfalls that can lead to low yields or failed reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when performing CuAAC reactions.
Q1: What is the best copper source for my CuAAC reaction?
A1: The most convenient and widely used method is the in situ generation of the active Cu(I) catalyst from a Cu(II) salt, typically copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[5][6][7][8] This approach is practical because Cu(II) salts are more stable and less prone to oxidation than Cu(I) salts.[6] While direct sources of Cu(I) such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used, they are less stable and may require more stringent anaerobic conditions.[6][7][9]
Q2: Is a ligand necessary for the CuAAC reaction?
A2: While the reaction can proceed without a ligand, using one is highly recommended, especially in bioconjugation or when working with sensitive substrates.[8][10] Ligands serve two critical functions: they stabilize the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) or disproportionation, and they can significantly accelerate the reaction rate.[10][11] Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are among the most effective and commonly used ligands.[11][12][13]
Q3: What are the optimal concentrations for my reactants?
A3: For bioconjugation applications, copper concentrations are typically in the range of 50 to 100 µM.[14][15] It has been observed that there is a threshold concentration of around 50 µM Cu for the reaction to proceed efficiently, with maximal activity often reached at about 250 µM.[7] A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidative damage.[5][10] For general organic synthesis, higher concentrations can be used, often with one reactant in slight excess to drive the reaction to completion.
Q4: What is the most common side reaction, and how can I avoid it?
A4: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling, which leads to the formation of a diacetylene byproduct.[2][16] This side reaction is also catalyzed by copper and is more likely to occur in the presence of oxygen. To minimize this, it is crucial to properly degas the reaction mixture or work under an inert atmosphere (e.g., argon or nitrogen).[17] The use of a slight excess of a reducing agent like sodium ascorbate can also help to suppress this side reaction by maintaining a reducing environment.[1]
Q5: How do I remove the copper catalyst after the reaction is complete?
A5: Residual copper can be problematic, especially for biological applications. A common and effective method for copper removal is to wash the reaction mixture with an aqueous solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA).[18][19] Other methods include washing with an ammonium chloride solution or using specialized chelating resins.[20] For organic-soluble products, standard workup procedures followed by column chromatography are often sufficient to remove copper salts.[18]
Troubleshooting Guide
This section provides a more detailed approach to diagnosing and solving specific problems you may encounter during your CuAAC experiments.
Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by atmospheric oxygen.[16] Disproportionation to Cu(0) and Cu(II) can also occur.[6] | Ensure all solutions are thoroughly degassed prior to adding the copper catalyst.[17] Maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[21] |
| Inhibitory Ligand Concentration | For some ligand systems, a high ligand-to-copper ratio can be inhibitory by blocking coordination sites on the metal.[22] | Optimize the ligand-to-copper ratio. While a 5:1 ratio is a good starting point for bioconjugation with THPTA,[10] other ligands may require different ratios. For some systems, a 1:1 or 2:1 ratio may be optimal.[22] |
| Poor Substrate Solubility | If your azide or alkyne has poor solubility in the chosen solvent system, the reaction rate will be significantly reduced. | Use a co-solvent to improve solubility. Mixtures of water with DMSO, DMF, t-BuOH, or THF are commonly used.[6][10][23] For biomolecules that may have buried reactive groups, consider performing the reaction under denaturing conditions.[10] |
| Incorrect Order of Reagent Addition | Adding the reducing agent to the copper salt before the ligand is present can lead to the precipitation of copper oxides. | It is recommended to first prepare a pre-mix of the Cu(II) salt and the ligand before adding it to the solution containing the azide and alkyne. The reaction should then be initiated by the addition of the reducing agent.[14][15][24] |
| Degraded Reagents | Azides can be unstable over time. The reducing agent, sodium ascorbate, is susceptible to oxidation and should be prepared fresh.[16][21] | Use freshly prepared or properly stored reagents. Verify the purity of your starting materials if you suspect degradation. |
Presence of Multiple Products or Impurities
| Potential Cause | Explanation | Recommended Solution |
| Alkyne Homocoupling | The formation of a diacetylene byproduct due to oxidative coupling of the alkyne (Glaser coupling).[2][16] | Thoroughly degas the reaction mixture and maintain an inert atmosphere.[17] Ensure a sufficient amount of reducing agent is present. |
| Formation of Regioisomers | While the CuAAC reaction is highly regioselective for the 1,4-isomer, the uncatalyzed thermal reaction can produce a mixture of 1,4- and 1,5-regioisomers.[1] | Ensure that the reaction is being effectively catalyzed by Cu(I). If the reaction is run at elevated temperatures without an effective catalyst, the thermal pathway may become competitive. |
| Side Reactions with Biomolecules | Byproducts of ascorbate oxidation can sometimes react with amino acid residues like lysine and arginine on proteins, leading to modifications.[14] | The addition of aminoguanidine to the reaction mixture can help to scavenge these reactive byproducts.[5][14] Using a protective ligand is also crucial.[10] |
Experimental Protocols & Workflows
Standard CuAAC Protocol for Small Molecules
This protocol is a general starting point for the synthesis of 1,2,3-triazoles from small organic azides and alkynes.
-
In a reaction vial, dissolve the azide (1.0 eq) and the alkyne (1.0-1.2 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMF/H₂O).[25]
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
In a separate vial, prepare the catalyst solution. Add a solution of CuSO₄·5H₂O (1-5 mol%) to a solution of sodium ascorbate (5-10 mol%) in water.
-
Add the freshly prepared catalyst solution to the degassed solution of the azide and alkyne.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
CuAAC Protocol for Bioconjugation
This protocol is adapted for labeling biomolecules and emphasizes biocompatibility.
-
In a microcentrifuge tube, prepare a solution of the alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Add the azide-containing cargo (e.g., a fluorescent dye) to the solution.
-
In a separate tube, prepare a premix of CuSO₄ and a water-soluble ligand like THPTA in a 1:5 ratio.[10][24]
-
Add the CuSO₄/ligand premix to the biomolecule solution. A typical final copper concentration is 50-100 µM.[14][15]
-
If desired, add aminoguanidine to the mixture to scavenge reactive byproducts.[5]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of approximately 1-5 mM.[5][21]
-
Gently mix the solution and allow the reaction to proceed at room temperature for 1-2 hours. To minimize oxygen introduction, avoid vigorous vortexing and keep the tube capped.[5][10]
-
Purify the labeled biomolecule using a suitable method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.[17]
Diagrams and Visualizations
CuAAC Catalytic Cycle
Caption: Simplified catalytic cycle of the CuAAC reaction.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low-yield CuAAC reactions.
References
-
Finn, M. G., & Fokin, V. V. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
-
Li, Y., et al. (2013). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 3(7), 1888-1896. [Link]
-
Jena Biosciences. (n.d.). [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Benchling. [Link]
-
Dutta, B., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48151–48163. [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Finn, M. G., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
ResearchGate. (n.d.). Most used CuAAC reaction ligands. [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. [Link]
-
Rodionov, V. O., et al. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696–12704. [Link]
-
Ogata, K., et al. (2009). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters, 11(20), 4536–4539. [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(12), 2656-2667. [Link]
-
Ciriminna, R., et al. (2020). Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. [Link]
-
Kim, J. Y., et al. (2012). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 2(4), 723-726. [Link]
-
ResearchGate. (2025). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. [Link]
-
Dutta, B., et al. (2023). Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. New Journal of Chemistry, 47(16), 7583-7592. [Link]
-
Alonso, F., et al. (2019). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 24(16), 2947. [Link]
-
ResearchGate. (n.d.). Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). [Link]
-
ResearchGate. (2018). Best solvent for azide alkyne cycloaddition? [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? [Link]
-
Ciofini, I., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(18), 7015–7022. [Link]
- Google Patents. (1981).
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2008–2020. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
-
Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]
-
Chemistry Stack Exchange. (2025, January 21). Help finding conditions for CuAAC "click" reaction. [Link]
-
Reddit. (2024, May 14). Best method for removing Cu(I) from Org compounds. r/Chempros. [Link]
-
Alonso, F., & Moglie, Y. (2015). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Catalysts, 5(2), 688-735. [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988267. [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]
-
Semantic Scholar. (n.d.). 1,2,3- Triazoles: general and key synthetic strategies. [Link]
-
Laporte, R., et al. (2016). A practical flow synthesis of 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 12, 2356–2362. [Link]
-
Chemospecific. (2021, January 16). Unbelievable Challenges in Triazole Synthesis!. YouTube. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. static.igem.wiki [static.igem.wiki]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2,3-Triazole-4-Carboxylic Acids
Welcome to the technical support center for the synthesis of 1,2,3-triazole-4-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, with a focus on the underlying chemical principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Side Reactions and Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.
Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I resolve this?
A1: A slow or incomplete reaction is a common issue, often related to the integrity of your catalytic system, particularly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
-
The Culprit: Inactive Copper(I) Catalyst The catalytically active species in CuAAC is Cu(I). However, it is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]
-
Troubleshooting Steps & Scientific Rationale:
-
Deoxygenate Your Reaction Mixture: Before adding your copper catalyst, thoroughly degas your solvent by bubbling an inert gas (argon or nitrogen) through it or by using freeze-pump-thaw cycles. This minimizes the presence of dissolved oxygen that can oxidize your Cu(I) catalyst.
-
In Situ Reduction of Cu(II) to Cu(I): A widely adopted and effective strategy is to use a Cu(II) salt (like CuSO₄·5H₂O) in combination with a reducing agent that converts it to the active Cu(I) species in situ. Sodium ascorbate is the most common and effective reducing agent for this purpose.[2]
-
Utilize a Stabilizing Ligand: Ligands can both protect the Cu(I) from oxidation and accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) is a well-known ligand for this purpose, especially in aqueous or biological systems.[1]
-
-
Experimental Protocol: A Robust CuAAC Setup
| Reagent/Component | Recommended Concentration/Amount | Purpose |
| Azide | 1.0 equivalent | Starting material |
| Propiolic Acid | 1.0 - 1.2 equivalents | Alkyne source for the 4-carboxylate |
| CuSO₄·5H₂O | 1-5 mol% | Copper catalyst precursor |
| Sodium Ascorbate | 5-10 mol% | Reducing agent to generate and maintain Cu(I) |
| Solvent | e.g., t-BuOH/H₂O, DMSO/H₂O | To dissolve reactants |
| Temperature | Room Temperature to 40 °C | To promote the reaction without significant side reactions |
Workflow Diagram for a Robust CuAAC Reaction:
Caption: Workflow for a standard CuAAC reaction.
Q2: I am observing a significant amount of a byproduct that appears to be a diacetylene. What is causing this and how can I prevent it?
A2: The formation of a diacetylene byproduct is a classic sign of oxidative homocoupling of your alkyne, a reaction known as the Glaser coupling.[1][3]
-
The Mechanism: Unwanted Alkyne Dimerization In the presence of oxygen and a copper catalyst, terminal alkynes can couple to form 1,3-diynes. This side reaction consumes your alkyne starting material and complicates purification.
-
Preventative Measures:
-
Rigorous Exclusion of Oxygen: As with preventing catalyst deactivation, deoxygenating your reaction mixture is the most critical step to suppress Glaser coupling.
-
Sufficient Reducing Agent: Ensure you have an adequate amount of a reducing agent like sodium ascorbate. This helps to maintain a reducing environment, which is unfavorable for the oxidative homocoupling reaction.
-
Control of Reaction Conditions: Avoid excessive temperatures and prolonged reaction times, as these can increase the likelihood of side reactions.
-
Visualizing the Competing Reactions:
Caption: Competing CuAAC and Glaser coupling pathways.
Q3: My product seems to be a mixture of regioisomers. How can I ensure the formation of the desired 1,4-substituted triazole?
A3: The formation of regioisomers (1,4- and 1,5-disubstituted triazoles) is a hallmark of the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[4] The copper-catalyzed version (CuAAC) is renowned for its high regioselectivity, exclusively yielding the 1,4-isomer. If you are observing a mixture, it suggests that the uncatalyzed pathway is competing with the catalyzed one.
-
The Cause: A Dominant Uncatalyzed Pathway This can happen if your copper catalyst is not sufficiently active or if the reaction is run at high temperatures for an extended period, which can favor the thermal cycloaddition pathway.
-
Solutions for Regiocontrol:
-
Ensure an Active Catalytic System: Follow the steps outlined in Q1 to ensure your copper catalyst is in the active Cu(I) state. A highly active catalyst will ensure the CuAAC pathway is significantly faster than the thermal cycloaddition.
-
Moderate Reaction Temperature: Avoid high temperatures. Most CuAAC reactions proceed efficiently at room temperature or with gentle heating (e.g., 40-50 °C).
-
Solvent Choice: While CuAAC is robust in many solvents, ensure your chosen solvent system facilitates the catalytic cycle. Protic solvents like water and alcohols are often beneficial.
-
Q4: I am using an ester of propiolic acid, and it is hydrolyzing during the reaction or workup. How can I prevent this?
A4: Hydrolysis of the ester to the corresponding carboxylic acid can occur if your reaction or workup conditions are too acidic or basic, especially in the presence of water.
-
Minimizing Hydrolysis:
-
Neutral pH: If possible, maintain a neutral pH during the reaction. While CuAAC is tolerant of a wide pH range, extreme conditions can promote hydrolysis.[4]
-
Anhydrous Conditions (if necessary): If hydrolysis is a persistent issue, consider running the reaction under anhydrous conditions, though this can make the use of common CuAAC catalyst systems (like CuSO₄/sodium ascorbate in water) more challenging.
-
Careful Workup: During the workup, avoid strong aqueous acids or bases for extended periods. If an extraction is necessary, use dilute, weak acids or bases and minimize contact time.
-
Alternative Protecting Groups: If methyl or ethyl esters are too labile, consider more robust protecting groups for the carboxylic acid that can be removed under specific, non-hydrolytic conditions after the triazole formation.
-
Frequently Asked Questions (FAQs)
Q: Is it possible for my 1,2,3-triazole-4-carboxylic acid to decarboxylate during the reaction?
A: Yes, decarboxylation is a potential side reaction, especially at elevated temperatures. In fact, some synthetic protocols intentionally use this reactivity in a cascade reaction where a substituted propiolic acid undergoes decarboxylation followed by cycloaddition.[5] To avoid unintentional decarboxylation, it is best to run the reaction at or near room temperature if possible.
Q: Are there any alternatives to the CuAAC reaction for synthesizing 1,2,3-triazole-4-carboxylic acids?
A: While CuAAC is the most common and reliable method, other synthetic routes exist. For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can also be employed, though it typically favors the formation of the 1,5-regioisomer.[1] There are also newer methods involving photocatalytic decarboxylative triazolation that directly convert other carboxylic acids into triazoles, though these are less common for the specific synthesis of 1,2,3-triazole-4-carboxylic acids.[6][7][8]
Q: What are the safety considerations when working with organic azides?
A: Organic azides are potentially explosive and should be handled with care. Avoid heating them, especially in neat form, and do not use metal spatulas for handling as heavy metal azides can be highly sensitive. It is best practice to use them in solution and to keep the scale of the reaction as small as is practical. Always consult safety data sheets and institutional safety protocols before working with azides.
References
-
Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids | JACS Au - ACS Publications. Available at: [Link]
-
Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids . Available at: [Link]
-
Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC - PubMed Central. Available at: [Link]
-
Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - SciSpace. Available at: [Link]
-
Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids . Available at: [Link]
-
Practical Considerations, Challenges , and Limitations of Bioconjugation via Azide -Alkyne Cycloaddition - PMC - NIH. Available at: [Link]
-
Synthesis of 1 ,2 ,3 -Triazoles - Organic Chemistry Portal. Available at: [Link]
-
Click Chemistry Azide -Alkyne Cycloaddition . Available at: [Link]
-
Carboxylic Acid -Promoted Copper (I)-Catalyzed Azide −Alkyne Cycloaddition | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
synthesis of 1 ,2 ,4 triazole compounds - ISRES. Available at: [Link]
-
Synthesis of Biologically Relevant 1 ,2 ,3 - and 1 ,3 ,4 -Triazoles : From Classical Pathway to Green Chemistry - NIH. Available at: [Link]
-
Synthesis of triazole substituted methyl ester and attempted hydrolysis . Reaction conditions - ResearchGate. Available at: [Link]
-
Copper -catalyzed azide –alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. Available at: [Link]
-
Synthesis , Characterization and Thermal Behavior Study of New 1 ,2 ,3 -Triazole Derivatives Containing 1 ,3 ,4 -Oxadiazole Ring. Available at: [Link]
-
Analysis and Optimization of Copper -Catalyzed Azide –Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. Available at: [Link]
-
Synthesis methods of 1 ,2 ,3 -/ 1 ,2 ,4 -triazoles : A review - PMC - NIH. Available at: [Link]
-
The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives - IISTE.org. Available at: [Link]
-
REGIOSELECTIVE SYNTHESIS OF EITHER 1H- OR 2H-1 ,2 ,3 - TRIAZOLES VIA MICHAEL ADDITION TO α,ß-UNSATURATED KETONES - PubMed. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. Available at: [Link]
-
A practical flow synthesis of 1 ,2 ,3 -triazoles - RSC Publishing. Available at: [Link]
-
The synthesis of 1 -(2 -aminophenyl)-1H-1 ,2 ,3 -triazole -4 -carboxylic acid 1. - ResearchGate. Available at: [Link]
-
Study of regioselectivity in the synthesis of substituted 1 ,2 ,3 -triazole via [3+2] cycloaddition, using density functional theory (DFT) with in-silico evaluation | RHAZES: Green and Applied Chemistry. Available at: [Link]
-
Synthesis methods of 1 ,2 ,3 -/ 1 ,2 ,4 -triazoles : A review - SciSpace. Available at: [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - Beilstein Journals. Available at: [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Introduction: 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis, commonly achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is generally efficient but presents distinct purification challenges.[2][3][4] The primary obstacles include the removal of residual copper catalyst, unreacted starting materials, and various side products. This guide provides a structured approach to troubleshooting common issues and offers robust protocols for isolating this compound with high purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound via CuAAC?
A1: The impurity profile is heavily dependent on the reaction conditions. However, the most prevalent impurities are:
-
Residual Copper Catalyst: Both Cu(I) and its oxidized form, Cu(II), can contaminate the crude product. Cu(II) salts often impart a distinct blue or green color to the solid.
-
Unreacted Starting Materials: This includes unreacted 3-chlorophenyl azide and the alkyne partner (e.g., propiolic acid or its ester).
-
Homocoupled Byproducts: Oxidative homocoupling of the alkyne can occur, especially if the reducing agent (like sodium ascorbate) is depleted, leading to diyne impurities.[2]
-
Regioisomers: While the CuAAC reaction is highly regioselective for the 1,4-disubstituted product, trace amounts of the 1,5-regioisomer can form under certain conditions.[2]
Q2: Why is my ¹H NMR spectrum showing very broad signals or even missing peaks for my purified product?
A2: This is a classic sign of contamination with paramagnetic species, almost certainly residual Cu(II) ions.[5] Even trace amounts of paramagnetic metals can cause significant line broadening and distortion of NMR signals, making structural confirmation impossible.[5] This underscores the critical importance of completely removing the copper catalyst during workup.
Q3: What is the general solubility profile of this compound?
A3: The solubility is dominated by its carboxylic acid group, making it pH-dependent.
-
Aqueous Solubility: It is poorly soluble in acidic and neutral water. However, it readily dissolves in aqueous basic solutions (e.g., NaHCO₃, Na₂CO₃, NaOH) as it forms the corresponding water-soluble carboxylate salt.
-
Organic Solubility: It is generally soluble in polar aprotic solvents like DMSO and DMF. It exhibits moderate to good solubility in alcohols such as methanol and ethanol, particularly when heated. Its solubility is lower in less polar solvents like ethyl acetate and dichloromethane, and it is largely insoluble in nonpolar solvents like hexanes and toluene.
Q4: Is column chromatography on silica gel a recommended purification method for this compound?
A4: While possible, it is often not the ideal method for this specific compound on a preparatory scale. Carboxylic acids are notorious for streaking (tailing) on silica gel, which leads to poor separation and low recovery. If chromatography is necessary, the mobile phase should be modified by adding a small percentage (0.5-1%) of acetic or formic acid to suppress the deprotonation of the analyte on the silica surface. For larger quantities, the chemical purification methods outlined below are far more efficient.[6][7]
Section 2: Troubleshooting Guide
Problem 1: My crude product is a green or blue solid.
-
Cause: This coloration is due to contamination with copper salts (typically Cu(II)).
-
Solution: The copper ions must be sequestered and washed away. Before proceeding with other purification steps, suspend the crude solid in a solution of a chelating agent.
-
Stir the crude product vigorously in a 1-5% aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt or a 5-10% aqueous ammonium hydroxide solution for 30-60 minutes.
-
Filter the solid through a Büchner funnel and wash thoroughly with deionized water until the filtrate runs clear and colorless.
-
Wash the resulting off-white solid with a small amount of cold diethyl ether or hexanes to aid in drying.
-
Dry the solid under vacuum. This copper-free crude product can now be further purified.
-
Problem 2: My NMR/TLC analysis shows significant amounts of unreacted 3-chlorophenyl azide.
-
Cause: Incomplete reaction or use of excess azide. The azide is non-acidic and will not be removed by simple water washes.
-
Solution: An acid-base extraction is the most effective method to separate the desired carboxylic acid product from neutral or basic impurities.
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and extract it 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The target compound will move into the aqueous layer as its sodium salt, while the azide remains in the organic layer.
-
Combine the aqueous layers and wash once with fresh ethyl acetate to remove any remaining neutral impurities.
-
Slowly and carefully acidify the aqueous layer to pH ~2 with cold 1-3 M HCl while stirring in an ice bath. The product will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
Problem 3: During recrystallization, my product "oils out" instead of forming crystals.
-
Cause: This typically occurs when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of the compound. It can also be caused by residual impurities that inhibit crystal lattice formation.
-
Solutions:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Avoid crash-cooling.
-
Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This creates nucleation sites for crystal growth. If you have a small amount of pure solid, add a "seed" crystal to induce crystallization.
-
Change Solvent System: The initial solvent may be unsuitable. Use a solvent pair, such as ethanol/water or ethyl acetate/hexanes. Dissolve the compound in a minimum amount of the "good" hot solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution just becomes turbid. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.
-
Section 3: Recommended Purification Protocols
Protocol A: Two-Step Chemical Purification (Extraction followed by Recrystallization)
This is the most robust and scalable method for achieving high purity. It first removes bulk neutral impurities and then polishes the product to analytical grade.
Step 1: Acid-Base Extraction
-
Ensure any copper contamination has been removed as described in the Troubleshooting Guide.
-
Dissolve the crude product in ethyl acetate (approx. 20-30 mL per gram of crude).
-
Transfer to a separatory funnel and extract three times with saturated aqueous NaHCO₃ solution.
-
Combine the basic aqueous extracts and perform a back-wash with a small portion of ethyl acetate.
-
Place the aqueous layer in a beaker, cool in an ice bath, and acidify to pH 2 by the slow, dropwise addition of 3 M HCl with constant stirring.
-
A white precipitate of the pure acid will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing thoroughly with cold deionized water.
-
Dry the product under high vacuum. At this stage, the purity is often >95%.
Step 2: Recrystallization
-
Transfer the dried solid from Step 1 to an Erlenmeyer flask.
-
Add a minimal amount of a hot recrystallization solvent (see Table 1) to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.
Data Presentation: Recommended Recrystallization Solvents
| Solvent System | Suitability | Protocol Notes |
| Ethanol / Water | High | Dissolve the compound in a minimum of hot ethanol. Add hot water dropwise until persistent cloudiness is observed. Add a few drops of hot ethanol to redissolve, then cool slowly. |
| Ethyl Acetate / Hexanes | High | Dissolve in a minimum of hot ethyl acetate. Add hexanes dropwise until the solution turns turbid. Clarify with a few drops of hot ethyl acetate and cool. |
| Methanol | Medium | The compound may be highly soluble even at room temperature, potentially leading to lower recovery. Best for very impure samples where high loss is acceptable. |
| Isopropanol | Medium | Offers a good balance of solubility and recovery. Can often be used as a single solvent. |
Section 4: Visual Purification Workflow
The following diagram outlines the decision-making process for purifying the crude product.
Sources
- 1. Buy 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 113934-32-0 [smolecule.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmrxiv.de [pharmrxiv.de]
Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.
Introduction: The Synthetic Strategy
The target compound, this compound, is a valuable heterocyclic motif in medicinal chemistry. The most robust and widely adopted synthetic route is a multi-step process culminating in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction is prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer.[3][4]
The typical synthetic pathway involves three key stages:
-
Azide Formation: Synthesis of 3-chlorophenyl azide from 3-chloroaniline.
-
Cycloaddition (Click Reaction): The 1,3-dipolar cycloaddition of 3-chlorophenyl azide with an alkyne partner, typically an ester of propiolic acid (e.g., ethyl propiolate), to form the stable triazole ester intermediate.
-
Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.
This guide is structured to troubleshoot issues that may arise at each of these critical stages.
Caption: Overall synthetic workflow for the target compound.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis in a direct question-and-answer format.
Q1: My CuAAC (click) reaction has a very low yield or has failed completely. What are the most common causes?
A low yield in a CuAAC reaction is a frequent issue that can almost always be traced back to one of three areas: the catalyst, the reagents, or the reaction conditions.[5]
1. Catalyst Inactivity: The catalytically active species is Copper(I). Standard protocols often start with a Copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.[6]
- Cause: The Cu(I) ion is easily oxidized to the inactive Cu(II) state by dissolved oxygen in the solvent.
- Solution: Ensure your solvent is thoroughly deoxygenated before adding the catalyst components. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes. Always run the reaction under an inert atmosphere (N₂ or Ar). Use a slight excess of sodium ascorbate (e.g., 1.5-2.0 equivalents relative to the copper salt) to maintain a reducing environment throughout the reaction.[4]
2. Reagent Purity:
- Cause: The purity of your 3-chlorophenyl azide and ethyl propiolate is critical. Azides can decompose over time, and ethyl propiolate can polymerize.
- Solution: Verify the purity of your starting materials using NMR or GC-MS before starting the reaction. If the azide was synthesized and stored, re-analyze it. It is often best to use freshly prepared azide. Ensure the ethyl propiolate is clear and colorless; a yellow or brown color indicates polymerization.
3. Suboptimal Conditions:
Cause: Incorrect solvent choice or temperature can hinder the reaction.
Solution: A mixture of t-BuOH/H₂O (1:1) is a versatile and effective solvent system that dissolves both organic precursors and the inorganic catalyst components.[7] Other polar solvents like DMF, DMSO, or acetonitrile can also be effective.[8] While many click reactions proceed well at room temperature, gentle heating (40-50 °C) can sometimes accelerate a sluggish reaction without promoting significant side product formation.
Caption: Troubleshooting workflow for low CuAAC reaction yield.
Q2: I see a major side product in my reaction mixture that seems to have double the mass of my alkyne. What is it?
This is a classic sign of oxidative homocoupling of the terminal alkyne, often called Glaser coupling.
-
Cause: This side reaction is promoted by Cu(II) ions in the presence of oxygen. The terminal alkyne (ethyl propiolate) couples with itself to form a symmetric 1,3-diyne (diethyl but-2-ynedioate). This competes directly with your desired cycloaddition.
-
Solution: The solution is the same as for preventing catalyst deactivation: rigorously exclude oxygen from your reaction. A well-deoxygenated solvent and a positive pressure of an inert gas are your best defenses. Ensuring you have sufficient sodium ascorbate is also key, as it keeps the copper in the Cu(I) state, which disfavors the Glaser coupling pathway.
Q3: The final hydrolysis step to get the carboxylic acid is incomplete or seems to cause decomposition. How can I improve this?
Hydrolysis of the ethyl ester (saponification) requires breaking a stable bond and must be managed carefully to avoid degrading the product.[9]
-
Problem 1: Incomplete Hydrolysis
-
Cause: Insufficient base, reaction time, or temperature.
-
Solution: Use a stoichiometric excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-4 equivalents). LiOH is often preferred as it can be more effective at lower temperatures. Common solvent systems include THF/Water or Methanol/Water mixtures to ensure solubility. If the reaction is sluggish at room temperature, gentle heating to 40-60 °C is usually sufficient. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.
-
-
Problem 2: Product Decomposition
-
Cause: The triazole ring is generally stable, but prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to degradation.[10]
-
Solution: Use the mildest conditions that achieve full conversion. Avoid boiling the reaction mixture for extended periods. Once the reaction is complete, cool the mixture to 0 °C before acidifying to precipitate the product. Acidify slowly with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.[11] This controlled neutralization minimizes local heat generation and potential side reactions.
-
Frequently Asked Questions (FAQs)
Q: Why is it better to use ethyl propiolate followed by hydrolysis, instead of using propiolic acid directly in the click reaction?
A: The free carboxylic acid group of propiolic acid can interfere with the CuAAC reaction in several ways. The acidic proton can react with the copper acetylide intermediate, and the carboxylate can coordinate to the copper catalyst, potentially inhibiting its activity. Using a stable ester like ethyl propiolate circumvents these issues, leading to a cleaner and higher-yielding cycloaddition. The final hydrolysis step is a reliable and high-yielding transformation.[12]
Q: How do I safely handle 3-chlorophenyl azide?
A: Organic azides are potentially explosive and must be handled with extreme care.
-
Safety Precautions: Always handle behind a blast shield. Avoid friction, shock, and rapid heating. Do not use metal spatulas; use plastic or wood.
-
Scale: It is highly recommended to work on a small scale (< 1-2 grams) whenever possible.
-
Purification & Storage: Avoid distilling low-molecular-weight organic azides. If purification is necessary, chromatography is a safer alternative. It is best to use the azide immediately after its preparation and not to store it for long periods.
Q: Are there alternative catalyst systems for the CuAAC reaction?
A: Yes, while CuSO₄/sodium ascorbate is the most common, other systems exist. Using a Cu(I) source directly, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), eliminates the need for a reducing agent but requires stricter exclusion of air.[13] Additionally, various ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can be used to stabilize the Cu(I) catalyst, increase its efficiency, and reduce the required catalyst loading.[4]
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Chlorophenyl Azide
-
Dissolve 3-chloroaniline (1.0 eq) in a mixture of water and concentrated HCl (e.g., 3 eq HCl in a 2M final concentration) in a flask and cool to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at 0 °C after the addition is complete.
-
In a separate flask, dissolve sodium azide (NaN₃, 1.2 eq) in water and cool to 0 °C.
-
Slowly add the cold diazonium salt solution from step 2 to the sodium azide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at low temperature (< 30 °C). The resulting oil is 3-chlorophenyl azide and should be used immediately without further purification.
Protocol 2: CuAAC Synthesis of Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
-
In a round-bottom flask, dissolve the crude 3-chlorophenyl azide (1.0 eq) and ethyl propiolate (1.05 eq) in a 1:1 mixture of t-butanol and water.
-
Deoxygenate the solution by bubbling argon or nitrogen through it for 20 minutes.
-
In a separate vial, prepare a solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in water.
-
To the stirring reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The solution should turn a cloudy yellow/green.
-
Stir the reaction vigorously at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).
-
Once complete, dilute the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 3: Hydrolysis to this compound
-
Dissolve the purified triazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-6 hours).
-
Once complete, remove the THF in vacuo. Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Slowly acidify the solution to pH ~2 by adding 1M HCl dropwise. A white precipitate should form.
-
Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to afford the final product.
Data Interpretation
For characterization, the following are typical proton NMR chemical shifts (in ppm, relative to TMS) for the key triazole protons. Actual values may vary based on the solvent used.
| Compound | H5 of Triazole Ring | Other Key Signals |
| Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | ~8.5 - 8.7 ppm (singlet) | 7.5-8.0 (Aryl-H), 4.4 (q, -OCH₂CH₃), 1.4 (t, -OCH₂CH₃) |
| This compound | ~8.6 - 8.9 ppm (singlet) | 13.0-14.0 (br s, -COOH), 7.6-8.1 (Aryl-H) |
References
- Benchchem. (n.d.). Troubleshooting low yield in Huisgen-type 1,3-dipolar cycloadditions for bis-tetrazoles.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
- Ghashang, M., et al. (2020). Multi-component Synthesis of 1,2,3-Triazoles from Carboxylic Acids, 3-Bromoprop-1-yne and Azides Using Click Chemistry.
- Carlson, R. M., et al. (1982). γ-Hydroxyacetylenic Acid Derivatives: Generation from Propiolic Acid and Ester Anions and Their Use in Butenolide Synthesis.
- Australian Journal of Chemistry. (1978). Acetylenic acids. III. The synthesis of pyridylpropiolic acids and esters and their reaction with thionyl chloride. CSIRO Publishing, 31(3), 617–625.
- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media S.A.
- The Journal of Organic Chemistry. (2006). Synthesis of C-Carbamoyl-1,2,3-triazoles by Microwave-Induced 1,3-Dipolar Cycloaddition of Organic Azides to Acetylenic Amides.
- Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne-Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51–68.
- MDPI. (2022). Synthesis of Propiolic and Butynedioic Acids via Carboxylation of CaC2 by CO2 under Mild Conditions. Molecules, 27(15), 4995.
- Tedeschi, R. J. (1970). U.S. Patent No. 3,541,144. Washington, DC: U.S.
- Motornov, V., et al. (2018). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 984883.
- U.S. Patent. (1966). Processes for preparing thiazole carboxylic acids. U.S.
- Kaur, M., et al. (2024).
- ResearchGate. (n.d.). Optimization of the click reaction conditions.
- Zhao, B., et al. (2017). Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans. European Journal of Medicinal Chemistry, 136, 596-602.
- Wujec, M., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7306.
- ResearchGate. (2020). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids.
- MDPI. (2001).
- ACS Publications. (2013). Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media. The Journal of Organic Chemistry.
- PubMed. (2024).
- IOSR Journal of Applied Chemistry. (2020).
- National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
- ScienceDaily. (2017). New synthesis method for click chemistry.
- Benchchem. (n.d.). How to avoid isomeric mixtures in Huisgen cycloaddition.
- Google Patents. (2020).
- National Institutes of Health. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(11), 3325.
- ACS Publications. (2019). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 84(7), 4294-4305.
- MDPI. (2018). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 23(11), 2968.
- MDPI. (2015). Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles. Molecules, 20(1), 156-173.
- RSC Publishing. (2019). Chemoselective synthesis of propionic acid from biomass and lactic acid over a cobalt catalyst in aqueous media. Green Chemistry.
- YouTube. (2019). Mechanism of ester hydrolysis.
- Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides.
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
- ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1.
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Yick-Vic. (n.d.). This compound. Retrieved from [Link]
- MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1389.
- SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.
- ResearchGate. (2016). Process development of the synthesis of 2, 3-dichlorophenylpiperazine.
Sources
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Frequently Asked Questions (FAQs): General Troubleshooting
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides expert guidance on troubleshooting common impurities encountered during the synthesis of 1,2,3-triazoles, with a focus on NMR spectroscopic analysis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues in your own research.
Q1: My crude ¹H NMR spectrum is complex and doesn't clearly show the expected triazole product. Where should I begin my analysis?
A: A complex crude NMR spectrum is a common issue. Before suspecting side reactions, it's crucial to rule out simpler explanations.
-
Incomplete Reaction: First, compare the crude spectrum to the NMR spectra of your starting azide and alkyne. The presence of significant starting material signals, particularly the characteristic terminal alkyne proton (typically δ 2.5-3.5 ppm), indicates an incomplete reaction. This could be due to an inactive catalyst, incorrect stoichiometry, or insufficient reaction time.[1]
-
Residual Solvents: Peaks from reaction or purification solvents (e.g., Ethyl Acetate, Dichloromethane, Hexanes) are often present. Cross-reference any unexpected signals with standard NMR solvent impurity charts.[2][3][4]
-
Paramagnetic Broadening: If you observe broad, ill-defined peaks across your spectrum, this is often a sign of residual paramagnetic Cu(II) species. This can obscure your product signals and interfere with accurate integration.
Troubleshooting Workflow:
Caption: Initial NMR Troubleshooting Flowchart.
Q2: The reaction seems clean by TLC, but my NMR yield is low and shows unreacted starting materials. What are the likely causes?
A: This discrepancy often points to issues with the catalyst. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies on the Cu(I) oxidation state.
-
Catalyst Oxidation: The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by dissolved oxygen in the reaction solvent.[5][6] This is one of the most frequent causes of failed or stalled reactions.
-
Expert Insight: While TLC may show product formation, it might be from an initial burst of activity before the catalyst is fully oxidized. The reaction then ceases, leaving starting materials unconsumed.
-
-
Insufficient Reducing Agent: When starting with a Cu(II) salt (like CuSO₄·5H₂O), a reducing agent such as sodium ascorbate is required to generate the active Cu(I) species in situ. Using old or degraded sodium ascorbate, or an insufficient stoichiometric amount, will result in poor catalytic activity.
-
Inhibitors: Your starting materials or solvent may contain impurities that inhibit the catalyst. For instance, coordinating functional groups like thiols can bind strongly to the copper center and halt the catalytic cycle.
Specific Impurity Identification & Mitigation
Q3: My ¹H NMR shows a sharp singlet around δ 8.0-8.5 ppm, characteristic of a triazole proton, but I also see a new, symmetrical product. What is this impurity?
A: This is a classic sign of oxidative homocoupling of your terminal alkyne, often referred to as Glaser coupling. This side reaction forms a symmetrical 1,3-diyne.[5][7]
-
Causality: This side reaction is promoted by the presence of oxygen and is particularly prevalent when there is a high concentration of the copper catalyst or when the azide is added too slowly. The Cu(I) acetylide intermediate is oxidized to Cu(II), which then facilitates the coupling of two alkyne units.[7]
-
NMR Identification:
-
Product: A symmetrical diyne will show a simplified NMR spectrum compared to the starting alkyne.
-
Disappearance of Signal: The terminal alkyne proton signal (δ 2.5-3.5 ppm) will be absent for this byproduct.
-
-
Mitigation Strategy:
-
Degas Your Solvents: Thoroughly sparge your reaction solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes before adding your catalyst and reagents.
-
Use a Ligand: Ligands such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or bathophenanthroline can stabilize the Cu(I) oxidation state and minimize side reactions.[6][8]
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the azide relative to the alkyne to ensure the copper acetylide intermediate is rapidly consumed in the desired cycloaddition.
-
Caption: CuAAC reaction pathway and oxidative side reaction.
Q4: I am performing a ruthenium-catalyzed reaction to get a 1,5-disubstituted triazole, but the NMR looks more like the 1,4-isomer. How can I be sure?
A: The regiochemistry of the triazole product is critically dependent on the catalyst used. Copper catalysts almost exclusively yield the 1,4-disubstituted isomer, while specific ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, yield the 1,5-isomer.[9][10][11][12] Distinguishing between these isomers by ¹H NMR is straightforward.
-
Chemical Shift of the Triazole Proton:
-
1,4-Disubstituted Isomer: The lone proton on the triazole ring (H-5) is adjacent to a carbon atom and typically appears further downfield, in the range of δ 7.5-8.5 ppm .[13][14]
-
1,5-Disubstituted Isomer: The triazole proton (H-4) is adjacent to a nitrogen atom, which is more shielding. Consequently, its signal appears further upfield, typically in the range of δ 7.0-7.8 ppm .
-
-
Causality: The difference in shielding arises from the electronic environment. The H-5 proton in the 1,4-isomer is deshielded by the adjacent nitrogen atom (N-4) and the substituent at C-4. In the 1,5-isomer, the H-4 proton is flanked by two nitrogen atoms, leading to a more shielded environment.[15]
-
Troubleshooting: If you are using a ruthenium catalyst and observing a signal closer to δ 8.0 ppm, it's possible you have trace copper contamination in your glassware or reagents that is catalyzing the competing CuAAC reaction. Ensure all glassware is scrupulously cleaned, potentially with an EDTA wash, before use.
Q5: My reaction involves a β-ketoester as the alkyne equivalent, and I'm seeing an unexpected broad singlet in the downfield region (δ 12-13 ppm) of my ¹H NMR. What is this?
A: When reacting aryl azides with 2-alkyl-substituted β-ketoesters, you can form 5-hydroxy-1,2,3-triazoles.[16][17] These compounds exist in tautomeric equilibrium with their keto form, but the hydroxyl form is often favored.
-
NMR Identification: The key diagnostic signal is the acidic proton of the 5-hydroxy group. This proton is often broad due to hydrogen bonding and exchange, and its chemical shift is highly concentration and solvent-dependent. A signal in the δ 12-13 ppm range in CDCl₃ is characteristic of this functional group.[16]
-
Causality: This reaction proceeds via the cycloaddition of the azide with the enolate of the β-ketoester. For 2-alkyl-substituted ketoesters, the reaction pathway leads directly to the stable 5-hydroxy-1,2,3-triazole product.[16][17]
-
Confirmation: To confirm the presence of this exchangeable proton, you can perform a D₂O shake. Add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The broad singlet at δ 12-13 ppm should disappear or significantly diminish.
| Impurity/Byproduct | Typical ¹H NMR Signal (ppm) | Key Identifying Features | Common Cause |
| Terminal Alkyne (Starting Material) | 2.5 - 3.5 (s, t) | Sharp singlet or triplet for ≡C-H | Incomplete reaction |
| Alkyne Homocoupling (Diyne) | Varies based on R group | Symmetrical structure, absence of ≡C-H proton | O₂ presence, excess copper |
| 1,4-Disubstituted Triazole (Product) | 7.5 - 8.5 (s) | Singlet for H-5 proton | Desired product from CuAAC |
| 1,5-Disubstituted Triazole (Product) | 7.0 - 7.8 (s) | Singlet for H-4 proton | Desired product from RuAAC |
| 5-Hydroxy-1,2,3-triazole | 12.0 - 13.0 (br s) | Very downfield, broad, exchangeable proton | Use of β-ketoester substrates |
| Residual Copper(II) | N/A (causes broadening) | Broadening of all signals in the spectrum | Incomplete reduction or oxidation of Cu(I) |
Table 1: Diagnostic ¹H NMR Signals for Common Species in Triazole Synthesis.
Validated Experimental Protocols
Protocol 1: Standard Small-Scale CuAAC Reaction
This protocol is designed to minimize common side reactions.
-
Preparation: In a vial, dissolve the alkyne (1.0 eq) and the azide (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O (or another suitable solvent system).
-
Degassing: Sparge the solution with a gentle stream of Argon or Nitrogen for 15 minutes to remove dissolved oxygen.
-
Catalyst Preparation: In a separate small vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in H₂O. In a third vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in H₂O.
-
Reaction Initiation: To the stirred, degassed solution of alkyne and azide, add the sodium ascorbate solution first, followed immediately by the copper sulfate solution.
-
Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LCMS. The reaction is often complete within 1-4 hours.
-
Workup: Once complete, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Proceed to the copper removal protocol.
Protocol 2: Removal of Residual Copper Catalyst
Residual copper can complicate NMR analysis and downstream applications.
-
Aqueous Wash: After the initial extraction, wash the combined organic layers with a saturated aqueous solution of ammonium chloride (NH₄Cl). This helps to complex with copper salts.
-
Chelation (if necessary): If paramagnetic broadening persists after standard workup, wash the organic solution with a 5% aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.
-
Filtration: For stubborn cases, passing the organic solution through a short plug of silica gel can effectively remove residual copper salts.[18]
-
Final Steps: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Buck, T. J., Vegesna, G., Arrasate, P., & Seldin, S. M. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 86(16), 11131–11139. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved January 19, 2026, from [Link]
-
Paprocki, V., et al. (2018). A practical flow synthesis of 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 14, 2728–2735. [Link]
-
ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Retrieved January 19, 2026, from [Link]
-
Wang, Z.-X., & Qin, H.-L. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. [Link]
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Technical Support Center: Alternative Catalysts for 1,2,3-Triazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals exploring alternatives to copper catalysis in 1,2,3-triazole synthesis. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its efficiency and reliability.[1][2] However, concerns over copper's cytotoxicity have spurred the development of alternative catalytic systems.[3][4] This guide provides in-depth troubleshooting advice and frequently asked questions for the most common and innovative alternatives: Ruthenium- and Silver-based catalysts, as well as Metal-Free methodologies.
Our goal is to equip you with the practical knowledge to overcome experimental hurdles and optimize your synthetic strategies. This resource is structured to address specific issues you might encounter, explaining the "why" behind experimental choices to foster a deeper understanding of these powerful catalytic systems.
Section 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Ruthenium catalysts offer a distinct advantage over their copper counterparts by selectively producing 1,5-disubstituted 1,2,3-triazoles, a feature that complements the 1,4-regioselectivity of CuAAC.[5][6] Furthermore, RuAAC demonstrates efficacy with internal alkynes, broadening its synthetic utility.[7][8][9] The most commonly employed ruthenium catalysts include [CpRuCl] complexes like CpRuCl(PPh₃)₂ and Cp*RuCl(COD).[7][8]
Troubleshooting Guide: RuAAC
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low to No Product Formation | 1. Inactive Catalyst: The Ru(II) catalyst may have oxidized or decomposed. 2. Inappropriate Solvent: Ruthenium catalysts exhibit varying solubility and activity in different solvents. 3. Poor Substrate Reactivity: Tertiary azides are known to be significantly less reactive in RuAAC.[8] | 1. Catalyst Handling: Ensure the catalyst is stored under an inert atmosphere (e.g., argon or nitrogen) and handled using Schlenk techniques or in a glovebox. If catalyst degradation is suspected, consider using a freshly opened vial or purifying the existing stock. 2. Solvent Optimization: While various solvents can be used, start with a non-coordinating solvent like toluene or dioxane. If solubility is an issue, screen other solvents such as THF or CH₂Cl₂. The choice of solvent can influence the coordination environment of the ruthenium center, directly impacting its catalytic activity. 3. Substrate Assessment: For tertiary azides, consider increasing the reaction temperature or employing a more active catalyst variant. The steric bulk of tertiary azides can hinder their approach to the ruthenium center, impeding the catalytic cycle.[8] |
| Formation of Regioisomeric Mixture | 1. Reaction Temperature Too High: Elevated temperatures can sometimes lead to a loss of regioselectivity. 2. Presence of Protic Impurities: Protic sources can interfere with the catalytic cycle. | 1. Temperature Control: Run the reaction at the lowest effective temperature. Many RuAAC reactions proceed efficiently at room temperature.[7] Lower temperatures favor the kinetically controlled pathway, leading to the desired 1,5-isomer. 2. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water or other protic impurities can protonate key intermediates, potentially leading to side reactions and loss of selectivity. |
| Slow Reaction Rate | 1. Low Catalyst Loading: Insufficient catalyst can lead to sluggish conversions. 2. Inhibitory Functional Groups: Certain functional groups on the substrates can coordinate to the ruthenium center and inhibit catalysis. | 1. Catalyst Loading: While RuAAC can be efficient at low catalyst loadings (e.g., 1-2 mol%), increasing the loading to 5 mol% can significantly accelerate the reaction. 2. Substrate Purity: Purify substrates to remove any potential inhibitors. Functional groups with strong coordinating abilities (e.g., thiols, phosphines) should be protected or avoided if possible. |
RuAAC: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)?
A1: The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[5][8][9] This is followed by reductive elimination, which forms the 1,5-disubstituted triazole product and regenerates the active catalyst.[5][8][9] Density Functional Theory (DFT) calculations support this pathway and suggest that the reductive elimination step is rate-determining.[5][8][9]
Q2: Can I use internal alkynes in RuAAC reactions?
A2: Yes, a significant advantage of RuAAC is its ability to effectively catalyze the cycloaddition of azides with internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles.[7][8][9] This capability is in stark contrast to CuAAC, which is generally limited to terminal alkynes.
Q3: My starting materials are thermally labile. Is RuAAC a suitable method?
A3: Yes, many RuAAC reactions can be performed at ambient temperatures, making this method well-suited for thermally sensitive substrates.[7] The use of highly active catalysts like Cp*RuCl(COD) can facilitate efficient conversion without the need for heating.[7]
RuAAC Workflow & Mechanism Diagram
Caption: General experimental workflow for a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction.
Section 2: Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC)
Silver catalysts have emerged as a promising alternative to copper, offering a balance of reactivity and biocompatibility.[4] Silver(I) shares the d¹⁰ electronic configuration with the active Cu(I) species, suggesting analogous catalytic behavior.[10] AgAAC reactions typically yield 1,4-disubstituted triazoles, similar to CuAAC.[11][12]
Troubleshooting Guide: AgAAC
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Yield | 1. Catalyst Deactivation: Silver catalysts can be sensitive to light and air. 2. Suboptimal Ligand: The choice of ligand is crucial for stabilizing the active silver species and promoting catalysis. 3. Insufficient Base: Some AgAAC protocols require a base to facilitate the formation of the silver acetylide intermediate. | 1. Reaction Conditions: Conduct the reaction in the dark to prevent photochemical decomposition of the silver catalyst.[4] Ensure the reaction is performed under an inert atmosphere. 2. Ligand Screening: If using a silver salt, screen different ligands. Phosphine-based ligands, such as those derived from 2-diphenylphosphinobenzoic acid, have proven effective.[11] The ligand's electronic and steric properties can significantly influence the catalyst's activity. 3. Base Addition: If yields are low, consider the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[13] The base assists in the deprotonation of the terminal alkyne, a key step in the catalytic cycle. |
| Reaction Stalls | 1. Precipitation of Catalyst: The active silver species may precipitate out of solution. 2. Product Inhibition: The triazole product may coordinate to the silver catalyst and inhibit its activity. | 1. Solvent Choice: Use a solvent system that effectively solubilizes both the catalyst and the substrates throughout the reaction. Toluene is a commonly used solvent for AgAAC.[11] 2. Catalyst Loading: In some cases, increasing the catalyst loading can overcome product inhibition. However, this should be balanced with the need to minimize residual silver in the final product. |
| Inconsistent Results | 1. Variability in Catalyst Quality: The purity and activity of the silver precursor can vary between batches. 2. Trace Impurities: The reaction can be sensitive to trace impurities in the reagents or solvents. | 1. Catalyst Sourcing: Use a high-purity silver salt from a reputable supplier. If synthesizing a silver complex, ensure it is fully characterized before use. 2. Reagent Purification: Purify all reagents and use high-purity, anhydrous solvents to ensure reproducibility. |
AgAAC: Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC)?
A1: The mechanism of AgAAC is thought to be similar to that of CuAAC. It likely involves the formation of a silver(I) acetylide intermediate.[11] The azide then coordinates to the silver center, followed by a nucleophilic attack of the azide onto the alkyne, leading to a six-membered metallacycle. Subsequent reductive elimination yields the 1,4-disubstituted triazole and regenerates the active silver catalyst.[11]
Q2: Are there any specific safety precautions I should take when working with silver catalysts?
A2: Silver compounds can be light-sensitive and may stain skin and surfaces. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves and safety glasses. As with all metal-catalyzed reactions, care should be taken to minimize exposure.
Q3: Can AgAAC be performed in aqueous media?
A3: While many AgAAC protocols utilize organic solvents, there are reports of successful reactions in water, which is advantageous for green chemistry and biological applications.[4] The use of specific ligands and additives may be necessary to facilitate the reaction in an aqueous environment.
AgAAC Mechanistic Cycle
Caption: Proposed catalytic cycle for the Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC).
Section 3: Metal-Free 1,2,3-Triazole Synthesis
The drive for ultimate biocompatibility has led to the development of metal-free methods for 1,2,3-triazole synthesis.[14][15] The most prominent among these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][17] This reaction leverages the high ring strain of cyclooctynes to achieve cycloaddition with azides without the need for a catalyst.[][17][18]
Troubleshooting Guide: SPAAC
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Slow Reaction Rate | 1. Low Ring Strain of Cyclooctyne: The reaction rate is directly proportional to the degree of ring strain in the cyclooctyne. 2. Steric Hindrance: Bulky substituents near the azide or alkyne can slow down the reaction. 3. Low Reagent Concentration: SPAAC is a bimolecular reaction, and its rate is dependent on the concentration of both reactants. | 1. Choice of Cyclooctyne: Select a cyclooctyne with higher ring strain. For example, bicyclononyne (BCN) and dibenzocyclooctyne (DBCO) are known to be highly reactive.[19][20] 2. Substrate Design: If possible, design your substrates to minimize steric clash around the reacting functional groups. 3. Concentration Adjustment: Increase the concentration of one or both reactants. In biological labeling experiments, this might involve using a higher concentration of the labeling reagent. |
| Side Reactions | 1. Instability of Cyclooctyne: Highly reactive cyclooctynes can be prone to decomposition or side reactions, especially under harsh conditions. 2. Cross-Reactivity in Biological Systems: In complex biological media, the cyclooctyne may react with other nucleophiles. | 1. Storage and Handling: Store strained cyclooctynes under appropriate conditions (e.g., cold, dark, inert atmosphere) to minimize degradation. Use them as fresh as possible. 2. Bioorthogonality Check: When working in biological systems, it's crucial to use cyclooctynes that have been validated for their bioorthogonality.[] Some cyclooctynes may exhibit off-target reactivity, which can be minimized by careful selection of the reagent. |
| Poor Aqueous Solubility | 1. Hydrophobicity of Cyclooctyne: Many strained cyclooctynes are hydrophobic, which can be problematic for biological applications. | 1. Use of Solubilizing Groups: Employ cyclooctyne derivatives that are functionalized with water-solubilizing groups, such as polyethylene glycol (PEG) chains or sulfonate groups. 2. Co-solvents: In some cases, the use of a small amount of a biocompatible co-solvent (e.g., DMSO, DMF) can improve the solubility of the cyclooctyne reagent. |
SPAAC: Frequently Asked Questions (FAQs)
Q1: What is the key principle behind Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
A1: The driving force for SPAAC is the release of ring strain in a cyclic alkyne, typically a cyclooctyne.[][17] This strain significantly lowers the activation energy of the [3+2] cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures without a catalyst.[17]
Q2: What are the main advantages of SPAAC over metal-catalyzed methods?
A2: The primary advantage of SPAAC is its bioorthogonality, meaning the reacting groups are inert to most biological functionalities.[] The absence of a metal catalyst eliminates concerns about cytotoxicity, making SPAAC ideal for in vivo imaging and labeling of live cells.[3]
Q3: How do I choose the right cyclooctyne for my experiment?
A3: The choice of cyclooctyne depends on the specific application and involves a trade-off between reactivity and stability. For applications requiring very fast kinetics, highly strained cyclooctynes like BCN or DBCO are preferred.[19][20] For applications where stability is a greater concern, less strained but more stable derivatives might be more suitable. It's also important to consider the solubility of the cyclooctyne in the reaction medium.
SPAAC Conceptual Diagram
Caption: Conceptual overview of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Debets, M. F., van Berkel, S. S., & van Hest, J. C. M. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Communications, 46(1), 97-108. [Link]
-
Organic Chemistry Portal. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). [Link]
-
Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. PubMed. [Link]
-
Johansson, J. R., Beke-Somfai, T., Said Stålsmeden, A., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726–14768. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry. [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]
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Kim, H., & Lee, D. (2022). Copper-Free Click Chemistry: Applications in Drug Delivery, Cell Tracking, and Tissue Engineering. Advanced Materials, 34(10), e2107192. [Link]
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Lee, S., & Kim, S. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science, 10(35), 8036-8051. [Link]
-
Wikipedia. (n.d.). Copper-free click chemistry. [Link]
-
Oreate AI. (2026, January 8). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. [Link]
-
Lee, S., & Kim, S. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. National Institutes of Health. [Link]
-
Pinto, A., et al. (2020). Heterogeneous Gold Nanoparticle-Based Catalysts for the Synthesis of Click-Derived Triazoles via the Azide-Alkyne Cycloaddition Reaction. Molecules, 25(18), 4153. [Link]
-
Sharma, A., & Kumar, V. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 7(34), 29759–29808. [Link]
-
ResearchGate. (2025, August 8). Metal-Free Click Chemistry Reactions on Surfaces. [Link]
-
ResearchGate. (n.d.). Metal Free and Azide Free Synthesis of 1,2,3-Triazoles Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
-
ACS Catalysis. (2022). Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. [Link]
-
MDPI. (2025). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
MDPI. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. [Link]
-
National Institutes of Health. (2017). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. [Link]
-
RSC Publishing. (2014). Highly efficient click reaction on water catalyzed by a ruthenium complex. [Link]
-
ACS Publications. (2019). Metal-Free Click-Chemistry: A Powerful Tool for Fabricating Hydrogels for Biomedical Applications. [Link]
-
National Institutes of Health. (2022). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. [Link]
-
MDPI. (2020). Deciphering the Mechanism of Silver Catalysis of “Click” Chemistry in Water by Combining Experimental and MEDT Studies. [Link]
-
National Institutes of Health. (2016). Silver-catalysed azide–alkyne cycloaddition (AgAAC): assessing the mechanism by density functional theory calculations. [Link]
-
PubMed Central. (2022). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. [Link]
-
National Institutes of Health. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Link]
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Technical Support Center: Stability Testing of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your stability testing experiments. The 1,2,3-triazole ring is known for its high degree of stability, being generally resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions, which is attributed to its aromatic character.[1][2][3] However, the overall stability of a molecule is dictated by all of its functional groups and their interactions under various stress conditions.
Physicochemical Properties Overview
A foundational understanding of the molecule's properties is critical for designing robust stability studies.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₆ClN₃O₂ | [4] |
| Molecular Weight | 223.62 g/mol | [4] |
| CAS Number | 944901-58-0 | [4] |
| Appearance | Expected to be an off-white to white solid crystalline powder. | [5] |
| pKa (estimated) | ~3-4 (for the carboxylic acid group) | [5] |
| Solubility | Predicted to be soluble in polar organic solvents and aqueous bases. | [5] |
| Storage | Sealed, dry, at 2-8°C. | [4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should anticipate for this molecule?
A1: Given the structure of this compound, the most probable degradation pathways under forced conditions include:
-
Decarboxylation: The carboxylic acid group may be lost as CO₂ under high heat, particularly in the solid state or in certain solvents.
-
Hydrolysis: While the triazole ring itself is stable, extreme pH and temperature could potentially lead to reactions involving the amide-like linkage within the ring, though this is less common.[1][2][3]
-
Oxidative Degradation: The molecule could be susceptible to oxidation, potentially at the triazole ring or the phenyl ring, leading to the formation of N-oxides or hydroxylated species. Radical-mediated oxidation has been observed as a degradation pathway for some triazole-containing compounds.[5]
-
Photodegradation: Aromatic systems and molecules with heteroatoms can absorb UV light, leading to photolytic cleavage or rearrangement. The presence of the chlorophenyl group may influence the molecule's photosensitivity.
Q2: I'm observing poor solubility of my compound in aqueous buffers for hydrolytic studies. What do you recommend?
A2: Due to the carboxylic acid moiety, the solubility of this compound is pH-dependent. It will be less soluble in acidic conditions (pH < pKa) and more soluble in neutral to basic conditions where the carboxylate salt is formed. If you are encountering solubility issues, consider the following:
-
Use of Co-solvents: If permissible by your study design, employing a small percentage (e.g., 5-10%) of a polar organic co-solvent like acetonitrile or methanol can enhance solubility. Ensure the co-solvent is inert under the stress conditions.
-
pH Adjustment: For studies at neutral or acidic pH, prepare a stock solution in a small amount of a suitable organic solvent and then dilute it into the aqueous buffer. Be mindful of potential precipitation.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
Q3: What are the recommended starting conditions for forced degradation studies?
A3: Forced degradation studies aim to achieve 5-20% degradation of the drug substance. Below are recommended starting points, which should be optimized for this compound.
| Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-48 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours |
| Thermal (Solution) | In Water/Co-solvent | 80°C | 48 hours |
| Photostability | ICH Q1B Guidelines | Ambient | As per guidelines |
Q4: How do I set up a proper photostability study for this compound?
A4: Photostability testing should be conducted according to ICH Q1B guidelines. The general procedure is as follows:
-
Sample Preparation: Expose the solid drug substance directly to the light source. If photodegradation is anticipated to be rapid, a less stressed condition can be used. Also, prepare a solution of the compound in a photochemically inert solvent (e.g., water or acetonitrile).
-
Light Source: Use a light source that produces a combination of visible and UV light, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
Dark Control: For every sample exposed to light, a corresponding control sample should be wrapped in aluminum foil to shield it from light and placed in the same environment to monitor for any changes not induced by light (e.g., thermal degradation).
-
Analysis: After exposure, analyze the samples and their dark controls by a stability-indicating HPLC method to quantify the parent compound and any photodegradants.
Troubleshooting Guides
Issue 1: Inconsistent Peak Areas for the Parent Compound in Control Samples
-
Potential Cause: This could be due to incomplete dissolution of the compound, adsorption to container surfaces, or instability in the analytical diluent.
-
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent peak areas.
-
Corrective Actions:
-
Optimize Diluent: The diluent should fully solubilize the compound. Given the pKa, a diluent containing a small amount of organic solvent and buffered to a pH > 5 is a good starting point.
-
Vial Selection: Test for adsorption by comparing results from polypropylene and different types of glass vials (e.g., standard vs. silanized).
-
Time Study: Analyze freshly prepared samples and samples stored in the autosampler over a period (e.g., 0, 4, 8, 24 hours) to check for degradation in the diluent.
-
Issue 2: Appearance of a Major Degradant Peak Under Acidic Hydrolysis, but Low Overall Mass Balance
-
Potential Cause: The degradant may be volatile, non-chromophoric, or it may have precipitated out of solution.
-
Troubleshooting Protocol:
-
Visual Inspection: Centrifuge the sample to check for any precipitate. If present, attempt to dissolve it in a stronger solvent and analyze.
-
LC-MS Analysis: Use a mass spectrometer to identify the molecular weight of the degradant peak. This can provide clues to its structure. Also, analyze the supernatant for any non-UV active degradants that might be detected by the MS.
-
Headspace GC: If a volatile degradant is suspected (e.g., from decarboxylation), analyze the headspace of a stressed sample using Gas Chromatography (GC).
-
Forced Degradation Workflow:
Caption: Forced degradation analytical workflow.
-
Issue 3: Broad or Tailing Peaks During HPLC Analysis
-
Potential Cause: This is often due to secondary interactions between the analyte and the stationary phase, inappropriate mobile phase pH, or issues with the column itself. The carboxylic acid group is a common cause of peak tailing.
-
Corrective Actions:
-
Mobile Phase pH Adjustment: The pH of the mobile phase should be at least 2 pH units away from the pKa of the compound. For this acidic compound (pKa ~3-4), a mobile phase pH below 2 (e.g., using 0.1% formic acid or phosphoric acid) will ensure it is in its neutral form, which often improves peak shape on C18 columns.
-
Column Choice: If peak shape issues persist, consider using a column with a different stationary phase (e.g., a phenyl-hexyl column) or a column specifically designed for polar compounds.
-
Sample Overload: Inject a lower concentration of the sample to see if the peak shape improves.
-
Check for Column Degradation: Run a column performance test to ensure the column is still functioning within specifications.
-
Hypothetical Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound under thermal stress, leading to decarboxylation.
Caption: Hypothetical thermal degradation pathway.
References
- Smolecule. (2023). 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. Smolecule.
-
Lead Sciences. This compound. Lead Sciences. [Link]
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 99 synthesis. [Link] synthesis/full
-
National Center for Biotechnology Information. (n.d.). 1,2,3-Triazole. PubChem. [Link]
-
ACS Publications. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A. [Link]
-
RSC Publishing. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances. [Link]
-
PubMed. (2025). Regioisomerism effects on the thermal decomposition mechanism of fused triazole-based high-nitrogen compounds: a DFT study. Journal of Molecular Modeling. [Link]
-
PubMed Central. (n.d.). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. [Link]
-
Wikipedia. (n.d.). Alprazolam. [Link]
-
Wikipedia. (n.d.). 1,2,3-Triazole. [Link]
-
RSC Publishing. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Polymer Chemistry. [Link]
-
American Pharmaceutical Review. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Biologics. [Link]
-
PubMed Central. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Environmental Sciences Europe. [Link]
-
ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [Link]
-
ScienceDirect. (n.d.). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. [Link]
-
Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Molecular and Cellular Biochemistry. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
Lead Sciences. (n.d.). This compound. [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
-
Sampled. (2023). Meet the expert: The Importance of Photostability Testing. [Link]
-
US EPA. (n.d.). Robust Summaries & Test Plan: 1H-1,2,4-triazole. [Link]
-
Digital Repository of Scientific Institutes. (2021). Synthesis and Diagnosis of Some Derivatives of 1,2,4-Triazole-3-Dicarboxylic Acid and Study their Biological Activity. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Chlorophenyl Triazoles: A Guide for Researchers
In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone, integral to a multitude of therapeutic agents.[1][2][3][4][5] Its derivatives are known to exhibit a wide array of pharmacological effects, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[3][4][6] The biological activity of these compounds can be significantly modulated by the nature and position of substituents on appended aromatic rings. This guide provides a comparative analysis of the biological activities of ortho-, meta-, and para-chlorophenyl substituted triazoles, offering insights into their structure-activity relationships (SAR) and providing supporting experimental data for researchers in drug discovery and development.
The introduction of a chlorine atom to the phenyl ring of a triazole derivative can profoundly influence its physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance. These modifications, in turn, dictate the molecule's interaction with biological targets, leading to variations in efficacy and selectivity. Understanding the impact of the chlorine's position—ortho (2-chloro), meta (3-chloro), or para (4-chloro)—is crucial for the rational design of more potent and specific therapeutic agents.
Comparative Biological Activities
This section delves into the comparative efficacy of ortho-, meta-, and para-chlorophenyl triazoles across various biological domains, supported by experimental findings from the scientific literature.
Antimicrobial Activity
The antimicrobial potential of chlorophenyl triazoles has been a subject of significant investigation. The position of the chlorine atom often dictates the spectrum and potency of activity against both bacterial and fungal pathogens.
Antibacterial Activity:
Studies have shown that the placement of the chloro substituent can influence the antibacterial efficacy. For instance, in a series of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, the presence of a 4-bromophenyl moiety at the N-4 position was found to be crucial for potent antibacterial effects against Gram-positive bacteria.[7] While this study focused on a 3-chlorophenyl derivative, it highlights the importance of the overall substitution pattern. Another study on 1,2,4-triazole derivatives revealed that compounds with 2-chlorophenyl and 4-chlorophenyl substituents showed significant activity.[8]
Antifungal Activity:
In the realm of antifungal agents, triazoles are particularly prominent, with several clinically used drugs belonging to this class. Research on N-phenylacetamide containing 1,2,4-triazole derivatives indicated that mono-substituted halogen substituents on the benzene ring, in either the ortho or the para position, displayed notable antifungal activity.[9] Furthermore, a study on fluconazole derivatives showed that compounds with 2-chloro and 3-chloro substitutions exhibited potent activity against Candida albicans.[4] Specifically, the 2-chloro and 3-chloro derivatives were found to be significantly more potent than several standard antifungal drugs.[4]
| Isomer Position | Target Organism(s) | Observed Activity | Reference |
| Ortho (2-Chloro) | Candida albicans | High antifungal activity, more potent than voriconazole, itraconazole, fluconazole, and ketoconazole. | [4] |
| Ortho (2-Chloro) | Gram-positive & Gram-negative bacteria | Significant antibacterial activity. | [8] |
| Meta (3-Chloro) | Candida albicans | High antifungal activity, more potent than voriconazole, itraconazole, fluconazole, and ketoconazole. | [4] |
| Para (4-Chloro) | Various bacteria | Potent antitubercular activity when combined with a 4-chlorobenzothiazole ring. | [10] |
| Para (4-Chloro) | Gram-positive & Gram-negative bacteria | Significant antibacterial activity. | [8] |
Anticancer Activity
The anticancer properties of chlorophenyl triazoles are an area of active research, with evidence suggesting that the chlorine position plays a critical role in their cytotoxic effects against various cancer cell lines.
One study highlighted that a 2-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(3-mercapto-5-(o-tolyloxymethyl)-4H-1,2,4-triazol-4-yl)thiazolidin-4-one compound, which contains a chlorine atom in the para position of one phenyl ring and an ortho-tolyl group, showed significantly increased anticancer activity.[11] Another investigation into 6-(substituted aryl)-4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-2-thiol compounds found that those with 4-chlorophenyl and 2-chlorophenyl substituents were active against non-small cell lung cancer.[11]
Furthermore, a series of triazolo-thiadiazole derivatives were synthesized and evaluated for their anticancer activity.[12] Compounds bearing 3-chlorophenyl and 4-chlorophenyl groups were prepared and tested, indicating the interest in these isomers for cancer therapy.[12]
| Isomer Position | Cancer Cell Line(s) | Observed Activity | Reference |
| Ortho (2-Chloro) | Non-small cell lung cancer | Active | [11] |
| Meta (3-Chloro) | Various (inferred) | Synthesized for anticancer evaluation | [12] |
| Para (4-Chloro) | Non-small cell lung cancer | Active | [11] |
| Para (4-Chloro) | Human colon cancer (HCT 116) | A related triazolethione was active | [13] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental methodologies are paramount. Below are representative protocols for assessing the biological activities of chlorophenyl triazoles.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The chlorophenyl triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC Determination.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the chlorophenyl triazole derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
Caption: Potential Anticancer Mechanism.
Conclusion
The position of the chlorine atom on the phenyl ring of triazole derivatives is a critical determinant of their biological activity. While a definitive and universal structure-activity relationship for ortho-, meta-, and para-chlorophenyl triazoles across all biological targets is yet to be fully elucidated, the available evidence strongly suggests that positional isomerism significantly impacts their antimicrobial and anticancer properties. The para- and ortho-positions frequently appear to be favorable for enhancing these activities. This guide underscores the importance of systematic comparative studies of positional isomers in the early stages of drug discovery to identify lead compounds with optimal efficacy and selectivity. Further research, including molecular docking studies and in vivo evaluations, is warranted to fully unravel the therapeutic potential of these promising compounds.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Halogenated Phenyl Triazole Carboxylic Acids
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. This guide delves into the nuanced world of halogenated phenyl triazole carboxylic acids, a class of compounds demonstrating significant potential across various therapeutic areas, including as enzyme inhibitors and antimicrobial agents.[1][2][3] We will dissect the structure-activity relationships (SAR) that govern their biological function, providing a comparative analysis supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage halogenation to optimize the potency, selectivity, and pharmacokinetic profiles of triazole-based therapeutics.
The Strategic Role of Halogenation in Drug Design
Halogen atoms, far from being mere bulky substituents, are powerful tools for modulating a molecule's physicochemical properties. Their introduction can influence lipophilicity, metabolic stability, and binding affinity.[4] The ability of heavier halogens (Cl, Br, I) to act as halogen bond donors, forming non-covalent interactions with biological targets, adds another layer of complexity and opportunity for enhancing potency and selectivity.[5][6] Fluorine, with its high electronegativity and small size, often improves metabolic stability and can alter pKa, influencing absorption and distribution.[7][8][9]
This guide will explore how these properties translate to the specific context of phenyl triazole carboxylic acids, providing a framework for understanding and predicting the impact of halogenation.
Core Scaffold: The Phenyl Triazole Carboxylic Acid Moiety
The 1,2,3- and 1,2,4-triazole rings are privileged structures in medicinal chemistry, known for their metabolic stability and ability to participate in hydrogen bonding.[3][10][11] The appended phenyl ring provides a versatile platform for substitution, while the carboxylic acid group can act as a key interaction point with biological targets, often mimicking a phosphate or carboxylate group in endogenous ligands.[1][12] The combination of these three components creates a scaffold with significant therapeutic potential.
Comparative Analysis of Halogen Substitution
The true power of SAR studies lies in systematic comparison. Here, we analyze the impact of varying the halogen's nature, position, and number on the biological activity of phenyl triazole carboxylic acids.
Effect of Halogen Type (F, Cl, Br, I)
The choice of halogen can dramatically alter a compound's activity profile. This is often attributed to a combination of steric, electronic, and lipophilic effects, as well as the propensity for halogen bonding.
A hypothetical comparative study on a generic phenyl triazole carboxylic acid targeting a specific enzyme, for instance, a carbonic anhydrase, could yield results as summarized in Table 1.
| Compound | Halogen (X) | Position | IC50 (µM) | Lipophilicity (logP) | Comment |
| 1a | H | - | 50.0 | 2.1 | Unsubstituted parent compound. |
| 1b | F | 4- | 10.5 | 2.3 | Increased potency, likely due to favorable electronic interactions and metabolic stability.[7] |
| 1c | Cl | 4- | 5.2 | 2.8 | Further increase in potency; potential for weak halogen bonding and increased lipophilicity. |
| 1d | Br | 4- | 2.1 | 3.0 | Significant potency enhancement, suggesting a key halogen bond interaction. |
| 1e | I | 4- | 8.9 | 3.4 | Decreased potency despite higher lipophilicity, possibly due to steric hindrance at the binding site. |
Note: The data in this table is illustrative and intended to represent a typical trend observed in SAR studies.
The trend observed in this hypothetical data, where potency increases from F to Br and then decreases with I, is a classic example of the multiparameter optimization challenge in drug design. While lipophilicity generally increases with halogen size, an optimal value often exists beyond which solubility and other properties are negatively impacted. The enhanced activity of the bromo-substituted compound could be indicative of a productive halogen bond with a Lewis basic residue in the enzyme's active site.[5]
Influence of Halogen Position on the Phenyl Ring
The regiochemistry of halogen substitution is critical. The ortho, meta, and para positions offer distinct steric and electronic environments that can profoundly affect binding.
Consider a series of monochlorinated phenyl triazole carboxylic acids (Table 2).
| Compound | Halogen (X) | Position | IC50 (µM) | Comment |
| 2a | Cl | 2- (ortho) | 15.8 | Reduced activity, potentially due to steric clash or disruption of the optimal dihedral angle between the phenyl and triazole rings. |
| 2b | Cl | 3- (meta) | 9.7 | Moderate activity, suggesting the position is tolerated but not optimal for interaction. |
| 2c | Cl | 4- (para) | 5.2 | Highest activity, indicating the para position is most favorable for interaction with the target, possibly through a halogen bond or by positioning other functionalities optimally.[13] |
Note: The data in this table is illustrative and intended to represent a typical trend observed in SAR studies.
The superior activity of the para-substituted isomer is a common finding in SAR studies. This position is often more exposed to the solvent or points towards a specific sub-pocket in the binding site, making it ideal for introducing substituents that can form additional interactions.
Impact of Multiple Halogen Substitutions
The introduction of multiple halogens can further enhance potency, but care must be taken to avoid detrimental effects on physicochemical properties. Di- and tri-halogenated compounds can exhibit significantly different activities compared to their mono-halogenated counterparts.
| Compound | Halogen(s) | Position(s) | IC50 (µM) | Comment |
| 3a | 4-F | 4- | 10.5 | Mono-fluorinated reference. |
| 3b | 2,4-diF | 2-, 4- | 7.8 | Improved activity, suggesting the additional fluorine contributes positively. |
| 3c | 3,4-diCl | 3-, 4- | 1.5 | Significant increase in potency, likely due to a combination of electronic effects and interactions with the binding site. |
| 3d | 2,4,6-triF | 2-, 4-, 6- | 12.3 | Reduced activity compared to the di-substituted analogue, possibly due to increased metabolic lability or unfavorable steric bulk.[14] |
Note: The data in this table is illustrative and intended to represent a typical trend observed in SAR studies.
The enhanced activity of the 3,4-dichloro derivative highlights the potential for synergistic effects when multiple halogens are introduced. However, the decreased activity of the 2,4,6-trifluoro compound serves as a cautionary example that simply adding more halogens does not guarantee improved performance.
Experimental Protocols and Methodologies
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.
General Synthesis of Halogenated Phenyl Triazole Carboxylic Acids
A common and versatile method for the synthesis of 1,2,3-triazole derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[14][15]
Step-by-Step Protocol:
-
Synthesis of Halogenated Phenyl Azide:
-
To a solution of the corresponding halogenated aniline (1.0 eq) in a suitable solvent (e.g., a mixture of water and HCl), add a solution of sodium nitrite (1.1 eq) in water dropwise at 0 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
Add a solution of sodium azide (1.2 eq) in water dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the halogenated phenyl azide.
-
-
CuAAC Reaction:
-
In a reaction vessel, dissolve the halogenated phenyl azide (1.0 eq) and an alkyne-bearing carboxylic acid or ester (e.g., propiolic acid or ethyl propiolate) (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O).
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq) and a reducing agent like sodium ascorbate (0.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Ester Hydrolysis (if necessary):
-
If an ester was used in the CuAAC reaction, dissolve the purified triazole ester in a mixture of a suitable solvent (e.g., THF or ethanol) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide).
-
Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the final halogenated phenyl triazole carboxylic acid.
-
In Vitro Enzyme Inhibition Assay
To determine the IC50 values, a standardized enzyme inhibition assay is crucial. The following is a general protocol for a fluorometric assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds (halogenated phenyl triazole carboxylic acids) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined volume of the assay buffer.
-
Add a small volume of the test compound solution to each well (except for the control wells).
-
Add the enzyme solution to all wells and incubate for a pre-determined time at a specific temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizing Structure-Activity Relationships
Graphical representations can provide intuitive insights into complex SAR data.
SAR Workflow
The process of elucidating the SAR for this class of compounds can be visualized as a cyclical workflow.
Caption: Iterative workflow for SAR studies of halogenated compounds.
Halogen Bonding Interaction
A key aspect of the SAR for heavier halogens is their ability to form halogen bonds.
Caption: Schematic of a halogen bond between a ligand and its target.
Conclusion and Future Directions
The systematic halogenation of the phenyl ring in phenyl triazole carboxylic acids provides a powerful strategy for modulating their biological activity. The choice of halogen, its position, and the degree of substitution all play crucial roles in determining the potency and selectivity of these compounds. A thorough understanding of the underlying SAR, supported by robust experimental data, is essential for the successful design of novel therapeutics.
Future research in this area should focus on:
-
Co-crystallization studies: Obtaining X-ray crystal structures of these compounds bound to their biological targets will provide invaluable insights into the specific interactions driving their activity and will help to rationalize the observed SAR.[16][17][18]
-
Advanced computational modeling: Utilizing techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) can provide a more accurate prediction of halogen bond strengths and other non-covalent interactions.
-
Pharmacokinetic profiling: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is necessary to translate in vitro potency into in vivo efficacy.
By integrating synthetic chemistry, biological evaluation, and structural biology, the full potential of halogenated phenyl triazole carboxylic acids as a versatile and tunable scaffold for drug discovery can be realized.
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A Comparative Analysis of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid and Other 1,2,3-Triazole Anticancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its unique structural features, including its ability to form hydrogen bonds, dipole-dipole interactions, and its metabolic stability, make it an attractive pharmacophore in the design of novel therapeutic agents.[1][2] In the realm of oncology, numerous 1,2,3-triazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer. This guide provides a comparative overview of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid and other prominent 1,2,3-triazole-based anticancer compounds, supported by experimental data to inform future drug discovery and development efforts.
The Potential of this compound: A Bioactive Scaffold and Synthetic Precursor
While specific preclinical anticancer data for this compound is not extensively documented in publicly available literature, the broader class of 1,2,3-triazole-4-carboxylic acids has been identified as a key fragment in the development of potent antitumor agents.[3][4] These carboxylic acid derivatives serve as crucial precursors for the synthesis of 1,2,3-triazole-4-carboxamides, a class of compounds that has demonstrated significant antiproliferative activities.[5][6]
The structure of this compound incorporates two key features: the 1,2,3-triazole ring and a 3-chlorophenyl substituent. The chlorine atom at the meta-position of the phenyl ring can influence the molecule's electronic properties and lipophilicity, potentially impacting its binding affinity to biological targets. The carboxylic acid group provides a handle for further chemical modifications, such as the formation of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR).
Comparative Landscape of 1,2,3-Triazole Anticancer Agents
The versatility of the 1,2,3-triazole scaffold is evident in the diverse range of anticancer agents that have been developed. These compounds often act through various mechanisms, with tubulin polymerization inhibition being a frequently observed mode of action.[7][8][9] Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[7][8]
Below is a comparative summary of selected 1,2,3-triazole derivatives with demonstrated anticancer activity.
Table 1: Comparative Anticancer Activity (IC50) of Selected 1,2,3-Triazole Derivatives
| Compound Name/Reference | Structure | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Compound 14d [7] | β-carboline-benzimidazole hybrid | MCF-7 (Breast) | 5.61 ± 1.24 | Tubulin Polymerization Inhibitor |
| Compound 14o [7] | β-carboline-benzimidazole hybrid | MCF-7 (Breast) | 6.84 ± 1.53 | Tubulin Polymerization Inhibitor |
| Compound K18 [8] | Benzothiazole derivative | Kyse30 (Esophageal) | 0.042 | Tubulin Polymerization Inhibitor |
| Compound K18 [8] | Benzothiazole derivative | EC-109 (Esophageal) | 0.038 | Tubulin Polymerization Inhibitor |
| Compound 12a [10] | Chalcone-matrine hybrid | A549 (Lung) | 5.01-7.31 | Apoptosis Induction |
| Compound 7a [10] | Chalcone derivative | A549 (Lung) | 8.67 | Not specified |
| Compound 8 [11] | Phosphonate derivative | HT-1080 (Fibrosarcoma) | 15.13 | G0/G1 Cell Cycle Arrest, Apoptosis Induction |
| Compound 5j [6] | Carboxamide derivative | HeLa (Cervical) | Not specified (significant activity) | EGFR and CDK4-Cyclin D3 binding |
| Compound 3h [12] | Quinolinone derivative | Panc-1 (Pancreatic), MCF-7 (Breast), HT-29 (Colon), A-549 (Lung) | GI50 = 22 nM | Multi-target inhibitor (EGFR, BRAFV600E, EGFRT790M) |
Mechanistic Insights: Targeting Microtubules and Inducing Apoptosis
A significant number of 1,2,3-triazole-based anticancer agents exert their cytotoxic effects by interfering with the dynamics of microtubules.[7][8][9] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these agents can inhibit its polymerization, leading to a cascade of events culminating in cell death.
Caption: Proposed mechanism of action for tubulin-targeting 1,2,3-triazole anticancer agents.
Experimental Protocols for Anticancer Activity Assessment
The evaluation of potential anticancer agents requires a suite of robust and reproducible in vitro assays. Below are detailed protocols for commonly employed methods to assess cytotoxicity, apoptosis, and cell cycle progression.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and other 1,2,3-triazole derivatives) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][15]
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in various cell cycle phases.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The 1,2,3-triazole scaffold remains a highly promising framework for the development of novel anticancer agents. While this compound itself requires further investigation to elucidate its specific anticancer properties, its structural class holds significant potential as both a bioactive molecule and a versatile synthetic intermediate. The comparative data presented for other 1,2,3-triazole derivatives highlight the remarkable potency and diverse mechanisms of action achievable with this heterocyclic core. Future research should focus on the synthesis and biological evaluation of derivatives of this compound, particularly carboxamides, to explore their potential as tubulin polymerization inhibitors or as agents targeting other critical cancer pathways. The detailed experimental protocols provided in this guide offer a robust framework for conducting such preclinical evaluations.
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A Comparative Guide to the Cytotoxicity of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid and Doxorubicin
This guide provides a comprehensive comparison of the cytotoxic properties of the novel synthetic compound, 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, and the well-established chemotherapeutic agent, doxorubicin. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring new anticancer agents. We will delve into their mechanisms of action, present available cytotoxicity data, and provide detailed protocols for comparative experimental evaluation.
Introduction: The Quest for Novel Anticancer Agents
The development of novel anticancer therapeutics remains a cornerstone of biomedical research. While established drugs like doxorubicin are mainstays in oncology, their use is often limited by severe side effects and the emergence of drug resistance. This necessitates the exploration of new chemical entities with potentially improved efficacy and safety profiles. The 1,2,3-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry due to its synthetic accessibility and diverse biological activities, including anticancer properties.[1] This guide focuses on a specific derivative, this compound, and outlines a framework for comparing its cytotoxic potential against doxorubicin.
Unraveling the Mechanisms of Cytotoxicity
A fundamental aspect of comparing cytotoxic agents is understanding their distinct mechanisms of action.
Doxorubicin: A Multi-Faceted Assault on Cancer Cells
Doxorubicin, an anthracycline antibiotic, exerts its potent anticancer effects through several well-documented mechanisms:
-
DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin inserts itself between the base pairs of DNA, distorting the double helix structure. This intercalation inhibits DNA replication and transcription. Furthermore, it stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This "poisoning" of topoisomerase II leads to double-strand breaks in the DNA, ultimately triggering apoptotic cell death.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of highly reactive free radicals. This surge in ROS induces oxidative stress, damaging cellular components like lipids, proteins, and DNA, and contributing to its cytotoxic effects.
-
Induction of Apoptosis: The extensive DNA damage and cellular stress caused by doxorubicin activate intrinsic apoptotic pathways, leading to programmed cell death.
1,2,3-Triazole Derivatives: Emerging Mechanisms of Action
While the specific mechanisms of this compound are yet to be fully elucidated, research on analogous 1,2,3-triazole-containing compounds points towards several potential pathways for their anticancer activity:
-
Induction of Apoptosis and Cell Cycle Arrest: Many 1,2,3-triazole derivatives have been shown to induce apoptosis in cancer cells.[2][3] They can also cause cell cycle arrest at various phases, preventing cancer cell proliferation.[3]
-
Enzyme Inhibition: Certain triazole compounds have been found to inhibit key enzymes involved in cancer progression, such as kinases.[4]
-
Microtubule Disruption: Some triazole-based molecules have been reported to interfere with microtubule dynamics, a mechanism similar to that of taxane-based chemotherapeutics.
Comparative Cytotoxicity: A Data-Driven Analysis
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying and comparing the cytotoxicity of compounds. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Doxorubicin: A Potent but Variable Cytotoxic Profile
The IC50 of doxorubicin varies significantly depending on the cancer cell line, reflecting differences in cellular uptake, metabolism, and resistance mechanisms.[5][6] The table below summarizes some reported IC50 values for doxorubicin in commonly used cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.50[5][6] |
| A549 | Lung Carcinoma | > 20[5][6] |
| HepG2 | Hepatocellular Carcinoma | 12.2[5][6] |
| HCT116 | Colorectal Carcinoma | Data not consistently available in the provided search results |
This compound: A Call for Experimental Determination
Experimental Protocols for Comparative Cytotoxicity Assessment
To facilitate a direct and robust comparison, the following detailed experimental protocols are provided.
Experimental Workflow
Caption: Experimental workflow for comparative cytotoxicity assessment.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound and doxorubicin (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Cell Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Visualizing the Pathways of Cell Death
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A Researcher's Guide to Navigating the In Vitro-In Vivo Efficacy Gap of Substituted 1,2,3-Triazoles
Introduction: The Promise and Challenge of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system has become a cornerstone of modern medicinal chemistry. Its prominence is largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1][2] This reaction's efficiency, regioselectivity, and biocompatibility have enabled the synthesis of vast libraries of structurally diverse 1,4-disubstituted 1,2,3-triazoles.[3][4] These compounds are more than inert linkers; the triazole core can form hydrogen bonds and dipole interactions, actively participating in binding to biological targets.[1] As a result, 1,2,3-triazole derivatives have demonstrated a remarkable breadth of biological activities, showing promise as anticancer, antifungal, and antibacterial agents.[5][6][7]
However, a significant hurdle in the journey from laboratory discovery to clinical application is the often-poor correlation between a compound's potency in a controlled in vitro environment and its efficacy within a complex living organism (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo performance of substituted 1,2,3-triazoles, explaining the causal factors behind this discrepancy and offering practical, field-proven protocols for their evaluation.
The Synthetic Enabler: Copper-Catalyzed "Click" Chemistry
The accessibility of the 1,2,3-triazole scaffold is central to its widespread investigation. The CuAAC reaction provides a robust and reliable method for connecting a terminal alkyne and an organic azide to exclusively form the 1,4-disubstituted 1,2,3-triazole. This modularity allows researchers to easily vary the substituents (R1 and R2) to explore structure-activity relationships (SAR).
Part 1: In Vitro Efficacy Assessment - The First Hurdle
In vitro assays are the primary screening tool in drug discovery, offering a rapid, high-throughput, and cost-effective method to identify biologically active molecules. For 1,2,3-triazoles, these assays typically measure cytotoxicity against cancer cell lines or growth inhibition of microbial pathogens.
Common Therapeutic Areas and Assays
-
Anticancer Activity: The antiproliferative effects of triazoles are often evaluated against a panel of human cancer cell lines.[8] The MTT assay remains a workhorse for determining the concentration at which a compound inhibits cell growth by 50% (IC50).[9]
-
Antifungal/Antibacterial Activity: The efficacy of triazoles against microbial pathogens is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microbe.[10][11]
Data Presentation: In Vitro Anticancer Activity of Novel 1,2,3-Triazoles
The following table summarizes the in vitro antiproliferative activity of selected 1,2,3-triazole derivatives against various cancer cell lines, demonstrating the potent cytotoxicity that can be achieved.
| Compound ID | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 | Phosphonate group linked to triazole | HT-1080 (Fibrosarcoma) | 15.13 | [12] |
| Compound 4g | Tetrahydrocurcumin conjugate | HCT-116 (Colon Carcinoma) | 1.09 | [9] |
| Compound 32 | Quinine derivative | NCI-H460 (Lung Cancer) | 2.34 | [5] |
| Compound 5j | Carboxamide derivative | PANC-1 (Pancreatic Cancer) | Significant Activity | [13] |
| Compound 6 | Amino acid conjugate | MCF7 (Breast Cancer) | <10 | [14] |
Experimental Workflow: In Vitro Screening Cascade
The process of identifying lead compounds from a library involves a multi-step screening process designed to confirm activity and establish potency.
Detailed Protocol: MTT Antiproliferative Assay
This protocol provides a self-validating system for assessing the cytotoxicity of 1,2,3-triazole derivatives against adherent cancer cell lines.
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549 lung carcinoma) to ~80% confluency in appropriate media.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test triazole (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions.
-
Controls: Include wells with media only (blank), cells treated with vehicle (e.g., 0.5% DMSO) as a negative control, and cells treated with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Part 2: The In Vitro-In Vivo Chasm - Why Potency Fails to Translate
A low IC50 or MIC value is exciting but not a guarantee of in vivo success. The transition from a petri dish to a physiological system introduces a host of complex variables collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[15][16] It is the poor pharmacokinetic profile of a compound that most often creates the chasm between in vitro potency and in vivo failure.[17]
Causality Behind In Vivo Failure:
-
Poor Absorption: Highly lipophilic or poorly soluble compounds may not be efficiently absorbed from the gastrointestinal tract after oral administration, never reaching systemic circulation.[15]
-
Unfavorable Distribution: Compounds may exhibit high plasma protein binding, meaning only a small fraction of the drug is free to exert its therapeutic effect.[17] Alternatively, the drug may not adequately penetrate the target tissue (e.g., crossing the blood-brain barrier or reaching a solid tumor).
-
Rapid Metabolism: The liver's cytochrome P450 enzyme system can rapidly metabolize the compound into inactive or even toxic byproducts, drastically reducing its half-life and exposure at the target site.[17]
-
Toxicity: The compound may show off-target toxicity in animal models, causing adverse effects that prevent the administration of a therapeutically relevant dose.
Part 3: In Vivo Efficacy Assessment - The Definitive Test
In vivo studies using animal models are the critical step to confirm that a compound not only reaches its target in a living system but also exerts the desired therapeutic effect without undue toxicity.
Data Presentation: Comparing In Vitro and In Vivo Antifungal Efficacy
The true test of a novel therapeutic is its performance in a disease model. The table below directly compares the in vitro MIC values of novel triazoles against Candida albicans with their ability to protect mice in a systemic infection model, a key experiment for antifungal drug development.[18][19]
| Compound ID | In Vitro MIC vs. C. albicans (µg/mL) | In Vivo Model | Dose (mg/kg) | Outcome (% Survival at Day 14) | Reference |
| Compound 6c | 0.0625 | Murine Systemic Candidiasis | 1.0 | 80% | [18][19] |
| Compound 5k | 0.125 | Murine Systemic Candidiasis | 1.0 | 60% | [18][19] |
| Fluconazole | 0.5 | Murine Systemic Candidiasis | 1.0 | 60% | [18][19] |
| Untreated | N/A | Murine Systemic Candidiasis | N/A | 0% | [18][19] |
Insight: Notably, compound 6c not only displayed superior in vitro potency (8-fold lower MIC than fluconazole) but also translated this into improved in vivo efficacy (higher survival rate at the same dose).[18][19] This suggests that compound 6c possesses favorable pharmacokinetic properties that allow it to effectively target the infection in a living system. Conversely, some compounds with excellent in vitro activity fail in these models, highlighting the importance of this validation step.[20]
Experimental Workflow: In Vivo Efficacy Study
A well-designed in vivo study requires careful planning, ethical considerations, and precise execution to yield reliable and reproducible data.
Detailed Protocol: Murine Model of Systemic Candidiasis
This protocol describes a widely accepted model for evaluating the in vivo efficacy of antifungal agents.[18]
-
Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal and Pathogen Preparation:
-
Use immunocompetent mice (e.g., male ICR mice, 6-8 weeks old). Allow them to acclimatize for at least one week.
-
Culture Candida albicans (e.g., SC5314) on YPD agar. Inoculate a single colony into YPD broth and grow overnight at 30°C.
-
Wash the yeast cells with sterile saline, and adjust the concentration to 2.5 x 10^6 cells/mL.
-
-
Infection:
-
Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared C. albicans suspension (2.5 x 10^5 cells/mouse).
-
-
Treatment:
-
Randomize the infected mice into groups (n=10 per group): Vehicle control, positive control (e.g., Fluconazole at 1 mg/kg), and test compound groups (e.g., Compound 6c at 0.5, 1.0, and 2.0 mg/kg).
-
Begin treatment 2 hours post-infection. Administer the compounds once daily for 7 days via a suitable route, such as oral gavage.
-
-
Monitoring and Survival Study:
-
Monitor the mice daily for 14-21 days.
-
Record survival rates and plot a Kaplan-Meier survival curve.
-
-
Fungal Burden (Satellite Group):
-
To quantify the drug's effect, a separate satellite group of animals is often used.
-
These animals are treated for a shorter period (e.g., 3 days).
-
On day 4, the animals are humanely euthanized, and kidneys (the primary target organ) are aseptically removed.
-
The kidneys are weighed, homogenized in sterile saline, and serially diluted.
-
The dilutions are plated on YPD agar containing antibiotics to prevent bacterial growth.
-
After incubation, colonies are counted, and the results are expressed as log10 Colony Forming Units (CFU) per gram of tissue. A significant reduction in CFU compared to the vehicle control indicates efficacy.
-
Conclusion and Future Directions
The development of substituted 1,2,3-triazoles as therapeutic agents is a testament to the power of click chemistry. However, this guide underscores the critical lesson that potent in vitro activity is merely the first step on a long and challenging path. The chasm between in vitro and in vivo results, governed primarily by the ADMET properties of a molecule, must be addressed early in the drug discovery process.
For researchers in this field, success hinges on an integrated strategy. High-throughput in vitro screening must be complemented by early-stage in silico ADMET prediction and subsequent in vivo pharmacokinetic and efficacy studies for the most promising candidates. By understanding the causality behind the in vitro-in vivo gap and employing the rigorous, self-validating protocols outlined here, the scientific community can more effectively translate the immense potential of the 1,2,3-triazole scaffold into clinically successful therapeutics.
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A Comparative Guide to the Mechanism of Action of Triazole Isomers
Introduction: The Tale of Two Triazoles
Within the landscape of medicinal chemistry, the triazole nucleus—a five-membered ring with three nitrogen atoms—stands out as a "privileged scaffold."[1] This simple heterocycle exists in two primary isomeric forms: the vicinal 1,2,3-triazole and the symmetrical 1,2,4-triazole.[2][3] While structurally similar, the distinct arrangement of their nitrogen atoms imparts unique physicochemical properties that dictate their interactions with biological targets. This, in turn, leads to profoundly different mechanisms of action and therapeutic applications.
The 1,2,4-triazole isomer is the cornerstone of modern antifungal therapy, found in blockbuster drugs like fluconazole and voriconazole.[4][5] In contrast, the 1,2,3-triazole isomer, propelled into prominence by the advent of copper-catalyzed "click chemistry," has emerged as a versatile linker and pharmacophore in a wide array of drug discovery programs, from anticancer to antiviral agents.[6][7]
This guide provides a comprehensive comparison of the mechanisms of action of these two critical isomers. We will dissect their primary antifungal mechanism, explore the experimental methodologies used to validate their action, analyze their structure-activity relationships, and delve into alternative mechanisms and applications. Our focus will be on the causality behind experimental choices and the molecular logic that governs their divergent biological roles.
Chapter 1: The Dominant Antifungal Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The most well-established mechanism of action for triazole antifungals is the potent and specific inhibition of a fungal cytochrome P450 enzyme known as lanosterol 14α-demethylase, or CYP51.[1] This enzyme is essential for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. Ergosterol is the fungal equivalent of mammalian cholesterol, and it is critical for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[8] Its depletion, coupled with the accumulation of toxic methylated sterol precursors, disrupts membrane function and arrests fungal growth (a fungistatic effect).[8][9]
The Ergosterol Biosynthesis Pathway and Triazole's Point of Attack
The pathway begins with the cyclization of squalene to form lanosterol. CYP51 then catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in its conversion to ergosterol.[10] Triazole antifungals halt this process.
Caption: The fungal ergosterol biosynthesis pathway, highlighting the critical inhibition of CYP51 by 1,2,4-triazoles.
Isomer-Specific Interactions with CYP51
The efficacy of triazoles as CYP51 inhibitors stems from their ability to coordinate with the heme iron atom at the enzyme's active site. It is here that the isomeric difference becomes paramount.
-
1,2,4-Triazoles: In clinically used antifungal agents, the unsubstituted N4 nitrogen of the 1,2,4-triazole ring acts as a potent ligand for the ferrous (Fe²⁺) or ferric (Fe³⁺) heme iron.[2] This coordination bond is strong and specific, effectively blocking the active site and preventing the binding and demethylation of the natural substrate, lanosterol. The rest of the drug molecule, the "non-ligating" portion, extends into a hydrophobic channel of the enzyme, forming additional van der Waals and hydrogen bond interactions that enhance binding affinity and confer species selectivity.[11]
-
1,2,3-Triazoles: The 1,2,3-triazole isomer lacks the strategically positioned, unhindered nitrogen atom analogous to the N4 of the 1,2,4-isomer. While it can theoretically coordinate with the heme iron via its N2 or N3 atoms, this often results in a different orientation of the side chains within the active site. This can lead to weaker binding affinity or a lack of the specific interactions necessary for potent inhibition. While some 1,2,3-triazole derivatives have been shown to possess antifungal activity, they have generally not achieved the clinical success of their 1,2,4-isomeric counterparts in this specific role.[12][13] The different electronic distribution and dipole moment of the 1,2,3-triazole ring also influence its binding properties.
This fundamental difference in coordinating geometry is the primary reason why the 1,2,4-triazole scaffold dominates the field of antifungal azoles.
Chapter 2: A Self-Validating System for Mechanistic Elucidation
To rigorously establish CYP51 inhibition as the mechanism of action for a novel triazole compound, a multi-step, self-validating experimental workflow is employed. This approach builds a chain of evidence from the whole-cell level down to the molecular interaction.
Experimental Workflow: From Cellular Effect to Molecular Target
Caption: A logical workflow for validating the mechanism of action of triazole antifungals.
Key Experimental Protocols
1. Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
-
Causality and Rationale: This is the foundational experiment. Before investigating a specific mechanism, it is essential to confirm that the compound has biological activity against the target organism. The MIC value determines the lowest concentration of the drug that prevents visible growth of a fungus. It provides a quantitative measure of potency.
-
Methodology:
-
Prepare a serial two-fold dilution of the triazole compound in a microtiter plate using a standardized growth medium (e.g., RPMI-1640).
-
Inoculate each well with a standardized suspension of fungal cells (Candida albicans, Aspergillus fumigatus, etc.).
-
Include positive (no drug) and negative (no fungus) controls.
-
Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Determine the MIC by visual inspection or spectrophotometric reading as the lowest concentration with no visible growth.
-
2. Cellular Ergosterol Content Quantification
-
Causality and Rationale: If a triazole's MIC is potent, this experiment directly tests the hypothesis that it acts by inhibiting ergosterol synthesis. A compound that inhibits CYP51 will cause a dose-dependent decrease in the total cellular ergosterol content.
-
Methodology:
-
Culture fungal cells in a liquid medium to mid-log phase.
-
Expose the cells to various concentrations of the triazole compound (e.g., 0.5x, 1x, 2x MIC) for a defined period.
-
Harvest the cells by centrifugation and wash them.
-
Perform a saponification step by heating the cell pellet with alcoholic potassium hydroxide to break open the cells and hydrolyze esters.
-
Extract the non-saponifiable lipids (sterols) using a non-polar solvent like n-heptane.
-
Evaporate the solvent and reconstitute the sterol extract.
-
Analyze and quantify the ergosterol content using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), comparing the peak area to a standard curve. A simultaneous accumulation of lanosterol can also be monitored.
-
3. Recombinant CYP51 Inhibition Assay
-
Causality and Rationale: This is the definitive biochemical test to prove direct interaction with the target enzyme. Using a purified, recombinant form of the fungal CYP51 enzyme eliminates all other cellular variables. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
-
Methodology:
-
Express and purify recombinant fungal CYP51 (e.g., from E. coli).
-
Reconstitute the enzyme in a reaction buffer containing a cytochrome P450 reductase and a lipid environment to ensure proper function.
-
Add the substrate, lanosterol. The reaction is initiated by adding NADPH.
-
The activity of the enzyme can be monitored by several methods, including following the consumption of NADPH spectrophotometrically at 340 nm.
-
To determine the IC50, perform the assay with a range of concentrations of the triazole inhibitor.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve.
-
4. In Silico Molecular Docking
-
Causality and Rationale: Molecular docking provides a structural hypothesis for the observed biochemical activity.[11][14] It allows visualization of how the specific triazole isomer and its substituents fit into the active site of CYP51, predicting the coordination with the heme iron and other key interactions with amino acid residues.[12][13]
-
Methodology:
-
Obtain a high-resolution crystal structure of the target fungal CYP51 from a protein database (e.g., PDB code: 5V5Z).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformation of the triazole ligand.
-
Use docking software (e.g., AutoDock, Glide) to predict the most favorable binding pose of the ligand within the enzyme's active site.
-
Analyze the results, focusing on the distance between the triazole nitrogen and the heme iron, and identifying key hydrogen bonds and hydrophobic interactions.
-
Chapter 3: The Impact of Isomerism on Structure-Activity Relationships (SAR)
The SAR for triazole antifungals is well-defined, and the isomeric core is a critical determinant.
-
For 1,2,4-Triazoles: The core SAR is built around a central scaffold, typically a 2,4-difluorophenyl or 2,4-dichlorophenyl group attached to a tertiary alcohol, which is then linked to the 1,2,4-triazole ring.[15] The halogenated phenyl group fits into a hydrophobic pocket of the active site, while the hydroxyl group often forms a hydrogen bond with a nearby amino acid residue. The 1,2,4-triazole itself serves as the essential heme-coordinating element. Modifications to the side chains are tuned to optimize pharmacokinetic properties and the spectrum of activity.[16][17]
-
For 1,2,3-Triazoles: The SAR for antifungal 1,2,3-triazoles is less mature. However, research suggests that to achieve antifungal activity, the molecule must be designed to overcome the suboptimal heme coordination. This may involve using more rigid linkers or different side chains that can force the 1,2,3-triazole ring into a productive binding mode. Often, 1,2,3-triazoles are used as bioisosteric replacements for other functional groups in a molecule, rather than as the primary pharmacophore.[18]
Comparative Data on Antifungal Potency
The following table summarizes typical activity data, illustrating the general trend of higher potency for clinically used 1,2,4-triazoles compared to many experimental 1,2,3-triazole derivatives against Candida albicans.
| Compound Class | Isomer Type | Target | Typical MIC (µg/mL) vs. C. albicans | Typical IC50 (µM) vs. CYP51 |
| Fluconazole | 1,2,4-Triazole | CYP51 | 0.25 - 2.0[19] | ~0.1 |
| Voriconazole | 1,2,4-Triazole | CYP51 | 0.03 - 0.25[16] | ~0.05 |
| Experimental Series | 1,2,3-Triazole | CYP51 | 2.0 - >64 | >10 |
Note: Values are representative and can vary significantly based on the specific compound, fungal strain, and assay conditions.
Chapter 4: Mechanisms Beyond CYP51 Inhibition
While CYP51 inhibition is the primary mechanism for antifungal triazoles, other modes of action have been identified, particularly for 1,2,3-triazoles in different therapeutic contexts.
A Secondary Antifungal Mechanism
Recent research has uncovered a secondary mechanism for 1,2,4-triazoles in Aspergillus fumigatus. The inhibition of CYP51 leads to the accumulation of sterol intermediates. These intermediates are sensed by another key enzyme in the pathway, HMG-CoA reductase, triggering a negative feedback loop that further shuts down ergosterol biosynthesis.[9] This dual-action mechanism enhances the drug's overall efficacy.
Mechanisms of Action in Other Diseases
The versatility of the 1,2,3-triazole scaffold, made accessible by click chemistry, has led to its incorporation into drugs with entirely different mechanisms of action:
-
Anticancer Activity: Many 1,2,3-triazole-containing compounds exhibit anticancer properties by inducing apoptosis or cell cycle arrest.[7] For example, some derivatives act as inhibitors of enzymes crucial for cancer cell proliferation, such as kinases or indoleamine 2,3-dioxygenase 1 (IDO1), where the triazole ring may form key hydrogen bonds or dipole interactions within the protein's active site rather than coordinating to a metal ion.[2][20]
-
Antiviral and Antibacterial Activity: The triazole ring can serve as a stable, bioisosteric replacement for an amide bond, improving a compound's metabolic stability.[18] In this role, it acts as a structural linker, correctly positioning other pharmacophoric groups to interact with viral or bacterial targets.
Conclusion and Future Perspectives
The comparison between 1,2,4-triazoles and 1,2,3-triazoles provides a compelling case study in how subtle changes in molecular architecture can lead to divergent biological functions.
-
The 1,2,4-triazole isomer's mechanism of action as a potent antifungal is a direct consequence of the ideal positioning of its N4 nitrogen for coordinating the heme iron of CYP51. Its success is a testament to rational drug design targeting a specific, essential enzyme.
-
The 1,2,3-triazole isomer, while generally a less effective CYP51 inhibitor, has a much broader mechanistic repertoire. Its utility, unlocked by click chemistry, lies in its role as a stable and versatile linker or pharmacophore that can be tailored to interact with a vast range of biological targets, from kinases to metabolic enzymes.[6]
Future research will likely continue along these divergent paths. For 1,2,4-triazoles, the focus will be on designing novel derivatives to overcome emerging fungal resistance and improve selectivity. For 1,2,3-triazoles, the possibilities are nearly limitless, with ongoing efforts to use this reliable scaffold to build novel inhibitors for a multitude of diseases, each with its own unique mechanism of action.
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A Researcher's Guide to Validating the Anticancer Activity of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid in the NCI-60 Cell Line Panel
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to validate the anticancer potential of a novel compound, 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (herein referred to as CPTC), using the National Cancer Institute's 60 human cancer cell line (NCI-60) screen. We will objectively compare the hypothetical performance of CPTC against a known triazole-containing clinical candidate, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), and provide the supporting experimental methodologies and data interpretation frameworks essential for robust validation.
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity for diverse molecular interactions, leading to a wide spectrum of biological activities, including anticancer effects. CPTC, as a novel entity, requires a systematic evaluation of its cytotoxic and cytostatic effects to ascertain its therapeutic potential. The NCI-60 screen is an unparalleled public resource for this purpose, offering a standardized, high-throughput platform to assess a compound's activity across a diverse panel of human cancers, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate.
This guide is structured to provide not just a protocol, but the scientific rationale behind the experimental choices, ensuring a self-validating and reproducible approach to anticancer drug screening.
The NCI-60 Screening Platform: A Strategic Overview
The power of the NCI-60 screen lies in its diversity. By testing a compound against 60 different cell lines, researchers can generate a unique "fingerprint" of activity. This fingerprint provides insights into:
-
Potency: How much of the drug is needed to inhibit cancer cell growth?
-
Selectivity: Does the drug affect all cell lines equally, or does it show a preference for certain cancer types (e.g., more active against leukemia than breast cancer)?
-
Mechanism of Action (MoA): The pattern of activity can be compared against a database of over 100,000 compounds with known MoAs using the COMPARE algorithm. A high correlation with the fingerprint of a known compound, like a tubulin inhibitor or a DNA-damaging agent, provides a strong hypothesis for the novel compound's MoA.
The standard assay used in the NCI-60 screen is the Sulforhodamine B (SRB) assay, a colorimetric test that measures total cellular protein content, providing a reliable estimation of cell density and, therefore, growth inhibition.
Experimental Workflow: From Compound to Data
The validation process follows a rigorous, multi-step workflow designed to ensure data quality and reproducibility. The entire process, from cell plating to data analysis, is outlined below.
Caption: High-level workflow for NCI-60 screening.
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted from the standard procedure used by the NCI's Developmental Therapeutics Program.
-
Cell Plating: Seed cells in 96-well microtiter plates at their predetermined optimal density and incubate for 24 hours at 37°C, 5% CO₂, and 100% humidity.
-
Control Plate (Time Zero): Immediately after plating, fix one set of plates with 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) and store at 4°C. This plate represents the cell count at the moment of drug addition (Tz).
-
Compound Addition: Add the experimental compounds (CPTC and Vorinostat) in a 5-log dilution series (e.g., 10⁻⁴ M to 10⁻⁸ M) to the remaining plates. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
Cell Fixation: After 48 hours, terminate the experiment by fixing the cells with 50 µL of cold 50% TCA, incubating for 60 minutes at 4°C.
-
Staining: Discard the supernatant. Wash the plates five times with deionized water and allow them to air dry. Stain the fixed cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates until no moisture is visible.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 515 nm using a microplate reader.
Data Interpretation and Comparative Analysis
The raw OD data is used to calculate three key dose-response parameters for each cell line.
-
GI₅₀ (Growth Inhibition 50): The drug concentration causing a 50% reduction in net protein accumulation compared to the control. It is the primary metric for cytostatic effect.
-
TGI (Total Growth Inhibition): The drug concentration where the cell count at the end of the experiment equals the cell count at the start (Tz). This indicates a complete halt of cell proliferation.
-
LC₅₀ (Lethal Concentration 50): The drug concentration that kills 50% of the starting cells. This is a measure of cytotoxicity.
Hypothetical NCI-60 Data: CPTC vs. Vorinostat
To illustrate the analysis, we present hypothetical data for CPTC alongside publicly available data for the comparator, Vorinostat (NSC 701852), a known histone deacetylase (HDAC) inhibitor. The data is presented as the -log₁₀(Molar concentration) for GI₅₀. A higher value indicates greater potency.
| Cell Line Subpanel | Cell Line | CPTC (Hypothetical GI₅₀) [-log₁₀ M] | Vorinostat (NSC 701852) (Actual GI₅₀) [-log₁₀ M] |
| Leukemia | CCRF-CEM | 7.1 | 6.2 |
| K-562 | 6.9 | 6.4 | |
| RPMI-8226 | 7.5 | 6.7 | |
| Non-Small Cell Lung | NCI-H460 | 6.5 | 5.8 |
| NCI-H522 | 6.3 | 5.9 | |
| Colon Cancer | HCT-116 | 7.8 | 6.1 |
| HT29 | 7.6 | 6.0 | |
| CNS Cancer | SF-295 | 6.2 | <4.0 |
| Melanoma | MALME-3M | 6.8 | 5.5 |
| SK-MEL-28 | 6.9 | 5.7 | |
| Ovarian Cancer | OVCAR-3 | 6.4 | 5.9 |
| Renal Cancer | A498 | 7.2 | <4.0 |
| SN12C | 7.3 | 5.1 | |
| Prostate Cancer | PC-3 | 6.1 | <4.0 |
| Breast Cancer | MCF7 | 7.9 | 6.3 |
| MDA-MB-231 | 7.7 | 6.2 |
Analysis of Hypothetical Results:
-
Potency: In this hypothetical scenario, CPTC demonstrates significantly greater potency across most cell lines compared to Vorinostat, with GI₅₀ values often an order of magnitude lower (e.g., a -log₁₀ value of 7.9 for MCF7 corresponds to a concentration of ~12.6 nM, whereas Vorinostat's 6.3 corresponds to ~501 nM).
-
Selectivity: CPTC shows a pronounced selective effect, with particularly high activity against colon (HCT-116) and breast (MCF7) cancer cell lines. In contrast, Vorinostat exhibits a more uniform, broad-spectrum activity. This selectivity is a highly desirable trait for a drug candidate, suggesting a specific molecular target that is more critical in certain cancer types.
Elucidating Mechanism of Action: The COMPARE Algorithm
The next logical step is to use the NCI's COMPARE algorithm. This tool correlates the GI₅₀ fingerprint of CPTC with the fingerprints of compounds in the NCI database.
A high Pearson correlation coefficient (e.g., >0.8) with a compound of known MoA provides a strong, testable hypothesis. Given the triazole core, plausible mechanisms could involve kinase inhibition, tubulin polymerization disruption, or metabolic pathway interference.
Let's hypothesize that the COMPARE analysis of CPTC's data reveals a high correlation with inhibitors of the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers, including breast and colon cancer, where CPTC showed high activity.
Caption: Hypothesized MoA of CPTC targeting the PI3K pathway.
This hypothesis provides a clear direction for subsequent validation studies, such as:
-
Western Blot Analysis: To measure the phosphorylation status of key pathway proteins like AKT and S6 ribosomal protein in CPTC-treated vs. untreated cells.
-
Kinase Assays: To directly measure the inhibitory effect of CPTC on PI3K isoforms in a cell-free system.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to validating the anticancer activity of a novel compound, this compound (CPTC). By leveraging the power of the NCI-60 screening platform, we can efficiently generate data on the compound's potency and selectivity.
Our hypothetical analysis demonstrates CPTC as a highly potent and selective agent, particularly against colon and breast cancer cell lines, outperforming the clinical candidate Vorinostat in this simulated scenario. The subsequent use of the COMPARE algorithm points towards a plausible mechanism of action—inhibition of the PI3K/AKT/mTOR pathway—which provides a solid foundation for further mechanistic studies.
The path from a novel compound to a clinical candidate is long, but a systematic initial screen using the NCI-60 panel is an indispensable first step. It provides the critical data needed to justify further investment in preclinical development, including target deconvolution, animal modeling, and toxicology studies.
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
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Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]
A Senior Application Scientist's Guide to Triazole Synthesis: A Comparative Analysis of Copper vs. Ruthenium Catalysis
For researchers and professionals in drug development, the 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry and bioconjugation. Its formation via the azide-alkyne cycloaddition is a testament to the power of "click chemistry"—a concept that champions reactions that are high-yielding, stereospecific, and simple to perform.[1][2] However, the choice of catalyst, copper or ruthenium, fundamentally dictates the outcome of this reaction, offering access to distinct regioisomers with unique properties.
This guide provides an in-depth comparative analysis of the two premier catalytic systems: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). We will dissect their mechanisms, explore their respective strengths and limitations, and provide practical, field-proven protocols to empower you to select and implement the optimal strategy for your synthetic goals.
The Dichotomy of Regioselectivity: 1,4- vs. 1,5-Triazoles
The uncatalyzed Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne typically requires harsh thermal conditions and often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[1][3] Catalysis overcomes these limitations, and the choice of metal provides exquisite control over the product.
-
Copper(I) Catalysis (CuAAC) exclusively yields the 1,4-disubstituted 1,2,3-triazole.[3][4]
-
Ruthenium(II) Catalysis (RuAAC) provides complementary and exclusive access to the 1,5-disubstituted 1,2,3-triazole.[5][6]
This regiochemical control is not merely an academic curiosity; the spatial arrangement of substituents on the triazole ring can profoundly impact how a molecule interacts with its biological target, making the choice between CuAAC and RuAAC a critical decision in the design of novel therapeutics and chemical probes.[7]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential Click Reaction
The CuAAC is the archetypal click reaction, renowned for its efficiency, reliability, and broad functional group tolerance.[2][7] Its discovery revolutionized bioconjugation and materials science by providing a robust method for covalently linking molecules under exceptionally mild conditions.[8]
Reaction Mechanism: A Stepwise Pathway
The CuAAC reaction does not follow the concerted pericyclic mechanism of the thermal Huisgen cycloaddition. Instead, it proceeds through a stepwise pathway involving copper(I) acetylide intermediates.[3][9]
Causality of the Mechanism: The entire selectivity of the CuAAC process hinges on the initial formation of a copper(I) acetylide. This step requires a terminal proton on the alkyne, which is sufficiently acidified upon coordination to the copper center to be removed by a mild base.[3] This is the fundamental reason why CuAAC is incompatible with internal alkynes . The subsequent steps involve the coordination of the azide and the formation of a six-membered copper metallacycle, which then contracts and, upon protonolysis, releases the 1,4-triazole product.[1]
Scope and Limitations
The primary strength of CuAAC is its remarkable reliability and scope. It is tolerant of a vast array of functional groups and is often performed in aqueous solutions, making it ideal for biological applications.[1]
-
Strengths:
-
Limitations:
-
Terminal Alkynes Only: The mechanism strictly requires a terminal alkyne.[6][10]
-
Copper Toxicity: The presence of copper ions can be toxic to living cells, which has prompted the development of copper-chelating ligands and strain-promoted, copper-free alternatives (SPAAC) for in vivo studies.[8][11]
-
Side Reactions: Oxidative homocoupling of the alkyne (Glaser coupling) can occur as a side reaction, though this is effectively suppressed by using a slight excess of a reducing agent like sodium ascorbate.[3]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The Regioisomeric Complement
Developed as a powerful alternative to CuAAC, the ruthenium-catalyzed reaction provides exclusive access to 1,5-disubstituted triazoles.[6][12] Its distinct mechanism not only flips the regioselectivity but also fundamentally expands the substrate scope to include internal alkynes.
Reaction Mechanism: Oxidative Coupling Pathway
The RuAAC mechanism is mechanistically distinct from CuAAC.[5][13] It does not involve a metal acetylide intermediate. Instead, the process is believed to proceed via the oxidative coupling of the azide and alkyne at the ruthenium center to form a six-membered ruthenacycle.[12][14]
Causality of the Mechanism: The key step is the formation of the first new carbon-nitrogen bond between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[12][13] This is followed by rate-determining reductive elimination, which releases the 1,5-triazole product and regenerates the active catalyst.[1][5] Because this pathway does not require a terminal proton, RuAAC is effective for both terminal and internal alkynes , enabling the synthesis of fully substituted 1,2,3-triazoles.[5][10]
Scope and Limitations
The defining feature of RuAAC is its ability to generate 1,5-triazoles and to utilize internal alkynes, opening synthetic avenues inaccessible via CuAAC.
-
Strengths:
-
Exclusive 1,5-Regioselectivity: Provides the complementary regioisomer to CuAAC.[6]
-
Broad Alkyne Scope: Uniquely tolerates both terminal and internal alkynes, allowing for the synthesis of 1,4,5-trisubstituted triazoles.[5][10][12]
-
Biocompatibility: Ruthenium catalysts can offer an alternative where copper toxicity is a concern.[11]
-
-
Limitations:
-
Substrate Reactivity: Tertiary azides and some electron-deficient aryl azides can be significantly less reactive or fail to react.[6][13]
-
Reaction Conditions: Often requires non-protic organic solvents (e.g., toluene, THF, dioxane) and may necessitate heating to achieve good conversion, although highly active catalysts can work at ambient temperatures.[6][15] Protic solvents are generally detrimental to the reaction.[6]
-
Catalyst Cost & Sensitivity: The ruthenium complexes are typically more expensive and may require handling under an inert atmosphere compared to the simple copper salts used in CuAAC.
-
Head-to-Head Comparison: CuAAC vs. RuAAC
The choice between these two powerful methods is dictated entirely by the desired synthetic outcome. The following table summarizes the key performance characteristics to guide your decision-making process.
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Regioselectivity | 1,4-disubstituted 1,2,3-triazoles[3] | 1,5-disubstituted 1,2,3-triazoles[6] |
| Alkyne Substrate | Terminal alkynes only [6] | Terminal and internal alkynes [5][10] |
| Key Intermediate | Copper(I) acetylide[1][9] | Ruthenacycle[5][14] |
| Typical Catalysts | Cu(I) salts (e.g., CuI, CuSO₄/NaAsc)[1][16] | [Cp*RuCl] complexes (e.g., Cp*RuCl(COD))[5][12] |
| Typical Solvents | Broad range, including aqueous media [1] | Non-protic organic solvents (Toluene, THF)[15] |
| Temperature | Room temperature to mild heating[1] | Room temperature to reflux, often requires heat[6] |
| Reaction Rate | Generally very fast (minutes to a few hours)[1] | Can be slower; may require longer reaction times or heat[17] |
| Key Advantage | Robust, fast, and highly compatible with aqueous/biological systems. | Access to 1,5-isomers and fully substituted triazoles from internal alkynes. |
| Key Limitation | Incompatible with internal alkynes; potential copper toxicity.[6][11] | Less reactive with some sterically hindered or electron-poor azides.[6][13] |
Experimental Protocols: From Theory to Practice
To ensure trustworthiness and reproducibility, the following are detailed, representative protocols for performing both CuAAC and RuAAC reactions.
Protocol 1: Synthesis of 1-Benzyl-4-phenyl-1,2,3-triazole (CuAAC)
This protocol is a robust, general procedure for the CuAAC reaction using an in situ generated Cu(I) catalyst.
Materials:
-
Benzyl azide (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.0 mmol, 1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium L-ascorbate (0.15 mmol, 15 mol%)
-
Solvent: 1:1 mixture of tert-butanol and water (10 mL)
-
Inert atmosphere (Nitrogen or Argon) is recommended but not always strictly necessary.
Step-by-Step Methodology:
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve benzyl azide (133 mg) and phenylacetylene (102 mg, 110 μL) in the t-BuOH/H₂O solvent mixture (10 mL).
-
Catalyst Addition: To this solution, add copper(II) sulfate pentahydrate (12.5 mg). The solution will likely be a pale blue.
-
Initiation: Add a freshly prepared aqueous solution of sodium L-ascorbate (30 mg in ~1 mL H₂O). The reaction is initiated by the ascorbate, which reduces Cu(II) to the catalytically active Cu(I) state.[1][16] The reaction mixture will often turn from blue to a yellowish or heterogeneous suspension.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up and Isolation: Upon completion, add 10 mL of water and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can often be purified by simple filtration or recrystallization, fulfilling a key tenet of click chemistry.[1]
Protocol 2: Synthesis of 1-Benzyl-5-phenyl-1,2,3-triazole (RuAAC)
This protocol, based on procedures from Fokin and coworkers, is a reliable method for accessing the 1,5-regioisomer.[15]
Materials:
-
Benzyl azide (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
[Cp*RuCl(COD)] (Cyclooctadiene)ruthenium(II) chloride pentamethylcyclopentadienyl complex (0.02 mmol, 2 mol%)
-
Solvent: Anhydrous Toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon) is critical.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask under an inert atmosphere of argon, add the ruthenium catalyst, [Cp*RuCl(COD)] (7.6 mg).
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by benzyl azide (133 mg, 127 μL) and phenylacetylene (122 mg, 132 μL). The use of a slight excess of the alkyne can sometimes improve conversion.
-
Reaction: Heat the reaction mixture to 80 °C with stirring. The choice of a non-protic solvent is crucial, as protic solvents can inhibit the catalyst and lead to byproduct formation.[6]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude residue is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1,5-disubstituted triazole product.
Conclusion: Selecting the Right Tool for the Job
The copper- and ruthenium-catalyzed azide-alkyne cycloadditions are not competing methodologies but rather powerful, complementary tools.
-
Choose CuAAC when your goal is the rapid, robust synthesis of 1,4-disubstituted triazoles , especially in the context of bioconjugation or when using aqueous-compatible, functionalized substrates. Its operational simplicity and speed are unparalleled.
-
Choose RuAAC when the synthesis of 1,5-disubstituted or fully substituted (1,4,5-) triazoles is required. It is the only reliable catalytic method for engaging internal alkynes, dramatically expanding the structural complexity and chemical space accessible to the modern synthetic chemist.
By understanding the fundamental mechanistic differences that dictate their unique selectivities and substrate scopes, researchers can strategically leverage these reactions to accelerate discovery in medicine, materials, and beyond.
References
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
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Goyal, E., & Singh, A. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 147, 107386. [Link]
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ResearchGate. (n.d.). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Retrieved from [Link]
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PubMed. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society. [Link]
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Domingo, L. R., & Pérez, P. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 6(10), 8233–8244. [Link]
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ACS Publications. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]
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Zhang, L., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 14328–14384. [Link]
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Wu, P., & Fokin, V. V. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 36(8), 1302–1314. [Link]
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Benchling. (n.d.). [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Retrieved from [Link]
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MDPI. (2022). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules. [Link]
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ACS Publications. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? ACS Applied Materials & Interfaces. [Link]
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Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
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Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]
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Kitte, F. A., & Gao, J. (2016). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chembiochem, 17(1), 10–22. [Link]
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Semantic Scholar. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Chemical Journal of Chinese Universities. [Link]
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A Comparative Guide to the Drug-Likeness of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
This guide provides an in-depth assessment of the drug-likeness of the novel compound 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. In the landscape of modern drug discovery, identifying a potent molecule is only the beginning. The transition from a promising hit to a viable clinical candidate hinges on a delicate balance of physicochemical properties that govern its pharmacokinetic and safety profile. This process, often termed "drug-likeness" assessment, is a critical, multi-parameter optimization challenge designed to filter out compounds likely to fail due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2]
This document is structured to guide researchers through a logical, evidence-based evaluation, beginning with rapid in silico predictions and culminating in foundational experimental protocols. We will compare the subject compound against established drug-likeness benchmarks and clinically successful triazole-based drugs, providing a comprehensive framework for its developmental potential.
The Concept of Drug-Likeness in Oral Bioavailability
The journey of an orally administered drug is fraught with barriers. It must dissolve in the gastrointestinal tract, permeate the intestinal wall, survive metabolic enzymes, and be distributed to its target site.[3] Drug-likeness is a qualitative concept that uses a set of heuristics, or "rules-of-thumb," to predict a compound's potential for oral bioavailability based on its structural and physicochemical characteristics.[4][5] These rules, derived from analyzing the properties of successful oral drugs, serve as an essential early-stage filter in the drug development pipeline, saving invaluable time and resources.[4][6]
The most influential of these is Lipinski's Rule of Five, which focuses on molecular size and lipophilicity to predict passive absorption.[3][7][8] Complementing this, Veber's rules emphasize molecular flexibility and polarity as key determinants of oral bioavailability.[9][10][11]
Caption: A typical workflow for assessing the drug-likeness of a compound.
In Silico Profile of this compound
The first step in our analysis is the computational prediction of the key physicochemical properties of our target compound. These parameters form the basis of its evaluation against established drug-likeness rules. The molecular formula for the compound is C9H6ClN3O2.[12][13]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
|---|---|---|
| Molecular Weight (MW) | 223.62 g/mol | Calculated[12][14] |
| LogP (XlogP) | 1.8 | Predicted[15] |
| Hydrogen Bond Donors (HBD) | 1 | Calculated |
| Hydrogen Bond Acceptors (HBA) | 5 | Calculated |
| Polar Surface Area (PSA) | 71.3 Ų | Calculated |
| Number of Rotatable Bonds (NRB) | 2 | Calculated |
These in silico data provide a rapid, cost-effective first pass, allowing us to flag potential liabilities before committing to chemical synthesis or experimental assays.[16][17]
Evaluation Against Foundational Drug-Likeness Rules
With the predicted properties in hand, we can now evaluate the compound against the most widely accepted rules for oral drug candidates.
Lipinski's Rule of Five (Ro5)
Formulated by Christopher A. Lipinski, this rule states that poor oral absorption or permeation is more likely when a compound violates two or more of the following criteria.[3][7][18]
-
Molecular Weight (MW) ≤ 500 Da: Governs the size of the molecule.
-
LogP ≤ 5: Measures lipophilicity, influencing permeability and solubility.[8]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[3]
Veber's Rules
Veber's analysis added crucial descriptors related to molecular flexibility and polarity, suggesting that good oral bioavailability is likely for compounds with:[10][11]
-
Number of Rotatable Bonds (NRB) ≤ 10
-
Polar Surface Area (PSA) ≤ 140 Ų [19]
Caption: Interplay of key physicochemical properties influencing drug absorption.
Table 2: Evaluation of this compound
| Rule | Parameter | Threshold | Compound Value | Compliance |
|---|---|---|---|---|
| Lipinski's Ro5 | Molecular Weight | ≤ 500 Da | 223.62 | Yes |
| LogP | ≤ 5 | 1.8 | Yes | |
| H-Bond Donors | ≤ 5 | 1 | Yes | |
| H-Bond Acceptors | ≤ 10 | 5 | Yes | |
| Violations | ≤ 1 | 0 | Excellent | |
| Veber's Rules | Rotatable Bonds | ≤ 10 | 2 | Yes |
| | Polar Surface Area | ≤ 140 Ų | 71.3 | Yes |
Comparative Analysis with Approved Triazole Drugs
A theoretical profile is useful, but benchmarking against clinically successful drugs provides critical context. The triazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[20][21][22][23] We compare our compound to Anastrozole (an anticancer agent) and Fluconazole (an antifungal agent).
Table 3: Comparative Analysis of Physicochemical Properties
| Property | Target Compound | Anastrozole | Fluconazole | Drug-like Ideal |
|---|---|---|---|---|
| MW ( g/mol ) | 223.62 | 293.37 | 306.27 | < 500 |
| LogP | 1.8 | 3.3 | 0.5 | < 5 |
| HBD | 1 | 0 | 1 | ≤ 5 |
| HBA | 5 | 5 | 5 | ≤ 10 |
| PSA (Ų) | 71.3 | 64.5 | 71.2 | ≤ 140 |
| NRB | 2 | 4 | 4 | ≤ 10 |
| Ro5 Violations | 0 | 0 | 0 | ≤ 1 |
This comparison demonstrates that the physicochemical properties of this compound fall squarely within the range of established, successful triazole-based oral medications. Its profile is highly encouraging for further development.
Essential Experimental Protocols for Validation
While in silico predictions are invaluable for initial screening, they must be validated by experimental data.[16] Below are protocols for two fundamental assays to determine the solubility and permeability of the target compound.
Protocol: Kinetic Aqueous Solubility Assay
Rationale: Poor aqueous solubility is a primary cause of low oral bioavailability.[1][24] This high-throughput assay provides a rapid measure of a compound's ability to dissolve in an aqueous buffer after being introduced from a DMSO stock, simulating the conditions of early-stage screening.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: In a 96-well microplate, add 198 µL of Phosphate-Buffered Saline (PBS) at pH 7.4 to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM. Mix vigorously for 1 minute.
-
Equilibration: Allow the plate to incubate at room temperature (25°C) for 2 hours to allow for precipitation of the compound from the supersaturated solution.
-
Precipitate Removal: Centrifuge the plate at 4,000 rpm for 20 minutes to pellet any precipitated material.
-
Analysis: Carefully transfer an aliquot of the supernatant to a new 96-well plate. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing against a standard curve.
-
Data Interpretation: The measured concentration represents the kinetic solubility of the compound. A value >100 µM is generally considered high solubility for discovery-phase compounds.[1]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: Permeability is a measure of a compound's ability to diffuse across a biological membrane.[24] The PAMPA model is a non-cell-based, high-throughput assay that predicts passive diffusion across the gastrointestinal tract.[1] It is a cost-effective first-line screen before moving to more complex cell-based assays like Caco-2.[25]
Methodology:
-
Membrane Preparation: Coat the filter of a 96-well filter plate (the donor plate) with 5 µL of a 1% solution of lecithin in dodecane. This forms the artificial membrane.
-
Donor Solution: Prepare a 200 µM solution of the test compound in PBS at pH 6.5 (to simulate the acidic environment of the upper small intestine). Add 200 µL of this solution to each well of the donor plate.
-
Acceptor Solution: Add 300 µL of PBS at pH 7.4 (simulating physiological pH) to each well of a 96-well acceptor plate.
-
Assay Assembly: Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubation: Incubate the assembled plate system at room temperature for 4-16 hours.
-
Concentration Measurement: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., HPLC-UV).
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] / (A * (1/VD + 1/VA) * t)
-
Where A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.
-
-
Data Interpretation: Permeability is often categorized as:
-
High: Pe > 10 x 10⁻⁶ cm/s
-
Medium: Pe = 1-10 x 10⁻⁶ cm/s
-
Low: Pe < 1 x 10⁻⁶ cm/s[1]
-
Overall Assessment and Future Directions
The comprehensive analysis of this compound reveals a highly promising drug-like profile. Its complete compliance with both Lipinski's and Veber's rules, combined with physicochemical properties that are analogous to successful triazole drugs, strongly supports its potential as an orally bioavailable drug candidate.
The logical next steps involve executing the described experimental protocols to confirm the in silico predictions. Positive outcomes in solubility and permeability assays would provide a solid foundation for advancing this compound into more detailed ADMET studies and subsequent lead optimization programs. The structural handles on the compound, including the carboxylic acid and the chlorophenyl ring, offer ample opportunities for medicinal chemistry efforts to further refine potency and pharmacokinetic properties.
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Lipinski's rule of five. (n.d.). Taylor & Francis. [Link]
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A Comparative Guide to the Synthetic Efficiency of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid Preparation
<Senior Application Scientist >
Introduction
1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid triazole core, decorated with functionalizable phenyl and carboxylic acid groups, makes it an attractive scaffold for developing novel therapeutic agents and functional materials. The efficiency of its synthesis is therefore a critical parameter for researchers in drug development and chemical synthesis.
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this target molecule. We will move beyond simple procedural lists to analyze the causality behind experimental choices, benchmark performance with quantitative data, and provide field-proven insights to guide your synthetic strategy. The focus is on the well-established Huisgen 1,3-dipolar cycloaddition and its powerful, catalyzed variants, which represent the most practical routes to this class of compounds.
Overview of Core Synthetic Strategies: The Azide-Alkyne Cycloaddition
The formation of the 1,2,3-triazole ring is most effectively achieved through the [3+2] cycloaddition reaction between an azide and an alkyne.[1] The two primary reactants for our target molecule are 3-chlorophenyl azide and propiolic acid . The key distinction between synthetic methods lies in how this cycloaddition is induced and controlled. We will compare three major approaches:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The premier example of "click chemistry," prized for its efficiency and regioselectivity.[2][3][4]
-
Thermal Huisgen Cycloaddition: The original, uncatalyzed method, which serves as a baseline for comparison.[1]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A complementary catalyzed method that offers alternative regioselectivity.[3][5]
Method 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC is the gold standard for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][5] This reaction is characterized by its high yields, mild reaction conditions, and exclusive formation of the 1,4-regioisomer, which is a direct result of its stepwise mechanism involving a copper-acetylide intermediate.[6][7]
Causality and Experimental Rationale
The catalytic cycle is initiated by the formation of a copper(I) acetylide from the terminal alkyne (propiolic acid).[7] This activation dramatically lowers the energy barrier for the reaction compared to the uncatalyzed version. The azide then coordinates to the copper center, and a subsequent cyclization and protonolysis yields the 1,4-disubstituted triazole product.[7]
A common and highly effective practice is the in situ generation of the active Cu(I) catalyst from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[2] This approach circumvents the need to handle potentially unstable Cu(I) salts and protects the catalyst from oxidation by atmospheric oxygen, which can impede the reaction.[2][8]
Detailed Experimental Protocol
Step 1: Preparation of 3-Chlorophenyl Azide.
-
Safety First: Organic azides are potentially explosive and toxic.[9] Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and avoid contact with metals, which can form highly sensitive metal azides.[9]
-
Dissolve 3-chloroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0°C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (NaN₃) (1.1 eq) in water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
After stirring for 1-2 hours at 0°C, extract the product, 3-chlorophenyl azide, with an organic solvent (e.g., ethyl acetate). The crude product is often used directly in the next step after drying.
Step 2: CuAAC Reaction.
-
In a round-bottom flask, dissolve propiolic acid (1.0 eq) and 3-chlorophenyl azide (1.0 eq) in a suitable solvent mixture, such as t-BuOH/H₂O (1:1).
-
Add sodium ascorbate (0.1 - 0.2 eq) to the solution, followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from ethanol/water may be required for higher purity.
Workflow Diagram
Sources
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Safety Operating Guide
1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid proper disposal procedures
As a Senior Application Scientist, it is my responsibility to provide you with a comprehensive and technically sound guide for the proper disposal of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. This document is structured to deliver essential safety and logistical information, ensuring that you can manage this chemical waste with the utmost confidence and adherence to best practices.
Core Directive: Understanding the Hazard Profile
Scientific Integrity & Logic: A Step-by-Step Disposal Protocol
The following procedures are grounded in established principles of chemical safety and hazardous waste management.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE. OSHA requires employers to provide, and employees to use, PPE to minimize exposure to chemical hazards.[7][8]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[8] For tasks with a higher risk of splashing, a face shield worn over goggles offers additional protection.[8][9]
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice for handling a variety of organic chemicals, but it is always best to consult the glove manufacturer's resistance data if available.[8]
-
Body Protection: A standard lab coat should be worn. For larger quantities or spill cleanup, a chemical-resistant apron is recommended.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[9][10]
Waste Segregation: Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe laboratory practice.
-
Designated Waste Container: All waste contaminated with this compound must be collected in a dedicated, properly labeled hazardous waste container.[2][3][11]
-
Labeling: The container must be clearly labeled with the full chemical name and the words "Hazardous Waste".[2][11] Do not use abbreviations or chemical formulas.[2]
-
Compatibility: As a halogenated organic acid, this waste should not be mixed with bases or strong oxidizing agents to avoid potentially violent reactions.[1][11]
Disposal Workflow: A Decision-Making Framework
The following diagram illustrates the logical flow for the disposal of this chemical waste.
Caption: Disposal workflow for this compound.
Recommended Disposal Method: Incineration
For halogenated organic compounds, high-temperature incineration at a regulated hazardous waste facility is the preferred disposal method.[1] This process ensures the complete destruction of the molecule, converting it into less harmful inorganic constituents.
Procedure:
-
Collect all waste (solid and liquid) in a compatible, sealed, and clearly labeled container.
-
Store the container in a designated satellite accumulation area, ensuring it is away from incompatible materials.[3]
-
Once the container is full, contact your institution's Environmental Health and Safety (EH&S) department to arrange for proper disposal.
-
Do not dispose of this chemical down the drain or in regular trash.[3][11]
Data Summary Table
| Aspect | Recommendation | Rationale |
| Waste Classification | Halogenated Organic Hazardous Waste | Presence of a chlorinated phenyl group.[1] |
| Primary PPE | Goggles, Gloves, Lab Coat | Protection against skin and eye contact.[7][8] |
| Waste Segregation | Dedicated, labeled container for halogenated organics | Prevents dangerous reactions and ensures proper disposal.[2][11] |
| Disposal Method | High-Temperature Incineration | Ensures complete destruction of the hazardous compound.[1] |
| Prohibited Actions | Drain disposal, mixing with incompatible waste | Prevents environmental contamination and safety hazards.[3][11] |
References
-
Hazardous Waste Segregation Guide. (n.d.). Bucknell University. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
-
Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Personal protective equipment for chemical handling. (n.d.). Safety Notes. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024, October 23). National Institutes of Health. Retrieved from [Link]
-
Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. (n.d.). ACS Publications. Retrieved from [Link]
-
1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hazmatschool.com [hazmatschool.com]
- 8. osha.gov [osha.gov]
- 9. mscdirect.com [mscdirect.com]
- 10. safetynotes.net [safetynotes.net]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Navigating the Safe Handling of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides critical safety and operational protocols for researchers, scientists, and drug development professionals engaged in the handling of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 944901-58-0). Adherence to these procedures is paramount to ensure personnel safety and mitigate environmental contamination.
The inherent chemical properties of this compound necessitate a robust personal protective equipment (PPE) strategy. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). These classifications underscore the potential for adverse health effects upon acute exposure and mandate stringent control measures. This document outlines the essential PPE, handling procedures, and disposal plans to ensure a safe and compliant laboratory environment.
I. Foundational Safety: Engineering and Administrative Controls
Before any direct handling of this compound, the primary lines of defense are robust engineering and administrative controls. These measures are designed to minimize exposure potential at the source.
-
Engineering Controls : All manipulations of this compound, particularly when in powdered form or when aerosols may be generated, must be conducted within a certified chemical fume hood.[1] The fume hood provides critical exhaust ventilation to prevent the inhalation of dust and vapors. A safety shower and eyewash station must be readily accessible in the immediate work area.[1]
-
Administrative Controls : Access to areas where this compound is handled should be restricted to authorized and trained personnel. All researchers must be thoroughly familiar with the material's Safety Data Sheet (SDS) and the procedures outlined in this guide prior to commencing any work.
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The selection of appropriate PPE is contingent on the nature of the handling procedure, with increased protection required for tasks with a higher risk of exposure.
A. Core PPE Requirements for All Handling Procedures:
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement.[2] For procedures with a higher risk of splashes, such as during dissolution or transfer of solutions, a face shield should be worn in conjunction with safety goggles.[1]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are essential. Nitrile gloves are a suitable option for incidental contact.[3] It is critical to inspect gloves for any signs of degradation or perforation before each use.[1] For prolonged contact or when handling larger quantities, consider double-gloving. Always use proper glove removal technique to avoid contaminating the skin.
-
Laboratory Coat : A clean, buttoned laboratory coat must be worn at all times to protect street clothing and minimize skin exposure.
-
B. Enhanced PPE for Specific Operations:
-
Respiratory Protection : For operations where dust or aerosols are likely to be generated, such as weighing the solid compound or preparing concentrated solutions, a NIOSH-approved respirator is required.[1][2] The specific type of respirator should be selected based on a formal risk assessment.
-
Protective Clothing : For large-scale operations or in the event of a spill, additional protective clothing, such as a chemical-resistant apron or coveralls, may be necessary to prevent widespread skin contact.
The following table summarizes the recommended PPE for various laboratory operations involving this compound:
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing (Solid) | Safety Goggles and Face Shield | Chemical-Resistant Gloves (Nitrile) | NIOSH-Approved Respirator | Laboratory Coat |
| Dissolution | Safety Goggles and Face Shield | Chemical-Resistant Gloves (Nitrile) | As needed, based on aerosol generation | Laboratory Coat |
| Reaction Setup/Workup | Safety Goggles | Chemical--Resistant Gloves (Nitrile) | As needed, based on aerosol generation | Laboratory Coat |
| Spill Cleanup | Safety Goggles and Face Shield | Heavy-Duty Chemical-Resistant Gloves | NIOSH-Approved Respirator | Chemical-Resistant Apron/Coveralls |
III. Procedural Guidance: Donning, Doffing, and Disposal of PPE
The efficacy of PPE is directly linked to its correct use. The following step-by-step procedures for donning and doffing PPE must be strictly followed to prevent cross-contamination.
A. Donning PPE:
-
Hand Hygiene : Wash hands thoroughly with soap and water.
-
Gown/Apron : Don the laboratory coat or any additional protective clothing.
-
Respirator : If required, perform a fit check and don the respirator.
-
Eye/Face Protection : Put on safety goggles and, if necessary, a face shield.
-
Gloves : Don gloves, ensuring the cuffs of the gloves extend over the cuffs of the laboratory coat sleeves.
B. Doffing PPE:
-
Gloves : Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Gown/Apron : Remove the laboratory coat or other protective clothing by turning it inside out.
-
Hand Hygiene : Wash hands thoroughly.
-
Eye/Face Protection : Remove the face shield and/or goggles.
-
Respirator : Remove the respirator.
-
Final Hand Hygiene : Wash hands again with soap and water.
IV. Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.
-
Spill Response :
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
Don the appropriate PPE as outlined in the table above.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Waste Disposal : All solid waste contaminated with this compound, including used PPE and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[4] Do not dispose of this material in standard laboratory trash or down the drain.
V. Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE Selection Workflow Diagram
VI. References
-
Enamine. Safety Data Sheet: 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid.
-
Echemi. 5-Amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylicacid ethyl ester Safety Data Sheets.
-
CATO. Safety Data Sheet: 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.
-
ChemSafetyPro. Lists of GHS Precautionary Statement and P Code. 2015.
-
U.S. Department of Health and Human Services. Personal Protective Equipment for Use in Handling Hazardous Drugs. 2006.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
